Cyclic SSTR agonist octreotide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C53H71N11O14S2 |
|---|---|
Molecular Weight |
1150.3 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H71N11O14S2/c1-28(65)43(52(76)62-41(27-80)51(75)64-44(29(2)66)53(77)78)63-46(70)36(19-11-12-20-54)57-48(72)38(23-32-25-56-35-18-10-9-17-33(32)35)59-49(73)39(24-42(67)68)60-47(71)37(22-31-15-7-4-8-16-31)58-50(74)40(26-79)61-45(69)34(55)21-30-13-5-3-6-14-30/h3-10,13-18,25,28-29,34,36-41,43-44,56,65-66,79-80H,11-12,19-24,26-27,54-55H2,1-2H3,(H,57,72)(H,58,74)(H,59,73)(H,60,71)(H,61,69)(H,62,76)(H,63,70)(H,64,75)(H,67,68)(H,77,78)/t28-,29-,34+,36+,37+,38+,39+,40+,41+,43+,44+/m1/s1 |
InChI Key |
VGNVAOXTZLECIE-ZNSMSPRRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Octreotide's Somatostatin Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and downstream signaling mechanisms of octreotide, a synthetic somatostatin analog, with the five human somatostatin receptor subtypes (SSTR1-5). The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroendocrine tumor research.
Octreotide Binding Affinity for Somatostatin Receptors
Octreotide exhibits a distinct binding profile for the five somatostatin receptor subtypes. It binds with high affinity to SSTR2 and SSTR5, moderate to low affinity to SSTR3, and has no significant affinity for SSTR1 and SSTR4.[1][2][3] This selectivity is fundamental to its clinical efficacy, particularly in the treatment of neuroendocrine tumors that predominantly overexpress SSTR2.[1][4]
Quantitative Binding Affinity Data
The binding affinity of octreotide for human somatostatin receptors is typically quantified using competitive radioligand binding assays, which determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the binding affinities of octreotide and the endogenous ligand, somatostatin-14, for the five SSTR subtypes.
| Receptor Subtype | Octreotide IC50 (nM) | Somatostatin-14 IC50 (nM) | Octreotide Ki (nM) |
| SSTR1 | >1000[5] | 2.3[5] | - |
| SSTR2 | 0.6[5] | 0.2[5] | 0.9 ± 0.1 |
| SSTR3 | 34.5[5] | 1.4[5] | - |
| SSTR4 | >1000[5] | 1.8[5] | - |
| SSTR5 | 7[5] | 0.9[5] | - |
Experimental Protocols: Radioligand Binding Assay
The determination of octreotide's binding affinity for somatostatin receptors is predominantly achieved through competitive radioligand binding assays.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Methodology
1. Cell Culture and Membrane Preparation:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express one of the five human somatostatin receptor subtypes are commonly used.[6] The rat pancreatic tumor cell line AR42J, which endogenously expresses SSTR2, is also utilized.[7]
-
Culture Conditions: Cells are cultured in appropriate media and conditions until they reach confluency.
-
Membrane Isolation: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in a binding buffer.[5]
2. Radioligand and Test Compound Preparation:
-
Radioligand: A radiolabeled somatostatin analog, such as ¹²⁵I-labeled [Tyr¹¹]-somatostatin-14 or ¹²⁵I-[Tyr³]-octreotide, is used at a fixed concentration, typically below its dissociation constant (Kd) for the receptor.[8][9]
-
Test Compound: Unlabeled octreotide is serially diluted to create a range of concentrations.
3. Competitive Binding Assay:
-
Incubation: The cell membranes, radioligand, and varying concentrations of unlabeled octreotide are incubated together in a binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% w/v BSA, and protease inhibitors) to allow binding to reach equilibrium.[9]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[5]
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (octreotide).
-
The IC50 value, which is the concentration of octreotide that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.[5]
Somatostatin Receptor Signaling Pathways
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like octreotide, trigger a cascade of intracellular signaling events.[10] All five SSTR subtypes couple to inhibitory G-proteins (Gi/o).[11] SSTR2 and SSTR5 have also been shown to couple to Gq/11 proteins.[12][13]
SSTR2 Signaling Pathway
Activation of SSTR2 by octreotide initiates several downstream signaling cascades that ultimately lead to the inhibition of hormone secretion and cell proliferation.
Caption: SSTR2 signaling pathway activated by octreotide.
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the activity of protein kinase A (PKA), which in turn suppresses the secretion of various hormones.[14][15]
-
Modulation of Ion Channels: The βγ-subunits of the G-protein can directly modulate ion channel activity. They activate potassium (K+) channels, leading to hyperpolarization of the cell membrane, and inhibit voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx and further inhibits hormone exocytosis.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 activation leads to the stimulation of PTPs, such as SHP-1 and SHP-2.[14] These phosphatases can dephosphorylate and inactivate various signaling proteins involved in cell growth.
-
PI3K/Akt and MAPK Pathways: SSTR2 signaling can also influence the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of cell proliferation, survival, and apoptosis.[14][16] The activation of SHP-1 can lead to the inhibition of the PI3K/Akt pathway, contributing to the anti-proliferative effects of octreotide.[14]
SSTR3 Signaling Pathway
Octreotide binds to SSTR3 with lower affinity. Activation of SSTR3 is also coupled to Gi proteins and can lead to the induction of apoptosis.
Caption: SSTR3 signaling pathway.
-
Apoptosis Induction: A key feature of SSTR3 signaling is its ability to induce programmed cell death, or apoptosis. This is thought to be a significant mechanism for the anti-tumor effects of somatostatin analogs that bind to this receptor.[14]
-
GSK3 Activation: SSTR3 activation can lead to the activation of Glycogen Synthase Kinase 3 (GSK3), which is involved in various cellular processes, including apoptosis.[17]
SSTR5 Signaling Pathway
Octreotide binds to SSTR5 with high affinity, and its activation also plays a role in inhibiting hormone secretion and cell proliferation.
Caption: SSTR5 signaling pathway.
-
Inhibition of ERK Activity: The anti-proliferative effect of SSTR5 activation has been linked to the inhibition of Extracellular signal-Regulated Kinase (ERK) activity, independent of cAMP inhibition.[18]
-
Hormone Secretion Inhibition: Similar to SSTR2, SSTR5 activation inhibits the secretion of hormones like growth hormone and insulin.[14]
Conclusion
Octreotide's therapeutic efficacy is a direct consequence of its specific binding affinity for somatostatin receptor subtypes, primarily SSTR2 and SSTR5, and the subsequent activation of intracellular signaling pathways that inhibit hormone secretion and cell proliferation. A thorough understanding of these molecular interactions is crucial for the development of novel somatostatin analogs with improved receptor subtype selectivity and enhanced therapeutic profiles for the treatment of neuroendocrine tumors and other related disorders. This guide provides a foundational understanding of these complex mechanisms to aid in ongoing and future research endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective stimulation of somatostatin receptor subtypes: differential effects on Ras/MAP kinase pathway and cell proliferation in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterodimerization of β2 adrenergic receptor and somatostatin receptor 5: Implications in modulation of signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Activation of human somatostatin receptor type 2 causes inhibition of cell growth in transfected HEK293 but not in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cusabio.com [cusabio.com]
- 16. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Somatostatin-SSTR3-GSK3 modulates human T-cell responses by inhibiting OXPHOS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Intracellular Signaling Mediated by Human Somatostatin Receptor 5: Role of the DRY Motif and the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Octreotide Signaling Pathway in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Octreotide, a synthetic somatostatin analogue, is a cornerstone in the management of certain malignancies, particularly neuroendocrine tumors (NETs).[1][2] Its therapeutic efficacy stems from a complex interplay of signaling pathways initiated by its binding to somatostatin receptors (SSTRs) on cancer cells.[3][4] This document provides a comprehensive technical overview of the core molecular mechanisms underpinning octreotide's anti-cancer effects. It details the downstream signaling cascades, including the inhibition of proliferative pathways like PI3K/Akt and MAPK, the induction of apoptosis, and the suppression of angiogenesis. This guide consolidates quantitative data on its biological activity, outlines key experimental protocols for its study, and employs detailed visualizations to elucidate the intricate signaling networks.
Introduction: Octreotide in Oncology
Somatostatin is a natural peptide hormone that regulates a wide array of physiological processes, including hormone secretion and cell proliferation.[4][5] Octreotide is a more stable, long-acting synthetic version of somatostatin, developed to overcome the short half-life of the natural hormone.[1][6] While initially used for its anti-secretory effects to manage hormonal syndromes in patients with NETs, its role as a direct anti-proliferative agent is now well-established.[7][8] The anti-tumor actions of octreotide are multifaceted, involving both direct effects on cancer cells and indirect effects on the tumor microenvironment.[9][10] Understanding the signaling pathways it modulates is critical for optimizing its therapeutic use and developing novel combination strategies.
The Gateway: Somatostatin Receptors (SSTRs)
The biological effects of octreotide are exclusively mediated through a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors, subtypes 1 through 5 (SSTR1-SSTR5).[11][12]
-
Binding Profile: Octreotide exhibits a specific binding profile, showing high affinity for SSTR2 and moderate affinity for SSTR3 and SSTR5.[5][13][14]
-
Expression in Tumors: A significant majority of well-differentiated NETs (80-90%) express a high density of SSTRs, with SSTR2 being the most predominantly expressed subtype.[9][15][16] The expression levels and subtype profiles can vary significantly between different tumor types and even within the same patient.[15] The presence of these receptors forms the basis for both the therapeutic action of octreotide and its use in diagnostic imaging (e.g., Octreoscan).[2][8]
Core Signaling Pathways Modulated by Octreotide
Upon binding to its cognate SSTRs (primarily SSTR2), octreotide triggers a cascade of intracellular events that collectively inhibit cell growth and survival. These pathways are initiated by the receptor's coupling to inhibitory G-proteins (Gi/o).
Direct Anti-proliferative and Pro-Apoptotic Pathways
Octreotide exerts direct cytostatic (growth arrest) and cytotoxic (apoptosis) effects on cancer cells through the modulation of several key signaling hubs.[3][9]
A. Inhibition of Adenylyl Cyclase and MAPK Pathways
A primary mechanism involves the Gi-protein-mediated inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16][17] This reduction in cAMP inhibits the activity of Protein Kinase A (PKA), a key regulator of cell proliferation. Concurrently, SSTR activation leads to the recruitment and activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[15][17] These PTPs play a pivotal role in dephosphorylating and inactivating receptor tyrosine kinases and their downstream effectors.[18] This action directly counteracts growth factor-driven signaling, leading to the inhibition of the Ras-Raf-MEK-ERK (MAPK) pathway.[11][15] The suppression of the MAPK cascade results in decreased activity of transcription factors like c-Fos and AP-1, which are crucial for cell cycle progression.[11][19]
B. Inhibition of the PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling network that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[20][21] Octreotide effectively suppresses this pathway, primarily through the action of SHP-1.[18][22] Upon activation by SSTRs, SHP-1 dephosphorylates the p85 regulatory subunit of PI3K, leading to its inactivation.[18] This prevents the generation of PIP3 and subsequently blocks the phosphorylation and activation of Akt (also known as Protein Kinase B) and its upstream kinase PDK1.[18][22] Downregulation of the PI3K/Akt pathway has two major consequences:
-
Induction of Apoptosis: Reduced Akt activity relieves the inhibition of pro-apoptotic proteins.
-
Cell Cycle Arrest: The inhibition of this pathway can lead to the upregulation of tumor suppressor genes, such as Zac1, which mediates cell cycle arrest.[18][22]
C. Induction of Apoptosis
Octreotide can directly trigger programmed cell death, or apoptosis, in cancer cells. This effect is mediated predominantly through SSTR2 and SSTR3.[9][13][17] The mechanisms include:
-
Caspase Activation: SSTR2 activation, in particular, leads to a phosphatase-dependent increase in caspase-3 activity, a key executioner caspase in the apoptotic cascade.[23][24]
-
p53-dependent and -independent pathways: SSTR3 activation has been linked to apoptosis via the accumulation of the p53 tumor suppressor protein.[13] SSTR2 can also trigger apoptosis through p53-independent mechanisms.[13]
In human somatotroph tumor cells, octreotide-induced apoptosis via SSTR2 was shown to be dependent on phosphatases but independent of changes in the expression of common apoptosis-related genes like Bcl-2 or Bax.[23]
Indirect Anti-tumor Effects: Anti-Angiogenesis
In addition to its direct effects on tumor cells, octreotide inhibits the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[2][10][25]
-
Direct Inhibition of Endothelial Cells: Growing vascular endothelial cells upregulate SSTRs, particularly SSTR2 and SSTR3.[10][25] Octreotide can bind to these receptors and directly inhibit endothelial cell proliferation, invasion, and differentiation, key steps in angiogenesis.[10][26] This effect is partly mediated by interfering with the signaling pathways stimulated by pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[10]
-
Inhibition of Pro-Angiogenic Factor Secretion: Octreotide can also indirectly inhibit angiogenesis by reducing the production and secretion of pro-angiogenic factors, such as VEGF and basic fibroblast growth factor (bFGF), from the tumor cells themselves.[27]
Quantitative Data on Octreotide's Biological Activity
The anti-proliferative and pro-apoptotic effects of octreotide have been quantified in numerous studies across various cancer cell lines. The data highlights the concentration-dependent nature of its activity and its variable efficacy depending on the cancer type and SSTR expression.
| Parameter | Cancer Type / Cell Line | Value / Observation | Reference(s) |
| In Vitro Proliferation Inhibition | Gastric Adenocarcinoma (SGC-7901) | Significant decrease in ³H-thymidine incorporation in a concentration-dependent manner. | [11] |
| Hepatocellular Carcinoma (HepG2) | Significant inhibition of proliferation at 10⁻⁸ mol/L. | [28] | |
| Hepatocellular Carcinoma (HepG2, SMMC-7721) | Significant inhibition at concentrations of 0.25 - 4.0 mg/L. | [29] | |
| In Vivo Tumor Growth Inhibition | Gastric Adenocarcinoma (Nude Mice Xenograft) | 62.3% reduction in tumor weight compared to control. | [11][19] |
| Neuroendocrine Tumor (AR42J Xenograft) | Dose-dependent reduction in Ki-67 staining (25% in control vs. 5% in 10 mg/kg group). | [30] | |
| Apoptosis Induction | Human Somatotroph Tumors | Dose-dependent increase in caspase-3 activity (160% vs. basal at 10 nM). | [23][24] |
| Hepatocellular Carcinoma (HepG2) | Significant increase in early (7.2%) and late (15.3%) apoptotic cells vs. control. | [28] | |
| Anti-Angiogenesis | Rectal Neuroendocrine Carcinoma (Xenograft) | Microvessel density decreased from 341.4/mm² (untreated) to 264.0/mm² (treated). | [27] |
| Rectal Neuroendocrine Carcinoma (Xenograft) | Necrotic area increased from 39.7% (untreated) to 62.7% (treated). | [27] |
Key Experimental Protocols
The characterization of octreotide's signaling pathways relies on a suite of established molecular and cellular biology techniques.
Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Plate cancer cells (e.g., SGC-7901) in 96-well plates and culture until they reach logarithmic growth phase.[11]
-
Treatment: Starve cells in serum-free medium, then treat with varying concentrations of octreotide for a specified period (e.g., 24-72 hours).[11]
-
Labeling: Add ³H-thymidine to each well and incubate for several hours to allow its incorporation into newly synthesized DNA.[11]
-
Harvesting & Scintillation Counting: Harvest the cells onto glass fiber filters, wash to remove unincorporated label, and dry the filters.[11]
-
Data Analysis: Measure the radioactivity on the filters using a liquid scintillation counter. A decrease in counts per minute (CPM) in treated cells compared to controls indicates inhibition of proliferation.[11]
Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with octreotide for a defined period (e.g., 48 hours).[28][29]
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.[28]
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark at room temperature.[28]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.[28]
Western Blotting for Signaling Protein Analysis
This technique is used to detect the expression and phosphorylation status of specific proteins in a sample.
-
Protein Extraction: Treat cells with octreotide for various time points. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-total-ERK).[11][18] Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light. Capture the signal on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensity to determine the relative changes in protein expression or phosphorylation levels.[11]
Conclusion and Future Directions
The octreotide signaling pathway in cancer cells is a complex network that culminates in potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects. Its efficacy is primarily driven by its interaction with SSTR2, leading to the simultaneous inhibition of the MAPK and PI3K/Akt pathways through the activation of protein tyrosine phosphatases. While its role in neuroendocrine tumors is well-defined, ongoing research continues to explore its potential in other malignancies that express somatostatin receptors. Future work will likely focus on identifying biomarkers to predict patient response, overcoming resistance mechanisms, and designing rational combination therapies that leverage octreotide's unique signaling profile to enhance the efficacy of other anti-cancer agents.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. mdpi.com [mdpi.com]
- 4. Somatostatin and Cancer: Applying Endocrinology to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. oncolink.org [oncolink.org]
- 8. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells | PLOS One [journals.plos.org]
- 15. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. cancernetwork.com [cancernetwork.com]
- 26. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Octreotide inhibits proliferation and induces apoptosis of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Octreotide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of octreotide and its analogs. Octreotide, a synthetic octapeptide analog of somatostatin, exhibits a longer half-life and greater potency, primarily through its high affinity for the somatostatin receptor subtype 2 (SSTR2).[1] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutic and diagnostic agents with improved receptor selectivity and efficacy. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological and experimental frameworks.
Core Principles of Octreotide Analog SAR
The biological activity of octreotide analogs is fundamentally dictated by their affinity and selectivity for the five known somatostatin receptor subtypes (SSTR1-5). The core pharmacophore of somatostatin, essential for receptor binding, is the amino acid sequence Phe-Trp-Lys-Thr.[2][3] Octreotide and its analogs mimic this sequence within a constrained cyclic structure, which enhances metabolic stability. Key structural modifications that influence activity include:
-
Amino Acid Substitutions: Replacing specific amino acids within the peptide sequence can dramatically alter receptor binding profiles. For instance, the substitution of Phe with Tyr at position 3 is a common modification for radiolabeling, and the choice of chelator and radiometal can further influence binding affinities.[4]
-
Cyclic Structure: The disulfide bridge between Cys2 and Cys7 is crucial for maintaining the bioactive conformation. Modifications to this bridge, such as replacement with a lanthionine bridge, have been explored to create analogs with altered receptor selectivities.
-
N- and C-terminal Modifications: Alterations at the termini of the peptide can impact both receptor affinity and pharmacokinetic properties. For example, the C-terminal threoninol in octreotide is a reduction of the native threonine carboxylic acid.
Quantitative Analysis of Receptor Binding Affinities
The binding affinity of octreotide analogs to SSTR subtypes is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) through competitive radioligand binding assays. The following tables summarize the binding affinities of key octreotide analogs.
Table 1: Binding Affinities (IC50, nM) of Octreotide and its Analogs to Human Somatostatin Receptors
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| Somatostatin-14 | - | - | - | - | - |
| Octreotide | >1000 | 0.6 | 7 | >1000 | 5 |
| Lanreotide | >1000 | 1.1 | 16 | >1000 | 10 |
| Pasireotide | 1.5 | 0.3 | 0.8 | >1000 | 0.2 |
Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.
Table 2: Binding Affinities (IC50, nM) of Radiolabeled Octreotide Analogs
| Compound | sst2 | sst3 | sst5 |
| Y-DOTA-[Tyr3]-octreotide | - | - | - |
| Ga-DOTA-[Tyr3]-octreotide | 2.5 | - | - |
| In-DTPA-[Tyr3]-octreotate | 1.3 | - | - |
| Y-DOTA-[Tyr3]-octreotate | 1.6 | - | - |
| Ga-DOTA-[Tyr3]-octreotate | 0.2 | - | - |
| Y-DOTA-lanreotide | - | low affinity | 16 |
Data extracted from a study by Reubi et al., highlighting the impact of chelator and metal on affinity.[4]
Key Experimental Protocols
The characterization of octreotide analogs relies on a suite of standardized in vitro and in vivo assays. Detailed methodologies for the most critical experiments are provided below.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor.[5]
Objective: To determine the IC50 and/or Ki of an octreotide analog for each SSTR subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human SSTR subtype.
-
Radiolabeled ligand (e.g., [125I]Tyr11-SRIF-14 or a specific radiolabeled analog).
-
Unlabeled octreotide analog (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer.[6]
-
Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[6]
-
Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Separation: Separate the bound from free radioligand by vacuum filtration through the filter plates. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[6]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[6]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an octreotide analog to activate SSTRs and inhibit the production of cyclic AMP (cAMP), a key second messenger.
Objective: To determine the functional potency (EC50) of an octreotide analog.
Materials:
-
Cells expressing the SSTR of interest and a cAMP-responsive reporter system (e.g., GloSensor).[7][8]
-
Forskolin (an adenylyl cyclase activator).
-
Octreotide analog (test compound).
-
Assay buffer or cell culture medium.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.[7]
-
Compound Addition: Add varying concentrations of the octreotide analog to the cells and incubate for a short period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. Incubate for a defined time (e.g., 30 minutes).[9]
-
Detection: Measure the luminescence, which is inversely proportional to the level of cAMP inhibition.[9]
-
Data Analysis: Plot the luminescence signal against the logarithm of the analog concentration to determine the EC50.
Cell Proliferation (MTS) Assay
This colorimetric assay assesses the anti-proliferative effects of octreotide analogs on tumor cell lines.
Objective: To measure the inhibitory effect of an octreotide analog on cell viability and proliferation.
Materials:
-
Tumor cell line (e.g., neuroendocrine tumor cells).
-
Cell culture medium and supplements.
-
Octreotide analog (test compound).
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of the octreotide analog and incubate for a prolonged period (e.g., 48-72 hours).
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[10][11]
-
Measurement: Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the analog concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizing the SAR of Octreotide Analogs
The following diagrams, generated using the DOT language, illustrate key aspects of the structure-activity relationship of octreotide analogs.
Caption: Logical relationship in octreotide analog SAR.
Caption: SSTR2 signaling pathway activated by octreotide analogs.
Caption: Experimental workflow for octreotide analog evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships of Somatostatin Analogs in the Rabbit Ileum and the Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Pharmacodynamics of Synthetic Somatostatin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the pharmacodynamics of synthetic somatostatin analogs, focusing on their receptor binding profiles, downstream signaling cascades, and the experimental methodologies used for their characterization. The information presented is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.
Introduction to Somatostatin and its Synthetic Analogs
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by inhibiting the secretion of numerous other hormones, including growth hormone (GH), insulin, glucagon, and gastrin.[1][2][3][4] It exerts its effects by binding to a family of five distinct G-protein coupled receptors (GPCRs), designated somatostatin receptors 1 through 5 (SSTR1-SSTR5).[5][6] The clinical utility of native somatostatin is severely limited by its very short plasma half-life of only 1-3 minutes. This led to the development of synthetic somatostatin analogs (SSAs) with modified structures that confer greater stability and prolonged duration of action.
The most clinically significant synthetic somatostatin analogs include octreotide, lanreotide, and pasireotide. These agents form the cornerstone of medical therapy for conditions characterized by hormone hypersecretion, such as acromegaly and various neuroendocrine tumors (NETs).[7][8][9] Understanding the specific pharmacodynamic properties of each analog is crucial for optimizing therapeutic strategies.
Receptor Binding Affinity and Specificity
The physiological effects of synthetic somatostatin analogs are dictated by their binding affinities for the different SSTR subtypes.[10] Octreotide and lanreotide are considered first-generation SSAs and exhibit a strong preference for the SSTR2 subtype.[11] Pasireotide, a second-generation SSA, displays a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[12][13][14][15] This multireceptor targeting can lead to different clinical efficacy and side-effect profiles.[15]
| Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Octreotide | Low Affinity | ~0.9[16] | Low Affinity | >1000[17] | ~1.4[16] |
| Lanreotide | Reduced Affinity[8][18] | High Affinity[8][18] | Reduced Affinity[8][18] | Reduced Affinity[8][18] | High Affinity[8][18] |
| Pasireotide | High Affinity[12][13][15] | Comparable to Octreotide[12][13] | High Affinity[12][13][15] | Low Affinity | High Affinity[12][13][15] |
Note: Ki values can vary between studies depending on the experimental conditions and cell types used. The table presents a summary of reported affinities.
Key Signaling Pathways
The binding of a somatostatin analog to its cognate receptor initiates a cascade of intracellular signaling events. These pathways are primarily inhibitory and are mediated by the associated G-proteins (Gi/o). The key signaling mechanisms are detailed below.
Inhibition of Adenylyl Cyclase
Upon ligand binding, the activated Gi alpha subunit inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[19][20] Decreased cAMP levels, in turn, reduce the activity of protein kinase A (PKA), which plays a role in hormone secretion and cell proliferation.[19]
Figure 1: SSTR-mediated inhibition of the adenylyl cyclase pathway.
Activation of Protein Tyrosine Phosphatases (PTPs)
Somatostatin receptors can also signal through the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2.[19] These phosphatases counteract the activity of growth factor receptor tyrosine kinases by dephosphorylating key signaling molecules, thereby inhibiting mitogenic pathways like the MAPK/ERK cascade.[19][21] This mechanism is a major contributor to the antiproliferative effects of SSAs.
Figure 2: SSTR-mediated activation of protein tyrosine phosphatases (PTPs).
Modulation of Ion Channel Activity
SSTR activation also leads to the modulation of ion channel activity, primarily through the G-protein βγ subunits.[20] This includes the activation of inwardly rectifying potassium (K+) channels, which leads to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels.[20][22] The resulting decrease in intracellular calcium concentration is another key mechanism for the inhibition of hormone and neurotransmitter release.
Figure 3: SSTR-mediated modulation of K+ and Ca2+ ion channels.
Detailed Experimental Protocols
The characterization of the pharmacodynamic properties of synthetic somatostatin analogs relies on a suite of in vitro assays. The following sections provide detailed methodologies for three key experiments.
Radioligand Binding Assay
Principle: This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[23] It involves a competition between a radiolabeled ligand (e.g., [125I-Tyr3]-Octreotide) and an unlabeled test compound (the synthetic analog) for binding to membranes prepared from cells expressing the target SSTR subtype. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki value.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells) to confluence.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed to pellet the membranes. Wash the membrane pellet multiple times to remove cytosolic components.
-
Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the unlabeled synthetic analog to the membrane preparation.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of unlabeled native somatostatin.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).[16][24]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioactivity.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 4: Workflow for a competitive radioligand binding assay.
cAMP Assay
Principle: This functional assay measures the ability of a somatostatin analog to inhibit adenylyl cyclase activity, a primary downstream effect of SSTR2 activation. Cells expressing the target SSTR are first stimulated with an agent that increases intracellular cAMP (e.g., forskolin), and then treated with the test analog. The reduction in cAMP levels is then quantified, typically using a competitive immunoassay format or a reporter gene assay.
Methodology:
-
Cell Seeding:
-
Seed SSTR-expressing cells into a 96- or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[25]
-
Add the synthetic somatostatin analog at various concentrations to the wells.
-
Add a stimulating agent (e.g., forskolin) to all wells (except the basal control) to activate adenylyl cyclase.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[25]
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in the lysate using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[26] These kits typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the analog.
-
Calculate the EC50 value, which represents the concentration of the analog that produces 50% of its maximal inhibitory effect.
-
Figure 5: Workflow for a functional cAMP inhibition assay.
ERK Phosphorylation Assay
Principle: This assay measures the modulation of the Extracellular signal-Regulated Kinase (ERK) pathway, which can be influenced by SSTR activation.[27] The assay quantifies the level of phosphorylated ERK (pERK) relative to the total amount of ERK protein in cells following treatment with a somatostatin analog. This is often performed using a cell-based ELISA format.
Methodology:
-
Cell Seeding and Treatment:
-
Fixation and Permeabilization:
-
Fix the cells in the wells using a solution like formaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular proteins.
-
-
Immunodetection:
-
Block non-specific antibody binding sites with a blocking buffer.
-
Incubate the cells with a primary antibody that specifically recognizes the phosphorylated form of ERK (pERK).
-
In parallel wells, or in the same wells after stripping, incubate with a primary antibody that recognizes total ERK.
-
Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Wash again to remove the unbound secondary antibody.
-
-
Signal Detection and Normalization:
-
Data Analysis:
-
Plot the normalized pERK signal against the log concentration of the analog to generate a dose-response curve.
-
Determine the EC50 or IC50 value, depending on whether the analog stimulates or inhibits ERK phosphorylation in the specific cell context.
-
Figure 6: Workflow for a cell-based ERK phosphorylation assay.
References
- 1. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects. | Gut [gut.bmj.com]
- 5. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Octreotide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in conditions associated with excessive peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 15. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. pnas.org [pnas.org]
- 25. Constitutive Somatostatin Receptor Subtype 2 Activity Attenuates GH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resources.revvity.com [resources.revvity.com]
- 27. Agonist-biased signaling at the sst2A receptor: the multi-somatostatin analogs KE108 and SOM230 activate and antagonize distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. assaygenie.com [assaygenie.com]
- 30. bioassaysys.com [bioassaysys.com]
Octreotide's In Vitro Impact on Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of octreotide on hormone secretion. Octreotide, a synthetic octapeptide analog of somatostatin, is a potent inhibitor of the secretion of numerous hormones. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying cellular mechanisms.
Core Mechanism of Action
Octreotide exerts its inhibitory effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. It shows a high affinity for SSTR2 and SSTR5.[1][2] The activation of these receptors triggers a cascade of intracellular events, primarily mediated by the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Concurrently, octreotide modulates ion channel activity, leading to the activation of potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The cumulative effect of these actions is a reduction in intracellular calcium concentration, which is a critical step for the exocytosis of hormone-containing secretory granules.[1]
Signaling Pathway of Octreotide
Caption: Octreotide's signaling cascade leading to hormonal inhibition.
Quantitative Data on Hormone Secretion Inhibition
The inhibitory effects of octreotide on the secretion of various hormones have been quantified in numerous in vitro studies. The following tables summarize these findings.
Table 1: Pituitary Hormones
| Hormone | Cell Type | Octreotide Concentration | Incubation Time | % Inhibition (Mean ± SD/SEM or Range) | Reference |
| Growth Hormone (GH) | Primary cultures of human GH-secreting pituitary adenomas | 10 nM | 72 hours | 36.8% ± 16.2% | [3] |
| Growth Hormone (GH) | Primary cultures of human GH-secreting pituitary adenomas | 10 nM | 72 hours | 39.5% | [4] |
| Growth Hormone (GH) | Primary cultures of human GH/PRL-secreting tumors | 10 nM | 72 hours | 42.1% | [4] |
| Adrenocorticotropic Hormone (ACTH) | Primary cultures of human corticotropic adenoma cells | 1 nmol/L - 1 µmol/L | Not Specified | 8-86% (dose-dependent) | [5] |
| Gonadotropins (FSH/LH) and alpha-subunit | Primary cultures of human nonfunctioning pituitary adenomas | 10 nmol/L | Not Specified | Mild, significant in 3 of 5 cultures | [6] |
Table 2: Pancreatic Hormones
| Hormone | Cell Type/Tissue | Octreotide Concentration | Incubation Time | Observations | Reference |
| Insulin | Canine pancreatic tissue slices | 4 µg/70 ml and 16 µg/70 ml | Not Specified | No significant inhibition of basal or glucose-stimulated release | [7] |
| Insulin | Human subjects (in vivo study with in vitro implications) | 100 µg infusion | 150 minutes | Marked reduction in post-carbohydrate secretion | [8] |
| Glucagon | Human subjects (in vivo study with in vitro implications) | Not Specified | Not Specified | Octreotide reduces glucagon levels | [9][10] |
Table 3: Gastrointestinal Hormones
| Hormone | Cell Type | Octreotide Concentration | Incubation Time | Observations | Reference |
| Gastrin | Rat pancreatic cell line (AR42J) | 2 x 10⁻¹¹ to 2 x 10⁻⁷ mol/L | Not Specified | Inhibition of gastrin-stimulated growth | [11] |
| Vasoactive Intestinal Peptide (VIP) | Not Specified | Not Specified | Not Specified | Octreotide is an inhibitor of VIP release | [12] |
Experimental Protocols
The following sections detail generalized methodologies for key in vitro experiments investigating the effects of octreotide.
General Experimental Workflow for In Vitro Octreotide Treatment
Caption: A typical workflow for assessing octreotide's effects in vitro.
Primary Culture of Pituitary Adenoma Cells
This protocol is a composite based on methodologies described in studies on GH- and ACTH-secreting adenomas.[13][14]
-
Tissue Acquisition and Dissociation:
-
Pituitary adenoma tissue is obtained from patients undergoing transsphenoidal surgery, following informed consent and institutional review board approval.
-
The tissue is mechanically minced into small fragments.
-
Enzymatic dissociation is performed using a solution containing enzymes such as dispase and collagenase in a suitable buffer (e.g., Hank's Balanced Salt Solution) with gentle agitation at 37°C.
-
The cell suspension is filtered through a nylon mesh to remove undigested tissue.
-
Cells are washed and resuspended in culture medium.
-
-
Cell Culture and Plating:
-
Cells are cultured in a complete medium, typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cells are plated in multi-well plates (e.g., 48-well plates) at a density of approximately 2 x 10⁵ cells per well.[13]
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Octreotide Treatment and Sample Collection
-
Treatment:
-
After allowing the cells to adhere and stabilize (typically 24 hours), the culture medium is replaced. For studies on basal secretion, a serum-free or low-serum medium may be used.
-
Octreotide is added to the treatment wells at the desired concentrations (e.g., 10 nM).[4][13] Control wells receive the vehicle solution.
-
The cells are incubated for a specified period, typically ranging from 24 to 72 hours.[4][13]
-
-
Sample Collection:
-
At the end of the incubation period, the culture medium (supernatant) is collected from each well.
-
The supernatant is centrifuged to pellet any detached cells or debris.
-
The clarified supernatant is transferred to fresh tubes and stored at -20°C or -80°C until hormone analysis.
-
Hormone Quantification
The concentration of hormones in the collected culture supernatants is typically measured using immunoassays.
-
Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA):
-
These are the most common methods for quantifying hormone levels.[15][16][17]
-
Commercially available kits for specific hormones (e.g., GH, ACTH) are widely used.
-
The assays are performed according to the manufacturer's instructions.
-
A standard curve is generated using known concentrations of the hormone to allow for the accurate determination of hormone concentrations in the experimental samples.
-
Results are typically expressed as hormone concentration per well or normalized to the total protein content or cell number in each well. The final data is often presented as a percentage of the hormone secretion observed in the control (untreated) group.
-
Conclusion
The in vitro data consistently demonstrate that octreotide is a potent inhibitor of hormone secretion from various endocrine and neuroendocrine cell types, particularly those of pituitary origin. The primary mechanism of action is well-established and involves the activation of SSTR2 and SSTR5, leading to a decrease in intracellular cAMP and calcium levels, which are critical for hormone exocytosis. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of octreotide and other somatostatin analogs on hormone secretion in a controlled laboratory setting. This information is crucial for the continued development and optimization of therapies targeting hormone-secreting pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting the In Vitro Efficacy of Octreotide and Cabergoline in GH- and GH/PRL-Secreting Pituitary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octreotide exerts different effects in vivo and in vitro in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinically nonfunctioning pituitary adenoma and octreotide response to long term high dose treatment, and studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of octreotide on stimulated insulin release from pancreatic tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of insulin, glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) secretion by octreotide has no effect on post-heparin plasma lipoprotein lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium reverses octreotide inhibition of insulin and glucagon levels in patients with insulinoma and glucagonoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of Extrapancreatic Glucagon by Octreotide May Reduce the Fasting and Postprandial Glucose Levels in a Diabetic Patient after Total Pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of gastrin-stimulated growth of gastrointestinal tumour cells by octreotide and the gastrin/cholecystokinin receptor antagonists, proglumide and lorglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. mdpi.com [mdpi.com]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. endocrinology.org [endocrinology.org]
- 16. academic.oup.com [academic.oup.com]
- 17. endocrinology.org [endocrinology.org]
The Discovery and Synthesis of Octreotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the octreotide peptide. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and chemical workflows.
Discovery and Development
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, was first synthesized in 1979 by the chemist Dr. Wilfried Bauer and his team at Sandoz (now part of Novartis). The development of octreotide was a significant milestone in medicinal chemistry, driven by the need for a more stable and potent therapeutic agent than the native somatostatin, which has a very short half-life of only 1-3 minutes in circulation.
The primary innovation in the design of octreotide was the strategic incorporation of D-amino acids (D-phenylalanine at the N-terminus and D-tryptophan) and an amino alcohol (threoninol) at the C-terminus. These modifications, along with the cyclic structure formed by a disulfide bridge between two cysteine residues, confer a high resistance to metabolic degradation. This results in a significantly prolonged elimination half-life of approximately 1.7 to 1.9 hours, making it a clinically effective therapeutic agent.[1] Octreotide was approved for medical use in the United States in 1988.
Mechanism of Action: A Potent Somatostatin Analog
Octreotide exerts its pharmacological effects by mimicking the natural hormone somatostatin. It functions as a potent inhibitor of various peptide hormones, including growth hormone (GH), glucagon, insulin, and vasoactive intestinal peptide (VIP).[1] This inhibitory action is mediated through its binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors expressed on the surface of various cells, including neuroendocrine tumor cells.
Receptor Binding Affinity
There are five known subtypes of somatostatin receptors (SSTR1-5). Octreotide exhibits a distinct binding profile, showing a high affinity for SSTR2 and SSTR5, a moderate to low affinity for SSTR3, and little to no affinity for SSTR1 and SSTR4.[2][3][4] This selective binding to SSTR2 is particularly important for its therapeutic effects in many neuroendocrine tumors, which often overexpress this receptor subtype.[3]
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.6 - 2.5 |
| SSTR3 | 30 - 250 |
| SSTR4 | >1000 |
| SSTR5 | 6 - 15 |
Note: The IC50 values represent a range compiled from multiple studies and can vary depending on the specific assay conditions.
Intracellular Signaling Pathway
Upon binding to its target receptors, primarily SSTR2, octreotide triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation. A key pathway affected by octreotide is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Activation of SSTR2 by octreotide leads to the inhibition of the PI3K/Akt pathway. This is a crucial signaling cascade that promotes cell survival, growth, and proliferation. By inhibiting this pathway, octreotide can exert its anti-proliferative effects on tumor cells.
Chemical Synthesis of Octreotide
The synthesis of octreotide is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and efficient method for the stepwise assembly of peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the α-amino group of the amino acids.
General Workflow of Octreotide Synthesis
The synthesis of octreotide involves a series of well-defined steps, including the attachment of the first amino acid to a solid support, sequential coupling of the remaining amino acids, cleavage of the peptide from the resin, and finally, cyclization to form the disulfide bridge.
Detailed Experimental Protocol for Solid-Phase Synthesis
This protocol outlines a representative method for the solid-phase synthesis of octreotide using Fmoc chemistry.
Materials and Reagents:
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin or Rink Amide resin.[5][6]
-
Fmoc-protected amino acids: Fmoc-D-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(ol)-OH.
-
Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), or N,N'-Diisopropylcarbodiimide (DIC).
-
Activation base: N,N-Diisopropylethylamine (DIPEA).
-
Fmoc deprotection solution: 20% Piperidine in N,N-Dimethylformamide (DMF).[6]
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) (e.g., 95:2.5:2.5:1 v/v/v/w).
-
Cyclization agent: Hydrogen peroxide (H₂O₂) or air oxidation.[6]
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
Protocol:
-
Resin Swelling and Loading of the First Amino Acid:
-
Swell the 2-CTC resin in DMF for 30-60 minutes in a reaction vessel.
-
Dissolve Fmoc-Thr(ol)-OH and DIPEA in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DCM and DMF.
-
Cap any unreacted sites on the resin using a solution of methanol and DIPEA in DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin extensively with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it with HBTU and HOBt (or DIC and HOBt) and DIPEA in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative ninhydrin test.
-
Wash the resin thoroughly with DMF.
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the octreotide sequence: Cys(Trt), Thr(tBu), Lys(Boc), D-Trp(Boc), Phe, Cys(Trt), and D-Phe.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Trt, Boc, tBu).
-
Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the crude linear peptide in a dilute aqueous solution (e.g., water/acetonitrile with a slightly basic pH).
-
Induce oxidation to form the disulfide bond by either stirring in the presence of air for 24-48 hours or by the controlled addition of a dilute solution of hydrogen peroxide.[6]
-
-
Purification:
-
Purify the crude cyclized octreotide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7]
-
Collect the fractions containing the pure octreotide.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain octreotide as a white powder.
-
Conclusion
The discovery and synthesis of octreotide represent a significant advancement in peptide-based therapeutics. Its enhanced stability and potent, selective mechanism of action have made it an indispensable tool in the management of neuroendocrine tumors and other hormonal disorders. The well-established methods of solid-phase peptide synthesis have enabled the efficient and large-scale production of this important drug. A thorough understanding of its synthesis, mechanism of action, and receptor binding profile is crucial for the continued development of novel somatostatin analogs with improved therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]
- 7. CN109942678B - Refining method of octreotide - Google Patents [patents.google.com]
Beyond the Usual Suspects: An In-depth Technical Guide to the Non-Canonical Molecular Targets of Octreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its therapeutic efficacy has long been attributed to its high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, leading to the inhibition of hormone secretion and tumor growth. However, a growing body of evidence suggests that the pharmacological actions of octreotide extend beyond SSTRs, involving a complex interplay with a variety of other molecular targets. This technical guide provides a comprehensive overview of these non-canonical targets, detailing the experimental evidence, associated signaling pathways, and the methodologies employed for their investigation.
Ion Channels: Modulating Cellular Excitability and Secretion
L-type Voltage-Gated Calcium Channels (VGCCs)
Octreotide has been shown to directly inhibit L-type voltage-gated calcium channels, a mechanism that contributes to its antisecretory effects.
Quantitative Data:
| Target | Cell Type | Method | Octreotide Concentration | Effect | Reference |
| L-type VGCCs | Human neuroendocrine tumor cells | Whole-cell patch clamp | 100 nM | 35 ± 14% reduction in current amplitude | [1] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The effect of octreotide on L-type VGCCs was investigated using the whole-cell patch-clamp technique.[1]
-
Cell Preparation: Isolated human neuroendocrine tumor cells were used.
-
Recording Configuration: The whole-cell configuration was established to allow for the measurement of ionic currents across the entire cell membrane.
-
Solutions:
-
Pipette Solution (Intracellular): While the exact composition was not detailed in the available literature, a typical internal solution for recording calcium currents would contain a cesium-based solution to block potassium channels, a calcium buffer (e.g., EGTA), and ATP and GTP to support cellular function.
-
Bath Solution (Extracellular): The external solution would typically contain a high concentration of barium or calcium as the charge carrier, with other ions to maintain physiological osmolarity and pH. Tetrodotoxin would be included to block sodium channels.
-
-
Voltage Protocol: Voltage-dependent calcium channels were activated by depolarizing voltage steps from a holding potential.
-
Data Analysis: The peak inward current amplitude was measured before and after the application of octreotide to quantify the inhibitory effect.
Signaling Pathway:
The direct inhibition of L-type VGCCs by octreotide leads to a reduction in calcium influx, which is a critical step in stimulus-secretion coupling in neuroendocrine cells.
Caption: Octreotide-mediated inhibition of L-type VGCCs.
Intestinal Ion Transport
Octreotide directly modulates intestinal ion transport, contributing to its anti-diarrheal effects.
Quantitative Data:
| Parameter | Tissue | Method | Octreotide Concentration | Effect | Reference |
| Net Fluid Absorption | Human Jejunum and Ileum | In vivo perfusion | Not specified | Increased by ~40 mL/h per 30 cm | [2] |
| Water Secretion | Human Jejunum | In vivo perfusion | Not specified | Inhibited by 28 mL/h (basal) and 51 mL/h (stimulated) per 30 cm | [2] |
| Stomal Output | Short Bowel Syndrome Patients | Clinical Study | 50 µg b.d. (IV) | Significant reduction (0.5-5.0 kg/day ) | [3] |
| Sodium and Potassium Output | Short Bowel Syndrome Patients | Clinical Study | 50 µg b.d. (IV) | Significant reduction | [3] |
Experimental Protocol: In Vivo Intestinal Perfusion
The impact of octreotide on intestinal fluid and electrolyte transport was assessed using an in vivo perfusion technique in human subjects.[2]
-
Procedure: A multi-lumen tube was positioned in the jejunum or ileum of healthy volunteers.
-
Perfusion Solution: A balanced electrolyte solution was perfused through a defined segment of the intestine.
-
Sample Collection: Samples of the perfusate were collected from a distal port to measure changes in volume and electrolyte concentration.
-
Measurements: Net fluid, sodium, and chloride fluxes were calculated based on the differences between the infused and collected solutions. The effect of octreotide was determined by comparing fluxes before and during its intravenous administration.
Experimental Workflow:
Caption: Workflow for in vivo intestinal perfusion study.
Angiogenesis: A Key Regulator of Tumor Growth
Octreotide exhibits anti-angiogenic properties, a crucial mechanism for its anti-tumor effects, independent of direct SSTR-mediated effects on tumor cells.
Quantitative Data:
| Parameter | Model | Method | Octreotide Treatment | Effect | Reference |
| Microvessel Density | Human hepatocellular carcinoma xenografts in nude mice | Immunohistochemistry (CD34 staining) | 50 µg/kg twice daily for 3 weeks | 21.7±4.27 vs. 31.8±3.87 (control), P<0.01 | [4][5] |
| Microvessel Density | Human rectal neuroendocrine carcinoma xenografts in nude mice | Immunohistochemistry | Not specified | 264.0 ± 48.2/mm² vs. 341.4 ± 56.6/mm² (control), p < 0.05 | [6] |
Experimental Protocol: Mouse Corneal Micropocket Assay
The anti-angiogenic potential of octreotide was evaluated using the mouse corneal micropocket assay.[5][7][8][9][10][11]
-
Animal Model: Nude mice were used.
-
Procedure: A small pocket was surgically created in the avascular cornea of the mouse eye.
-
Implantation: A pellet containing an angiogenic stimulus (e.g., tumor tissue from human hepatocellular carcinoma) was implanted into the corneal pocket.
-
Treatment: Mice received systemic administration of octreotide or a vehicle control.
-
Observation: The growth of new blood vessels from the limbal vasculature towards the implant was observed and quantified over time using a stereomicroscope.
-
Quantification: The area of neovascularization was measured.
Experimental Workflow:
Caption: Workflow for the mouse corneal micropocket assay.
Signaling Pathway:
Octreotide's anti-angiogenic effects are, at least in part, mediated by the downregulation of Vascular Endothelial Growth Factor (VEGF).
Caption: Octreotide's inhibitory effect on VEGF-mediated angiogenesis.
Intracellular Signaling Cascades
Octreotide has been shown to modulate key intracellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.
PI3K/Akt Pathway
Experimental Protocol: Western Blot Analysis
The effect of octreotide on the PI3K/Akt pathway was investigated in pituitary tumor cells using Western blotting.[12][13][14][15][16]
-
Cell Culture and Treatment: Pituitary tumor cells (e.g., GH3) were cultured and treated with octreotide at various concentrations and for different durations.
-
Cell Lysis: Cells were lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was incubated with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, p-Akt). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands was quantified to determine the relative levels of protein phosphorylation.
Signaling Pathway:
Caption: Octreotide-mediated inhibition of the PI3K/Akt signaling pathway.
MAPK Pathway
Quantitative Data:
| Parameter | Cell Line | Method | Octreotide Treatment | Effect | Reference |
| Tumor Growth | Gastric adenocarcinoma xenografts in nude mice | In vivo study | 100 µg/kg daily for 8 weeks | 62.3% inhibition rate | [17][18] |
Experimental Protocol: Western Blot Analysis
The influence of octreotide on the MAPK pathway was studied in gastric cancer cells via Western blotting.[17][18][19][20][21]
-
Cell Culture and Treatment: Gastric cancer cell lines (e.g., SGC-7901) were treated with varying concentrations of octreotide.
-
Protein Extraction and Quantification: As described for the PI3K/Akt pathway.
-
SDS-PAGE and Immunoblotting: Proteins were separated and transferred, followed by probing with primary antibodies against total and phosphorylated forms of ERK (a key component of the MAPK pathway).
-
Detection and Analysis: As described for the PI3K/Akt pathway.
Signaling Pathway:
Caption: Octreotide's inhibitory effect on the MAPK/ERK signaling pathway.
Immune System Modulation
Octreotide can modulate the immune response by affecting the populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
Quantitative Data:
| Cell Type | Patient Group | Method | Octreotide Treatment | Effect | Reference |
| Total Tregs | Neuroendocrine tumor patients | Flow Cytometry | Long-acting octreotide | 55% decrease after 1 month, 71% decrease after 6 months (p < 0.0005) | [22][23][24] |
| Naïve Tregs | Neuroendocrine tumor patients | Flow Cytometry | Long-acting octreotide | 58% decrease after 1 month | [22][23] |
Experimental Protocol: Flow Cytometry for Treg and MDSC Analysis
The immunomodulatory effects of octreotide were assessed by analyzing peripheral blood mononuclear cells (PBMCs) from neuroendocrine tumor patients using multi-color flow cytometry.[22][23][24][25][26]
-
Sample Collection: Peripheral blood was collected from patients before and during treatment with long-acting octreotide.
-
PBMC Isolation: PBMCs were isolated using density gradient centrifugation (e.g., Ficoll-Paque).
-
Antibody Staining:
-
Surface Staining: Cells were incubated with a cocktail of fluorescently-labeled antibodies against surface markers to identify different immune cell populations. For Tregs, this typically includes CD3, CD4, and CD25. For MDSCs, markers such as CD11b, CD14, CD15, and HLA-DR are used.
-
Intracellular Staining: For Treg identification, cells were fixed and permeabilized, followed by staining for the transcription factor FoxP3.
-
-
Data Acquisition: Stained cells were analyzed on a flow cytometer.
-
Data Analysis: The percentage of different cell populations (e.g., CD4+CD25+FoxP3+ Tregs) within the total lymphocyte or myeloid population was determined using appropriate gating strategies.
Experimental Workflow:
Caption: Workflow for flow cytometric analysis of immune cells.
Conclusion
The therapeutic actions of octreotide are multifaceted, extending well beyond its well-established interactions with somatostatin receptors. This guide has illuminated several non-canonical molecular targets, including ion channels, key regulators of angiogenesis, and critical intracellular signaling pathways. Furthermore, the immunomodulatory effects of octreotide highlight its complex influence on the tumor microenvironment. A deeper understanding of these off-target effects is paramount for optimizing the clinical use of octreotide, developing novel therapeutic strategies, and designing next-generation somatostatin analogs with improved efficacy and safety profiles. The experimental protocols and quantitative data presented herein provide a valuable resource for researchers and drug development professionals dedicated to advancing the field of neuroendocrine tumor therapy and beyond.
References
- 1. Inhibition of L-type calcium channels by octreotide in isolated human neuroendocrine tumor cells of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of octreotide on fluid absorption and secretion by the normal human jejunum and ileum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide (a somatostatin analogue) improves the quality of life in some patients with a short intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of octreotide on angiogenesis induced by hepatocellular carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mouse cornea micropocket angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.iucc.ac.il [cris.iucc.ac.il]
- 9. A Mouse Model of the Cornea Pocket Assay for Angiogenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The corneal micropocket assay: a model of angiogenesis in the mouse eye. | HUJI OpenScholar [openscholar.huji.ac.il]
- 11. Corneal Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wjgnet.com [wjgnet.com]
- 20. wjgnet.com [wjgnet.com]
- 21. researchgate.net [researchgate.net]
- 22. Effect of Octreotide Long-Acting Release on Tregs and MDSC Cells in Neuroendocrine Tumour Patients: A Pivotal Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of Octreotide Long-Acting Release on Tregs and MDSC Cells in Neuroendocrine Tumour Patients: A Pivotal Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Deciphering the Crosstalk Between Myeloid-Derived Suppressor Cells and Regulatory T Cells in Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 26. Myeloid‑derived suppressor cell accumulation induces Treg expansion and modulates lung malignancy progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Octreotide-Induced Apoptosis in Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, has a well-established role in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2][3] Its primary mechanism involves binding to somatostatin receptors (SSTRs), exhibiting a high affinity for subtypes SSTR2 and SSTR5, and to a lesser extent, SSTR3.[1][2] Beyond its antisecretory effects, a significant body of research has demonstrated the anti-proliferative properties of octreotide, which are partly attributed to its ability to induce programmed cell death, or apoptosis, in various tumor cells.[1][2]
This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and quantitative effects of octreotide-induced apoptosis across different tumor cell lines. It includes detailed experimental protocols for key assays and visual representations of the underlying biological processes to support further research and drug development efforts in this area.
Core Mechanism of Octreotide-Induced Apoptosis
The induction of apoptosis by octreotide is a receptor-mediated process initiated by its binding to specific SSTRs on the tumor cell surface. The activation of these G-protein coupled receptors triggers a cascade of intracellular signaling events that culminate in the activation of the cell's apoptotic machinery.
The most prominently implicated receptor in this process is SSTR2.[4][5][6] Studies in human somatotroph tumor cells have shown that octreotide's pro-apoptotic effect is selectively mediated through SSTR2 activation, while activation of SSTR5 does not significantly affect apoptosis.[4][5][6] In some cancer types, such as hepatocellular carcinoma, SSTR3 expression has also been suggested as a molecular basis for the selective apoptotic effects of octreotide.[7][8] The downstream signaling is often dependent on the activation of phosphotyrosine phosphatases (PTPs) and the subsequent activation of the caspase cascade, the central executioners of apoptosis.[3][4]
Signaling Pathways
Several signaling pathways have been identified to play a role in octreotide-induced apoptosis. The specific pathway can vary depending on the tumor cell type and the SSTR subtypes expressed.
SSTR2-Mediated Apoptotic Pathway
Activation of SSTR2 is a primary route for octreotide's pro-apoptotic action. In human somatotroph tumor cells, this pathway is dependent on phosphatases and leads to a significant increase in the activity of caspase-3, a key executioner caspase.[4][6] Notably, this SSTR2-mediated apoptosis appears to be independent of the p53 tumor suppressor and does not necessarily involve changes in the expression of Bcl-2 family proteins like Bcl-2 and Bax.[4][6]
Caption: SSTR2-mediated signaling pathway for octreotide-induced apoptosis.
MAPK Pathway Involvement
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival, and its modulation by octreotide can contribute to anti-tumor effects. In gastric adenocarcinoma cells, octreotide has been shown to inhibit sequential molecular events in the MAPK pathway.[9][10] This includes decreasing the expression of Extracellular signal-regulated protein kinase (ERK) and the transcription factor c-Fos, ultimately suppressing DNA synthesis and inhibiting tumor growth.[9][10] While primarily linked to anti-proliferative effects, the inhibition of survival signals from the MAPK pathway can lower the threshold for apoptosis induction.
References
- 1. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octreotide inhibits proliferation and induces apoptosis of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Proliferation Assays with Octreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic octapeptide analog of somatostatin, is a potent inhibitor of various hormones and has demonstrated significant anti-proliferative effects on numerous cancer cell types in vitro.[1] Its mechanism of action is primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed in neuroendocrine tumors and other malignancies.[2][3] Upon binding, octreotide initiates a cascade of intracellular signaling events that culminate in cell cycle arrest and apoptosis.[4][5]
These application notes provide detailed protocols for assessing the anti-proliferative effects of octreotide on cancer cell lines using two common in vitro methods: the MTT assay and the BrdU incorporation assay. Additionally, quantitative data from published studies are summarized to provide a reference for expected outcomes.
Mechanism of Action: Octreotide Signaling Pathway
Octreotide exerts its anti-proliferative effects by activating a complex signaling network upon binding to its cognate G-protein coupled receptors (GPCRs), the somatostatin receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Reduced cAMP levels, in turn, affect the protein kinase A (PKA) pathway and modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to cell cycle arrest, typically at the G0/G1 phase.[4][6] Furthermore, octreotide can induce apoptosis through both p53-dependent and independent mechanisms.[1]
Caption: Octreotide signaling cascade leading to anti-proliferative effects.
Data Presentation: Quantitative Effects of Octreotide on Cell Proliferation
The following tables summarize the inhibitory effects of octreotide on the proliferation of various cancer cell lines as reported in the literature.
Table 1: Inhibition of Colon Cancer Cell Proliferation by Octreotide
| Cell Line | Octreotide Concentration (M) | Incubation Time (h) | % Inhibition of Proliferation | Reference |
| Caco-2 | 10⁻¹⁰ | 96 | ~20% | [1] |
| Caco-2 | 10⁻⁸ | 96 | ~35% | [1] |
| Caco-2 | 10⁻⁶ | 96 | ~45% | [1] |
| HT-29 | 10⁻¹⁰ | 96 | ~15% | [1] |
| HT-29 | 10⁻⁸ | 96 | ~30% | [1] |
| HT-29 | 10⁻⁶ | 96 | ~40% | [1] |
Table 2: Inhibition of Gallbladder Cancer Cell Proliferation by Octreotide
| Cell Line | Octreotide Concentration (nmol/L) | Incubation Time (h) | % Inhibition of Proliferation | Reference |
| GBC-SD | 10 | 96 | ~25% | [4] |
| GBC-SD | 100 | 96 | ~40% | [4] |
| GBC-SD | 1000 | 96 | ~55% | [4] |
Table 3: Inhibition of Hepatocellular Carcinoma Cell Proliferation by Octreotide
| Cell Line | Octreotide Concentration (mg/L) | Incubation Time (h) | % Inhibition of Proliferation | Reference |
| HepG2 | 0.25 | 48 | ~15% | [7] |
| HepG2 | 1.0 | 48 | ~30% | [7] |
| HepG2 | 4.0 | 48 | ~50% | [7] |
| SMMC-7721 | 0.25 | 48 | ~20% | [7] |
| SMMC-7721 | 1.0 | 48 | ~35% | [7] |
| SMMC-7721 | 4.0 | 48 | ~55% | [7] |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Octreotide stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]
-
Octreotide Treatment: Prepare serial dilutions of octreotide in complete culture medium. Remove the medium from the wells and add 100 µL of the octreotide dilutions to the respective wells. Include a vehicle control (medium without octreotide). Incubate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).[1][4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at room temperature on an orbital shaker, protected from light, to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
Protocol 2: BrdU Cell Proliferation Assay
The Bromodeoxyuridine (BrdU) assay is an immunoassay that detects the incorporation of BrdU, a thymidine analog, into newly synthesized DNA of proliferating cells. This method is a non-radioactive alternative to the ³H-thymidine incorporation assay and provides a direct measure of DNA synthesis.
Caption: Workflow for the BrdU cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Octreotide stock solution
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
BrdU Labeling: At the end of the treatment period, add 10 µL of BrdU labeling reagent to each well. Incubate for 2-24 hours at 37°C, depending on the cell proliferation rate.
-
Fixation and Denaturation: Carefully remove the labeling medium. Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Primary Antibody Incubation: Remove the fixing/denaturing solution and wash the wells three times with Wash Buffer. Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Remove the primary antibody solution and wash the wells three times with Wash Buffer. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Substrate Reaction: Remove the secondary antibody solution and wash the wells three times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until color develops.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition as described in the MTT assay protocol.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the anti-proliferative effects of octreotide in vitro. The choice between the MTT and BrdU assay will depend on the specific experimental goals, with the MTT assay measuring metabolic activity as an indirect indicator of proliferation and the BrdU assay directly quantifying DNA synthesis. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of octreotide's therapeutic potential in cancer research and drug development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 8. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 9. rsc.org [rsc.org]
- 10. Octreotide inhibits growth factor-induced and basal proliferation of lens epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Octreotide Treatment for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of octreotide treatment protocols for various xenograft models of cancer. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of octreotide as a potential anti-cancer agent.
Introduction
Octreotide, a synthetic somatostatin analog, has shown therapeutic potential in various cancers, primarily through its interaction with somatostatin receptors (SSTRs), particularly SSTR2.[1][2][3] Its mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (new blood vessel formation), and direct anti-proliferative effects.[4][5][6][7] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of octreotide.
Quantitative Data Summary
The following tables summarize the quantitative effects of octreotide treatment in various xenograft models based on published studies.
Table 1: Tumor Growth Inhibition
| Cancer Type | Xenograft Model | Octreotide Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Medulloblastoma | Daoy cells | 100 µg/kg/day | 10 days | Partial tumor growth inhibition | [1] |
| Pancreatic Cancer | PZX-15/F4 cells | 2 x 100 µ g/day | 4 weeks | 20-68% volume reduction in 5/16 tumors | [8] |
| Neuroblastoma | CLB-BAR cells | 30 MBq ¹⁷⁷Lu-octreotide (single i.v. injection) | 14 days | Relative tumor volume of 0.39 (in combination with lorlatinib) | [9] |
| Hepatocellular Carcinoma | LCI-D20 tissues | 50 µg/kg, twice daily | Not specified | Significant suppression of tumor growth | [6] |
Table 2: Effects on Apoptosis and Cell Proliferation
| Cancer Type | Xenograft Model | Octreotide Dosage | Key Biomarker | Result | Reference |
| Pancreatic Cancer | PXZ-40/6 cells | 2 x 100 µg/kg/day for 4 days | Apoptotic cells (morphometry) | 6.8 ± 1.0/mm² (treated) vs. 1.8 ± 0.44/mm² (control) | [10] |
| Pancreatic Cancer | PZX-40/6 cells | 2 x 100 µg/kg/day for 4 days | Apoptosis (flow cytometry, sub-G1 phase) | 11.2 ± 0.97% (treated) vs. 6.0 ± 0.75% (control) | [10] |
| Pancreatic Cancer | PZX-5 cells | 500 µg/kg, twice a day for 4 weeks | Apoptosis (Apoptag-immunohistochemistry) | 75-fold increase in positively stained nuclei | [11] |
| Pancreatic Cancer | PZX-15/F4 cells | 2 x 100 µ g/day for 4 weeks | Apoptotic cells | 18.1 ± 3.1/mm² (treated) vs. 6.2 ± 1.1/mm² (control) | [8] |
| Somatotropinomas | Human tumor tissue | 300 µ g/day for 2-5 weeks | Apoptotic index | No significant increase compared to control | [3] |
| Acromegaly | Human tumor tissue | Chronic treatment | Ki-67 Labeling Index | 1.8 ± 0.3% (treated) vs. 3.8 ± 0.7% (untreated) | [12] |
Experimental Protocols
Xenograft Model Establishment and Tumor Volume Measurement
Protocol:
-
Cell Culture: Culture the desired human cancer cell line under appropriate conditions.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.[13]
-
Tumor Growth Monitoring:
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into control and treatment groups.
Octreotide Administration
Routes of Administration:
-
Subcutaneous (s.c.) Injection: The most common route for preclinical studies.[10] Octreotide is typically dissolved in sterile saline.
-
Intraperitoneal (i.p.) Injection: An alternative route for systemic delivery.
-
Intravenous (i.v.) Injection: Used for specific formulations, such as radiolabeled octreotide.[9]
-
Continuous Infusion: Can be achieved using osmotic pumps for sustained drug delivery.
Dosage and Schedule: Dosages can vary significantly depending on the xenograft model and the study's objectives. Common ranges are from 100 to 500 µg/kg/day, administered once or twice daily.[1][8][10]
Immunohistochemistry (IHC) for Biomarker Analysis
Protocol for SSTR2, Ki-67, and Activated Caspase-3:
-
Tissue Preparation:
-
Euthanize mice at the end of the treatment period and excise tumors.
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or steamer.[16]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., rabbit anti-SSTR2, rabbit anti-Ki-67, or rabbit anti-cleaved caspase-3) overnight at 4°C.[2]
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.[2]
-
Dehydrate, clear, and mount the slides.
-
-
Analysis:
-
Quantify the percentage of positive cells or the staining intensity using image analysis software.
-
Flow Cytometry for Apoptosis Analysis
Protocol for Annexin V/Propidium Iodide (PI) Staining:
-
Tumor Dissociation:
-
Excise tumors and mechanically and/or enzymatically dissociate them into a single-cell suspension.
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Octreotide signaling pathway leading to anti-cancer effects.
Caption: General experimental workflow for octreotide treatment in xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer Histology Core [pathbio.med.upenn.edu]
- 3. Absence of apoptosis in somatotropinomas treated with octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Apoptosis-induction and phosphorylation state in human pancreatic carcinoma xenografts following octreotide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Short-term octreotide treatment induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometric evidence of apoptosis in human pancreatic cancer xenografts treated with Sandostatin (octreotide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Tumor volume measurement [bio-protocol.org]
- 16. unilabs.sk [unilabs.sk]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Octreotide Analogs for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, and its derivatives have become indispensable tools in nuclear medicine for the diagnosis and therapy of neuroendocrine tumors (NETs). These tumors often overexpress somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). By chelating octreotide analogs with positron-emitting or gamma-emitting radionuclides, it is possible to visualize and quantify SSTR expression in vivo using imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This document provides detailed application notes and protocols for the radiolabeling of DOTA-conjugated octreotide analogs, primarily DOTATATE (DOTA-Tyr3-Octreotate), with Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu) for preclinical and clinical research.
Principle of Somatostatin Receptor Targeting
Octreotide and its analogs bind with high affinity to SSTRs on the surface of tumor cells. Upon binding, the radiolabeled peptide is internalized, leading to an accumulation of radioactivity within the tumor. This targeted delivery allows for sensitive and specific imaging of NETs and their metastases. The choice of radionuclide depends on the imaging modality and the intended application, with ⁶⁸Ga being ideal for PET imaging due to its short half-life, while ¹⁷⁷Lu is used for therapeutic applications (Peptide Receptor Radionuclide Therapy - PRRT) and can also be imaged by SPECT. ⁶⁴Cu offers the flexibility of a longer half-life for PET imaging, allowing for delayed imaging protocols.
Somatostatin Receptor Signaling Pathway
The binding of a radiolabeled octreotide analog to SSTR2 initiates a cascade of intracellular events. This signaling pathway is crucial for the antiproliferative effects of somatostatin analogs. A simplified representation of this pathway is depicted below.
Caption: Simplified signaling pathway following binding of an octreotide analog to SSTR2.
Radiolabeling Protocols
The following sections provide detailed protocols for the radiolabeling of DOTA-conjugated octreotide analogs with ⁶⁸Ga, ¹⁷⁷Lu, and ⁶⁴Cu. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
General Workflow for Radiolabeling
The general workflow for radiolabeling octreotide analogs is a multi-step process that requires careful handling of radioactive materials in a controlled environment.
Caption: General experimental workflow for radiolabeling octreotide analogs.
Protocol 1: ⁶⁸Ga-DOTATATE Radiolabeling
Objective: To prepare ⁶⁸Ga-DOTATATE for PET imaging.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTATATE peptide precursor
-
Sterile, pyrogen-free water for injection
-
HEPES buffer (1.5 M, sterile)
-
Hydrochloric acid (0.1 N, sterile)
-
Sodium acetate buffer
-
C18 Sep-Pak light cartridge
-
Ethanol (sterile)
-
Sterile vials and syringes
-
Heating block or water bath
-
Dose calibrator
-
TLC or HPLC system for quality control
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Precursor Preparation: Dissolve 20-50 µg of DOTATATE in 1.5 mL of 1.5 M HEPES buffer.[1]
-
Labeling Reaction:
-
Add the eluted ⁶⁸GaCl₃ solution to the vial containing the DOTATATE and HEPES buffer.
-
The final pH of the reaction mixture should be between 3.5 and 4.5. Adjust with sodium acetate buffer if necessary.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.[2]
-
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Pass the reaction mixture through the C18 cartridge. The ⁶⁸Ga-DOTATATE will be retained.
-
Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-DOTATATE from the cartridge with a small volume of ethanol, followed by sterile saline to obtain the final product in an injectable form.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC). The RCP should be >95%.[1][2]
-
pH: Measure the pH of the final product, which should be between 6.5 and 7.5.[1]
-
Visual Inspection: The final solution should be clear and free of particulate matter.
-
⁶⁸Ge Breakthrough: Measure the amount of ⁶⁸Ge in the final product. It should be below the pharmacopeial limit.
-
Protocol 2: ¹⁷⁷Lu-DOTATATE Radiolabeling
Objective: To prepare ¹⁷⁷Lu-DOTATATE for PRRT and SPECT imaging.
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTATATE peptide precursor
-
Sterile, pyrogen-free water for injection
-
Ascorbic acid/Gentisic acid solution (radioprotectant)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
DTPA solution
-
C18 Sep-Pak light cartridge
-
Ethanol (sterile)
-
Sterile vials and syringes
-
Heating block or water bath
-
Dose calibrator
-
TLC or HPLC system for quality control
Procedure:
-
Precursor Preparation: Dissolve the DOTATATE precursor in sterile water or buffer.
-
Labeling Reaction:
-
In a sterile vial, combine the ¹⁷⁷LuCl₃ solution, DOTATATE precursor, and radioprotectant solution.
-
Adjust the pH to 4.5-5.5 with sodium acetate buffer.
-
Heat the reaction mixture at 80-95°C for 20-30 minutes.
-
-
Purification:
-
After cooling, add a small amount of DTPA solution to chelate any remaining free ¹⁷⁷Lu.
-
Purify the ¹⁷⁷Lu-DOTATATE using a C18 Sep-Pak cartridge as described for ⁶⁸Ga-DOTATATE.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using iTLC or HPLC. The RCP should be >95%.
-
pH: The final pH should be suitable for intravenous injection (typically 5.0-7.0).
-
Sterility and Endotoxin Testing: Perform sterility and bacterial endotoxin tests on the final product.
-
Protocol 3: ⁶⁴Cu-DOTATATE Radiolabeling
Objective: To prepare ⁶⁴Cu-DOTATATE for PET imaging.
Materials:
-
⁶⁴CuCl₂ solution
-
DOTATATE peptide precursor
-
Sterile, pyrogen-free water for injection
-
Ammonium acetate buffer (0.1 M, pH 5.5)
-
C18 Sep-Pak light cartridge
-
Ethanol (sterile)
-
Sterile vials and syringes
-
Heating block or water bath
-
Dose calibrator
-
TLC or HPLC system for quality control
Procedure:
-
Precursor Preparation: Dissolve the DOTATATE precursor in sterile water or buffer.
-
Labeling Reaction:
-
In a sterile vial, add the ⁶⁴CuCl₂ solution to the DOTATATE precursor.
-
Add ammonium acetate buffer to achieve a pH of 5.5.
-
Heat the reaction mixture at 45-95°C for 15-30 minutes.
-
-
Purification:
-
Purify the ⁶⁴Cu-DOTATATE using a C18 Sep-Pak cartridge as described in the previous protocols.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using iTLC or HPLC. The RCP should be >95%.
-
pH: The final pH should be suitable for intravenous injection.
-
Visual Inspection: The solution should be clear and colorless.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the radiolabeling of octreotide analogs.
Table 1: Radiolabeling Parameters
| Parameter | ⁶⁸Ga-DOTATATE | ¹⁷⁷Lu-DOTATATE | ⁶⁴Cu-DOTATATE |
| Precursor Amount | 20-50 µg[1] | Variable | Variable |
| Reaction Temperature | 95 °C[2] | 80-95 °C | 45-95 °C |
| Reaction Time | 5-10 min[2] | 20-30 min | 15-30 min |
| pH | 3.5-4.5 | 4.5-5.5 | 5.5 |
| Radiochemical Yield | >95%[2] | >98% | >95% |
| Radiochemical Purity | >95%[1][2] | >95% | >95% |
| Specific Activity | High | High | Very High |
| Stability (in vitro) | Stable for several hours | Stable for days | Stable for >24 hours |
Table 2: Radionuclide Properties
| Radionuclide | Half-life | Emission Type | Max. Positron Energy | Imaging Modality |
| Gallium-68 (⁶⁸Ga) | 68 min | β+ | 1.90 MeV | PET |
| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | β-, γ | - | SPECT/Therapy |
| Copper-64 (⁶⁴Cu) | 12.7 hours | β+, β-, γ | 0.65 MeV | PET |
In Vitro and In Vivo Stability
The stability of the radiolabeled octreotide analog is critical for successful in vivo imaging. Stability studies are typically performed in saline and human serum at 37°C over a period relevant to the radionuclide's half-life. The radiochemical purity is monitored at various time points using chromatography techniques. For in vivo stability, blood samples are collected from animals at different time points post-injection, and the plasma is analyzed to determine the percentage of intact radiolabeled peptide. Generally, DOTA-chelated octreotide analogs exhibit high in vitro and in vivo stability, with minimal dissociation of the radionuclide from the peptide.[3][4]
Conclusion
The radiolabeling of octreotide analogs with radionuclides such as ⁶⁸Ga, ¹⁷⁷Lu, and ⁶⁴Cu provides powerful tools for the in vivo imaging and management of neuroendocrine tumors. The protocols outlined in this document, when performed under appropriate radiopharmaceutical manufacturing standards, can yield high-quality radiotracers for both research and clinical applications. Careful adherence to quality control procedures is essential to ensure the safety and efficacy of these agents. The choice of radionuclide and octreotide analog should be tailored to the specific research or clinical question being addressed.
References
- 1. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabelling, quality control and radiochemical purity assessment of the Octreotide analogue 68Ga DOTA NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From octreotide to shorter analogues: Synthesis, radiolabeling, stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Octreotide in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin. It is a more potent inhibitor of growth hormone, glucagon, and insulin than the natural hormone.[1] Due to its therapeutic importance in treating conditions like acromegaly and certain neuroendocrine tumors, accurate quantification of its levels in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies.[1][2] This document provides detailed protocols and comparative data for the quantification of octreotide in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), with a brief overview of Radioimmunoassay (RIA).
Methods for Octreotide Quantification
The primary methods for quantifying octreotide in plasma are LC-MS/MS, ELISA, and RIA. LC-MS/MS is considered the gold standard due to its high sensitivity, specificity, and accuracy.[3] ELISA offers a simpler, high-throughput alternative, while RIA is a classical sensitive method, though its use has declined with the advent of non-radioactive techniques.
Quantitative Data Summary
The following tables summarize the quantitative performance of different LC-MS/MS methods for octreotide quantification in human plasma.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[1][4] | 25 pg/mL[5] | 0.025 ng/mL (25 pg/mL)[3][6] | 0.01 ng/mL (10 pg/mL)[3] |
| Upper Limit of Quantification (ULOQ) | 2000 pg/mL[4] | 25 ng/mL (25,000 pg/mL)[5] | 25.0 ng/mL (25,000 pg/mL)[3] | 5.0 ng/mL (5,000 pg/mL)[3] |
| Linearity (r²) | >0.999[4] | Not Specified | >0.99[7] | Not Specified |
| Intra-day Precision (%RSD) | 2.32 - 7.43%[4] | 8.2 - 9.5% (at LLOQ)[5] | <6.1%[3] | <4.4%[3] |
| Inter-day Precision (%RSD) | 2.44 - 8.99%[4] | Not Specified | <6.1%[3] | <4.4%[3] |
| Accuracy (%) | ±15.0%[4] | 100.7 - 109.6% (at LLOQ)[5] | ±1.93%[3] | within 5.7% (relative error)[3] |
| Recovery (%) | 70.1 - 71.5%[4] | Not Specified | ~73%[3] | 65.7 - 73.2%[3] |
| Internal Standard | Leuprolide[1][4] | Not Specified | [¹³C₆Phe³] octreotide[3] | Oxidized-octreotide[8] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Octreotide
This protocol is based on a highly sensitive method utilizing solid-phase extraction (SPE) for sample cleanup followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.[4]
Materials:
-
Human plasma (K₃EDTA)
-
Octreotide standard
-
Internal Standard (IS), e.g., Leuprolide
-
4% Phosphoric acid
-
Methanol
-
Acetonitrile
-
5% Ammonium hydroxide
-
1% Trifluoroacetic acid (TFA) in 75:25 acetonitrile/water (v/v)
-
μElution Weak Cation Exchange (WCX) SPE plate
-
Polypropylene tubes
-
UHPLC-MS/MS system
Sample Preparation (Solid-Phase Extraction):
-
Pipette 200 µL of plasma into a polypropylene tube.
-
Add 50 µL of the internal standard working solution (e.g., 1.0 ng/mL leuprolide).
-
Add 200 µL of 4% phosphoric acid.
-
Seal the tube and vortex for approximately 1 minute.[4]
-
Condition the µElution WCX SPE plate with 200 µL of methanol, then equilibrate with 200 µL of water.[4]
-
Load the entire sample onto the SPE plate.
-
Wash the SPE plate with 400 µL of 5% ammonium hydroxide.
-
Wash the SPE plate again with 400 µL of 20% acetonitrile.[4]
-
Elute the sample with 50 µL of 1% TFA in 75:25 acetonitrile/water (v/v) into a clean 96-well plate.[4]
-
Dilute the eluted sample with 150 µL of water and vortex for 3 minutes.[4]
UHPLC-MS/MS Analysis:
-
Inject the prepared sample into the UHPLC-MS/MS system.[4]
-
Chromatographic Separation: Utilize a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) with a gradient elution using mobile phases consisting of water and acetonitrile with 0.1% formic acid.[5]
-
Mass Spectrometric Detection: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.[4]
-
Monitor specific precursor-to-product ion transitions for octreotide (e.g., m/z 510.3 → 120.2 or 510.3 → 872.1) and the internal standard.[5]
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of octreotide to the internal standard against the concentration of the standards.
-
Determine the concentration of octreotide in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: ELISA Quantification of Octreotide
This protocol provides a general procedure for a competitive ELISA, based on commercially available kits.[9][10] Users should always refer to the specific kit manufacturer's instructions.
Materials:
-
Human Octreotide ELISA Kit (containing pre-coated 96-well plate, standards, detection reagents, wash buffer, substrate, and stop solution)[11][12]
-
Plasma samples
-
Microplate reader
Assay Procedure:
-
Preparation: Prepare all reagents, standards, and samples according to the kit's instructions. This may involve reconstituting lyophilized components and diluting concentrated buffers.[9]
-
Standard/Sample Addition: Add 50 µL of standard or plasma sample to each well of the pre-coated microplate.
-
Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A to each well. Shake to mix and incubate for 1 hour at 37°C.[9]
-
Washing: Aspirate the contents of the wells and wash 3 times with the provided wash buffer.[9]
-
Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B to each well and incubate for 30 minutes at 37°C.[9]
-
Second Washing: Aspirate and wash the wells 5 times with the wash buffer.[9]
-
Substrate Addition: Add 90 µL of TMB Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.[9]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm immediately using a microplate reader.[9]
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of octreotide in the plasma samples by comparing their absorbance to the standard curve. The concentration is typically inversely proportional to the absorbance in a competitive ELISA.
References
- 1. waters.com [waters.com]
- 2. Clinical value of monitoring plasma octreotide levels during chronic octreotide long-acting repeatable therapy in carcinoid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. celerion.com [celerion.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ELISA Kit for Octreotide (OT) | CEV927Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 10. mybiosource.com [mybiosource.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Establishing Octreotide-Sensitive Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic somatostatin analog, exerts its anti-proliferative effects primarily through the somatostatin receptor subtype 2 (SSTR2).[1] Many cancer cell lines, particularly those of neuroendocrine origin, exhibit low or absent SSTR2 expression, rendering them insensitive to octreotide.[2][3] Establishing octreotide-sensitive cancer cell lines is therefore a critical step in the pre-clinical evaluation of somatostatin-based therapies and for studying the underlying mechanisms of action.
These application notes provide a comprehensive guide to developing and characterizing octreotide-sensitive cancer cell lines. The protocols detailed below cover the essential steps from introducing SSTR2 expression into insensitive cell lines to verifying the functional consequences of octreotide treatment.
Key Principles
The fundamental principle for establishing octreotide sensitivity in resistant cancer cell lines is the stable expression of functional SSTR2. This is typically achieved by transfecting the target cells with a mammalian expression vector encoding the human SSTR2 gene. Subsequent selection with an appropriate antibiotic allows for the isolation and expansion of a cell population that has stably integrated the SSTR2 expression cassette into their genome.
Once a stable SSTR2-expressing cell line is established, its sensitivity to octreotide must be rigorously validated. This involves confirming SSTR2 expression at the mRNA and protein levels, assessing the binding affinity of octreotide to the receptor, and demonstrating a dose-dependent inhibition of cell proliferation and induction of apoptosis upon octreotide treatment.
Experimental Workflow
The overall workflow for establishing and validating octreotide-sensitive cancer cell lines is depicted in the following diagram.
SSTR2 Signaling Pathway
Upon binding of octreotide, SSTR2 initiates a cascade of intracellular signaling events that culminate in the inhibition of cell proliferation and the induction of apoptosis. The key pathways are illustrated below.
Data Presentation
Table 1: Octreotide Binding Affinity and Proliferative Inhibition in SSTR2-Expressing Cancer Cell Lines
| Cell Line | Method of SSTR2 Expression | Octreotide IC50 (nM) | Octreotide Kd (nM) | Maximum Inhibition of Proliferation (%) | Reference |
| BON-SSTR2 | Stable Transfection | 0.67 ± 0.32 | - | Not explicitly stated, but viability was not significantly affected | [2] |
| QGP-1-SSTR2 | Stable Transfection | 3.62 ± 0.23 | - | Not explicitly stated, but viability was not significantly affected | [2] |
| AR42J | Endogenous Expression | ~10 (for displacement of 68Ga-DOTATOC) | - | 53% decrease in S-phase cells | [4] |
| D341 Med | Endogenous Expression | - | 0.37 ± 0.04 (for a derivative) | - | [5] |
| AtT20 | Endogenous Expression | - | - | - | [6] |
| HepG2 | Endogenous Expression | ~10 (10⁻⁸ mol/L) | - | Significant inhibition at 10⁻⁸ mol/L | [7] |
| SMMC-7721 | Endogenous Expression | - | - | Significant dose-dependent inhibition | [8] |
| H69 | Endogenous Expression | >300,000 (300 µM) | - | No inhibition observed | [9] |
Note: The direct anti-proliferative effect of octreotide can vary between cell lines even with SSTR2 expression, highlighting the importance of empirical validation.
Experimental Protocols
Protocol 1: Generation of a Stable SSTR2-Expressing Cell Line
1.1. Vector Preparation
-
Obtain a mammalian expression vector containing the full-length human SSTR2 cDNA. The vector should also contain a selectable marker, such as neomycin (G418) or puromycin resistance.
-
Propagate the plasmid in a suitable E. coli strain and purify high-quality, endotoxin-free plasmid DNA using a commercially available kit.
-
Confirm the integrity of the plasmid by restriction enzyme digestion and agarose gel electrophoresis.
1.2. Transfection
-
Culture the octreotide-insensitive cancer cell line of choice in their recommended growth medium to 70-80% confluency in a 6-well plate.
-
On the day of transfection, replace the medium with fresh, antibiotic-free growth medium.
-
For each well, prepare the transfection complex according to the manufacturer's protocol for your chosen lipid-based transfection reagent (e.g., Lipofectamine). Typically, this involves diluting the SSTR2 plasmid DNA and the transfection reagent in serum-free medium, combining them, and incubating for 15-30 minutes at room temperature.
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
1.3. Selection of Stable Transfectants
-
48 hours post-transfection, passage the cells into a larger culture vessel (e.g., 10 cm dish) at a 1:10 or 1:20 dilution.
-
Add growth medium containing the appropriate selection antibiotic (e.g., G418 or puromycin). The optimal concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.
-
Replace the selection medium every 3-4 days.
-
Monitor the cells for the formation of resistant colonies over the next 2-3 weeks. Most non-transfected cells should die within the first week.
-
Once distinct colonies are visible, isolate them using cloning cylinders or by limiting dilution and transfer them to individual wells of a 24-well plate.
-
Expand each clone in the presence of the selection antibiotic.
Protocol 2: Validation of SSTR2 Expression
2.1. RNA Extraction and RT-qPCR
-
Extract total RNA from the parental and stably transfected cell clones using a commercial RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for human SSTR2 and a suitable housekeeping gene (e.g., GAPDH, β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold-change in SSTR2 mRNA expression in the transfected clones compared to the parental cells.
2.2. Western Blotting
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SSTR2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
2.3. Immunofluorescence
-
Grow cells on glass coverslips in a 24-well plate.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against SSTR2 for 1 hour.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence microscope.
2.4. Radioligand Binding Assay
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Perform a competitive binding assay in a 96-well plate.
-
Incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SST14) and increasing concentrations of unlabeled octreotide.
-
Separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Determine the IC50 value of octreotide by non-linear regression analysis.
Protocol 3: Assessment of Octreotide Sensitivity
3.1. Cell Proliferation (MTT) Assay
-
Seed the SSTR2-expressing and parental cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of octreotide (e.g., 0.1 pM to 10 µM) for 24-96 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
3.2. Apoptosis Assay (Caspase-3 Activity)
-
Treat cells with octreotide as described for the proliferation assay.
-
Lyse the cells and measure caspase-3 activity using a commercially available colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Normalize the caspase activity to the total protein concentration of the cell lysate.
3.3. Cell Cycle Analysis
-
Treat cells with octreotide for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The successful establishment of octreotide-sensitive cancer cell lines provides invaluable tools for cancer research and drug development. By following the detailed protocols outlined in these application notes, researchers can reliably generate and validate cell line models that accurately reflect the SSTR2-positive phenotype observed in many clinical tumors. These models are essential for elucidating the molecular mechanisms of octreotide action, for screening novel somatostatin analogs, and for evaluating combination therapies.
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunocytochemistry for Somatostatin Receptor 2 (SSTR2) Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin Receptor 2 (SSTR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in cellular regulation by binding to the hormone somatostatin and its synthetic analogs.[1][2][3] SSTR2 is widely expressed in various tissues, including the central nervous system, pancreas, and gastrointestinal tract, where it inhibits the secretion of numerous hormones and other secretory proteins.[1][2][4] Notably, SSTR2 is frequently overexpressed in a variety of human tumors, particularly neuroendocrine tumors (NETs), making it a significant biomarker and a prime target for diagnostic imaging and targeted therapies.[3][5][6][7]
Immunocytochemistry (ICC) is a powerful and widely used technique to visualize the presence, localization, and semi-quantitative expression levels of SSTR2 within cells. This method utilizes specific antibodies that bind to the SSTR2 protein, which are then detected using fluorescent or chromogenic reporters. Analyzing SSTR2 expression via ICC provides invaluable insights for both basic research and clinical applications.
Applications in Research and Drug Development
-
Tumor Characterization: ICC is instrumental in identifying and characterizing tumors that overexpress SSTR2, such as neuroblastomas, medulloblastomas, and various neuroendocrine neoplasms.[3] This information is critical for diagnosis and classification.
-
Predicting Therapeutic Response: The expression level of SSTR2, as determined by immunohistochemistry (a related technique for tissues), can predict a patient's response to somatostatin analog (SSA) therapy and peptide receptor radionuclide therapy (PRRT).[6][7][8][9]
-
Drug Development: In drug development, ICC serves as a screening tool to assess the efficacy of novel compounds designed to target SSTR2 or modulate its signaling pathways.
-
Understanding SSTR2 Biology: Researchers use ICC to study the subcellular localization of SSTR2, its trafficking, and its co-localization with other proteins, thereby elucidating its complex biological functions and signaling cascades.[2][10]
Quantitative Data Presentation
The analysis of SSTR2 expression by ICC is often semi-quantitative. Scoring systems are employed to standardize the interpretation of staining intensity and the percentage of positive cells. The Immunoreactive Score (IRS), also known as the Remmele and Stegner score, is a commonly used method.[8][9]
| Parameter | Score | Description |
| Staining Intensity (SI) | 0 | No reaction |
| 1 | Weak reaction | |
| 2 | Moderate reaction | |
| 3 | Strong reaction | |
| Percentage of Positive Cells (PP) | 0 | 0% positive cells |
| 1 | <10% positive cells | |
| 2 | 10-50% positive cells | |
| 3 | 51-80% positive cells | |
| 4 | >80% positive cells | |
| Final Immunoreactive Score (IRS) | 0 - 12 | Calculated by multiplying the SI and PP scores (IRS = SI x PP). A final score is often categorized (e.g., 0-1: Negative, 2-3: Weak, 4-8: Moderate, 9-12: Strong). |
Table 1: Semi-quantitative Immunoreactive Score (IRS) system for SSTR2 expression analysis. This system provides a standardized method for evaluating ICC/IHC results by combining staining intensity and the proportion of positive cells.[8][9]
Experimental Protocols and Methodologies
Diagram: SSTR2 Immunocytochemistry Workflow
Figure 1. General workflow for immunocytochemical detection of SSTR2.
Detailed Immunocytochemistry Protocol for SSTR2
This protocol is a general guideline; optimization of antibody concentrations, incubation times, and blocking reagents may be necessary for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell Line: U2OS or other cell line expressing SSTR2.[11]
-
Primary Antibody: Rabbit polyclonal anti-SSTR2 antibody (e.g., Thermo Fisher PA3-16736).[11]
-
Secondary Antibody: Fluorescently-conjugated goat anti-rabbit IgG (e.g., DyLight 488 or Alexa Fluor® 488).
-
Culture Medium: Appropriate for the cell line.
-
Coverslips: Sterile glass coverslips (12 mm or 18 mm).
-
6-well plates.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton™ X-100 in PBS.
-
Blocking Buffer: 10% Normal Goat Serum (NGS) in PBS.
-
Antibody Dilution Buffer: 1-3% Bovine Serum Albumin (BSA) or 10% NGS in PBS.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Microscope slides.
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips (e.g., by dipping in ethanol and flaming briefly).[12]
-
Place one sterile coverslip into each well of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of staining.
-
Incubate under standard culture conditions (e.g., 37°C, 5% CO2) until cells are well-attached and have reached the desired confluency.
-
-
Fixation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of 4% PFA to each well to cover the coverslip.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Note: SSTR2 is a transmembrane protein, so permeabilization is necessary to allow antibodies to access intracellular domains.
-
Add 1 mL of Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) to each well.[12]
-
Incubate for 10-15 minutes at room temperature.[12]
-
Aspirate and wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer (10% NGS in PBS) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding sites.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SSTR2 antibody to its optimal concentration in Antibody Dilution Buffer. A typical starting dilution is 1:50 to 1:200.[11]
-
Aspirate the blocking buffer (do not wash).
-
Add the diluted primary antibody solution to each coverslip. Ensure the entire surface is covered.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[12]
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions (e.g., 1:500).[11] Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution.
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Incubate with a DAPI solution (e.g., 300 ng/mL in PBS) for 5-10 minutes to stain the nuclei.[12]
-
Perform a final brief wash with PBS.
-
Carefully remove the coverslip from the well using fine-tipped forceps. Wick away excess buffer from the edge.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium.
-
Gently press to remove any air bubbles and seal the edges with clear nail polish if desired.
-
-
Imaging:
-
Allow the mounting medium to cure (as per manufacturer's instructions).
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophore (e.g., FITC/GFP for Alexa Fluor 488) and DAPI.
-
Essential Controls for Validating Results
-
Positive Control: A cell line known to express SSTR2.
-
Negative Control: A cell line known to lack SSTR2 expression.
-
Secondary Antibody Control: A sample incubated with only the secondary antibody to check for non-specific binding.[13]
-
Isotype Control: A sample incubated with a non-immune antibody of the same isotype and concentration as the primary antibody to assess background staining.
SSTR2 Signaling and Troubleshooting
Diagram: SSTR2 Signaling Pathways
Figure 2. Simplified SSTR2 signaling pathways.[2][10][14]
Pathway Description: Upon binding somatostatin, SSTR2 activates inhibitory G-proteins (Gi/Go).[1][4] This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and subsequently PKA activity, which suppresses hormone secretion.[2] SSTR2 activation also recruits and activates protein tyrosine phosphatases like SHP-1 and SHP-2, which modulate downstream pathways such as the MAPK/ERK cascade.[10] This can lead to the upregulation of cyclin-dependent kinase inhibitors (p21, p27), resulting in cell cycle arrest and anti-proliferative effects.[2][10]
Troubleshooting Common ICC Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Insufficient primary antibody concentration.- Primary and secondary antibodies are incompatible.- Protein is not present or at very low levels.- Cells were not properly permeabilized.- Antibody was not stored correctly. | - Increase antibody concentration or incubation time (e.g., overnight at 4°C).[15]- Ensure the secondary antibody is raised against the host species of the primary (e.g., anti-rabbit for a rabbit primary).[13]- Run a positive control (known expressing cells) to validate the protocol.- Ensure permeabilization step is included and effective for intracellular epitopes.- Check antibody datasheet for storage recommendations; avoid repeated freeze-thaw cycles.[13] |
| High Background | - Primary antibody concentration is too high.- Insufficient blocking or washing.- Secondary antibody is binding non-specifically.- Cells are over-fixed. | - Reduce the primary antibody concentration.- Increase blocking time to 1-2 hours. Increase the number and duration of wash steps.[15]- Run a secondary antibody-only control. If staining occurs, consider a different secondary or increase blocking.- Reduce fixation time or use a lower concentration of PFA. |
| Non-specific Staining | - Cross-reactivity of the primary or secondary antibody.- Hydrophobic interactions or charge-based binding.- Presence of endogenous peroxidases (for chromogenic detection). | - Use a more specific (e.g., monoclonal) antibody if available.- Include a mild detergent (e.g., 0.1% Tween-20) in wash buffers.- Ensure blocking is performed with serum from the same species as the secondary antibody.- Use appropriate blocking steps for endogenous enzymes if using HRP/AP detection systems. |
| Cells Detach from Coverslip | - Excessive or harsh washing steps.- Coverslips were not properly coated or cleaned.- Cells are unhealthy. | - Be gentle during washing steps; do not squirt solutions directly onto the cells.- Use positively charged slides or coat coverslips with Poly-L-Lysine.- Ensure cells are healthy and not over-confluent before starting the protocol. |
References
- 1. SSTR2 Polyclonal Antibody (PA3-109) [thermofisher.com]
- 2. cusabio.com [cusabio.com]
- 3. unilabs.sk [unilabs.sk]
- 4. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Characterizing SSTR2 expression and modulation for targeted imaging and therapy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. ihc.testcatalog.org [ihc.testcatalog.org]
- 8. Evaluation of SSTR2 Expression in SI-NETs and Relation to Overall Survival after PRRT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Somatostatin Receptor 2 Expression Profiles and Their Correlation with the Efficacy of Somatostatin Analogues in Gastrointestinal Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. SSTR2 Polyclonal Antibody (PA3-16736) [thermofisher.com]
- 12. health.uconn.edu [health.uconn.edu]
- 13. Immunocytochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Studying Neuroendocrine Tumor Biology Using Octreotide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing octreotide, a synthetic somatostatin analog, to investigate the biology of neuroendocrine tumors (NETs). This document outlines detailed protocols for key in vitro experiments, summarizes relevant quantitative data, and provides visual representations of signaling pathways and experimental workflows.
Introduction
Octreotide is a cornerstone in the management of neuroendocrine tumors, primarily through its interaction with somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are often overexpressed on NET cells.[1][2] Its mechanisms of action are multifaceted, including the inhibition of hormone secretion, which alleviates clinical syndromes, and antiproliferative effects.[1][3] The antiproliferative actions can be direct, through the induction of cell cycle arrest and apoptosis, or indirect, by inhibiting the release of growth factors and angiogenesis.[1][4] Understanding the intricate cellular and molecular responses of NETs to octreotide is crucial for advancing therapeutic strategies.
Data Presentation
The direct antiproliferative effects of octreotide in vitro can vary significantly depending on the NET cell line and the expression levels of SSTRs. Notably, a systematic study on five commonly used NET cell lines (BON, QGP-1, LCC-18, H727, and UMC-11) found no significant inhibition of cell viability or proliferation, even at high concentrations of octreotide.[5][6][7] This resistance was attributed to low SSTR2 expression in these particular cell lines.[5][6]
| Cell Line | Tumor Origin | Octreotide Concentration Range Tested | Observed Effect on Proliferation/Viability | Reference |
| BON | Pancreatic NET | 0.001 nM - 20 µM | No significant inhibition | [6][8] |
| QGP-1 | Pancreatic NET | 0.001 nM - 20 µM | No significant inhibition | [6][8] |
| LCC-18 | Colon NET | 0.001 nM - 20 µM | No significant inhibition | [6] |
| H727 | Lung Carcinoid | 0.001 nM - 20 µM | No significant inhibition | [6] |
| UMC-11 | Lung Carcinoid | 0.001 nM - 20 µM | No significant inhibition | [6] |
| CNDT2.5 | Small Intestine NET | 1 µM (long-term) | Inhibition of cell growth | [9] |
| H69 | Small Cell Lung Carcinoma | Up to 300 µM | No significant inhibition | |
| AR42J | Rat Pancreatic Acinar Cell (SSTR-expressing model) | 1 µM | 53% decrease in S-phase cells |
Experimental Protocols
Cell Viability and Proliferation Assays
A. AlamarBlue™ (or Resazurin-based) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed NET cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of octreotide (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubate for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of AlamarBlue™ reagent to each well.
-
Incubate for 3-4 hours at 37°C.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. WST-1 Assay
This colorimetric assay also measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
Protocol:
-
Seed cells in a 96-well plate as described for the AlamarBlue™ assay.
-
Treat cells with octreotide or vehicle control and incubate for the desired period (e.g., 48-96 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 0.5 to 4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
Express results as a percentage of the control.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed NET cells in 12-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of octreotide (e.g., 1 µM) or vehicle for 24-48 hours.
-
Harvest the cells, including the supernatant, by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 70% ice-cold ethanol and incubate for at least 2 hours at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assays
A. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Grow cells on coverslips or in a 96-well plate and treat with octreotide or a vehicle control.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and biotin-dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
If using a colorimetric detection method, incubate with streptavidin-HRP followed by a substrate like DAB. If using a fluorescent method, incubate with streptavidin-conjugated fluorophore.
-
Counterstain with a nuclear stain (e.g., hematoxylin or DAPI) if desired.
-
Visualize and quantify apoptotic cells using a microscope.
B. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Seed and treat cells as for other assays.
-
Induce apoptosis in a positive control group (e.g., with staurosporine).
-
Lyse the cells using a chilled lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Include a negative control with a caspase-3 inhibitor.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a plate reader.
-
Calculate caspase-3 activity relative to the control.
Radioligand Binding Assay
This competitive binding assay is used to determine the expression and affinity of somatostatin receptors on NET cells.
Protocol:
-
Culture NET cells to near confluency in 96-well plates.
-
Prepare a binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, and protease inhibitors).
-
Incubate the cells with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SST14) and increasing concentrations of unlabeled octreotide (e.g., 0.01 nM to 10 µM) for 30 minutes at 37°C.
-
To determine non-specific binding, use a high concentration of unlabeled somatostatin-14 in a parallel set of wells.
-
Wash the cells with an ice-cold washing buffer (e.g., 50 mM Tris-HCl, pH 7.4, 125 mM NaCl, 0.05% BSA).
-
Lyse the cells with 1 N NaOH.
-
Measure the radioactivity in a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of octreotide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Mandatory Visualizations
Caption: Octreotide signaling via SSTR2 in NET cells.
Caption: General workflow for in vitro studies of octreotide in NETs.
References
- 1. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Refubium - Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [refubium.fu-berlin.de]
- 4. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Efficacy of Octreotide in Combination with Chemotherapy
Introduction
Octreotide, a synthetic octapeptide analog of somatostatin, has demonstrated antineoplastic activity in various experimental models, both in vitro and in vivo.[1][2] Its primary mechanism involves binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of various tumor cells.[3][4] The combination of octreotide with traditional cytotoxic chemotherapy presents a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity.[5]
The antitumor effects of somatostatin analogs are mediated through both direct and indirect mechanisms.[1]
-
Direct Mechanisms: Upon binding to SSTRs, octreotide can trigger intracellular signaling cascades that inhibit cell proliferation and induce apoptosis. Key pathways involved include the inhibition of the PI3K/Akt/mTOR and MAPK pathways and the activation of protein tyrosine phosphatases (PTPs), which counteract the activity of growth factor receptor tyrosine kinases.[6] Activation of SSTRs has also been linked to the induction of cell cycle arrest and apoptosis via mitochondrial pathways.[7][8]
-
Indirect Mechanisms: Octreotide can inhibit the secretion of various growth factors and hormones that promote tumor growth and can exert anti-angiogenic effects.[9] Furthermore, studies suggest that octreotide can modulate the expression of multidrug resistance proteins, such as P-glycoprotein (MDR1/ABCB1), potentially reversing resistance to certain chemotherapeutic agents.[7][10]
These application notes provide a summary of quantitative data from in vitro studies, detailed protocols for key experimental assays, and visualizations of the underlying mechanisms and workflows for researchers investigating the combination of octreotide and chemotherapy.
Data Presentation: Summary of In Vitro Studies
The following tables summarize quantitative findings from studies evaluating the combination of octreotide with various chemotherapeutic agents against different cancer cell lines.
Table 1: Effects of Octreotide Combination Therapy on Cancer Cell Proliferation
| Cancer Type | Cell Line | Chemotherapy Agent | Key Findings | Reference |
|---|---|---|---|---|
| Anaplastic Thyroid Cancer | 8305C-SP | Cisplatin (DDP) | The IC50 of DDP was significantly reduced when combined with 10 µM Octreotide (OCT), indicating a synergistic effect in suppressing cell proliferation. | [7][8] |
| Ovarian Cancer | A2780/Taxol (Paclitaxel-resistant) | Paclitaxel | Octreotide (1.25-20.0 nmol/ml) inhibited cell proliferation in a dose- and time-dependent manner, suggesting it can help reverse paclitaxel resistance. | [10] |
| Non-Small Cell Lung Cancer | A549, Calu-6 | Paclitaxel | Paclitaxel-octreotide conjugates effectively inhibited the growth of SSTR-positive A549 and Calu-6 cells in a concentration- and time-dependent manner. | [3][11] |
| Hepatocellular Carcinoma | SMMC-7721 | Aspirin | The combination of octreotide and aspirin significantly inhibited DNA synthesis in a dose-dependent manner, with combination indexes suggesting synergism. |[12] |
Table 2: Effects of Octreotide Combination Therapy on Apoptosis and Cell Cycle
| Cancer Type | Cell Line | Treatment | Effect on Apoptosis | Effect on Cell Cycle | Reference |
|---|---|---|---|---|---|
| Anaplastic Thyroid Cancer | 8305C-SP | Cisplatin (DDP) + Octreotide (OCT) | Significantly induced apoptosis compared to DDP alone by activating mitochondrial apoptotic signaling and caspase-3. | Not Reported | [7][8] |
| Ovarian Cancer | A2780/Taxol | Octreotide (10.0 nmol/ml) | Induced a significant increase in the apoptotic rate compared to the control group. | Not Reported | [10] |
| Non-Small Cell Lung Cancer | A549 | Paclitaxel-Octreotide Conjugate | Induced apoptosis in SSTR-positive A549 cells. | Induced an increase in the G2/M phase ratio. | [3][13] |
| Hepatocellular Carcinoma | HepG2 | Octreotide (10⁻⁸ mol/L) | Caused a significant increase in both early (7.2%) and late (15.3%) apoptosis compared to untreated cells. | Not Reported |[14] |
Experimental Protocols
Here are detailed protocols for fundamental assays used to evaluate the in vitro efficacy of octreotide and chemotherapy combinations.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability by measuring the metabolic activity of cellular NAD(P)H-dependent oxidoreductase enzymes.[15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Octreotide and Chemotherapy agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]
-
Drug Treatment: Prepare serial dilutions of octreotide, the chemotherapy agent, and their combinations in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls (medium only) and solvent controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][17]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[16] Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment for the desired time, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and transfer to a flow cytometry tube.
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5-7 minutes.[20] Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[21]
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
Protocol 3: Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in a signaling cascade.[24]
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)[25]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets on ice using RIPA buffer with inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 25 µg) from each sample with Laemmli buffer and boil for 5 minutes.[26]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[24][26]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin. Compare the levels of phosphorylated proteins to the total protein levels.
Visualizations: Workflows and Signaling Pathways
dot
Caption: Experimental workflow for in vitro combination studies.
dot
Caption: Proposed signaling pathway for octreotide-induced apoptosis.
dot
Caption: Mechanism for overcoming chemotherapy resistance.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Somatostatin analogs for cancer treatment and diagnosis: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel-octreotide conjugates inhibit growth of human non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Combined effects of octreotide and cisplatin on the proliferation of side population cells from anaplastic thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. A review of the use of somatostatin analogs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Octreotide reverses the resistance of A2780/Pacliaxel ovarian cancer cell line to paclitaxel chemotherapy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. [Effects of combination of octreotide and aspirin on proliferation of human hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted paclitaxel‐octreotide conjugates inhibited the growth of paclitaxel‐resistant human non‐small cell lung cancer A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. mdpi.com [mdpi.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 26. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
Application Notes and Protocols for Developing a Competitive Binding Assay for Octreotide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and performing a competitive binding assay for octreotide, a synthetic octapeptide analog of somatostatin. This document includes an overview of the underlying principles, detailed experimental protocols, and data presentation guidelines to facilitate the assessment of the binding affinity of octreotide and its analogs to somatostatin receptors (SSTRs).
Introduction
Octreotide is a crucial therapeutic agent for the treatment of neuroendocrine tumors (NETs) and acromegaly.[1][2] Its therapeutic efficacy is mediated through its interaction with somatostatin receptors, which are G-protein coupled receptors expressed on the surface of various cells, including many tumor cells.[3][4][5] There are five subtypes of somatostatin receptors (SSTR1-SSTR5), and octreotide exhibits a specific binding profile to these subtypes.[6][7]
A competitive binding assay is a fundamental technique used to determine the affinity of a ligand (in this case, octreotide or its analogs) for a receptor.[8][9][10][11] The assay relies on the competition between a labeled ligand (e.g., radiolabeled octreotide) and an unlabeled test compound for binding to the receptor. By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled compound, the binding affinity (commonly expressed as the inhibition constant, Ki) of the test compound can be determined.
Principle of the Assay
The competitive binding assay measures the ability of an unlabeled compound (the "competitor," e.g., octreotide) to displace a labeled ligand with known binding characteristics from its receptor. In this protocol, a radiolabeled octreotide analog (e.g., [125I-Tyr3]octreotide or [111In-DTPA-D-Phe1]octreotide) is used as the labeled ligand.[7][12] The receptors are typically sourced from cell membranes of a cell line engineered to express a specific somatostatin receptor subtype, most commonly SSTR2, which is the primary target of octreotide.[2][7]
The amount of labeled ligand bound to the receptor is measured in the presence of varying concentrations of the unlabeled competitor. A higher affinity of the competitor results in the displacement of the labeled ligand at lower concentrations. The data is then used to generate a competition curve, from which the IC50 (the concentration of the competitor that displaces 50% of the labeled ligand) is calculated. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Somatostatin Receptor Signaling Pathway
Somatostatin and its analogs, like octreotide, exert their cellular effects by binding to SSTRs. This binding activates intracellular signaling cascades that ultimately lead to the inhibition of hormone secretion and cell proliferation.[3][4] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, SSTR activation can modulate other pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[3]
Caption: Somatostatin Receptor Signaling Pathway.
Data Presentation
Quantitative data from competitive binding assays should be summarized in a clear and structured format to allow for easy comparison of binding affinities.
Table 1: Binding Affinities of Octreotide and Analogs to Human Somatostatin Receptor Subtypes (SSTRs)
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) | Reference |
| Somatostatin-14 | 1.3 | 0.2 | 0.6 | 1.0 | 0.9 | [6] |
| Octreotide | >1000 | 0.5 - 1.0 | 29 | >1000 | 6.3 | [1][6][7] |
| Lanreotide | >1000 | 1.1 | 50 | >1000 | 7.8 | [1] |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.16 | [1] |
| [111In-DTPA]octreotide | >1000 | 2.5 | 40 | >1000 | 30 | [13] |
Note: Ki values are approximate and can vary depending on the experimental conditions and cell line used.
Experimental Protocols
This section provides a detailed methodology for performing a competitive binding assay for octreotide using a radiolabeled ligand.
Experimental Workflow
The overall workflow for the competitive binding assay is depicted in the following diagram.
Caption: Experimental Workflow for Competitive Binding Assay.
Materials and Reagents
-
Cell Line: A cell line expressing the human somatostatin receptor subtype 2 (SSTR2), such as CHO-K1 or HEK293 cells stably transfected with the SSTR2 gene.
-
Radiolabeled Ligand: [125I-Tyr3]octreotide or [111In-DTPA-D-Phe1]octreotide.
-
Unlabeled Competitor: Octreotide acetate.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and 0.1% bacitracin.
-
-
Reagents for Protein Quantification: Bradford or BCA protein assay kit.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Fluid and Vials (if using a beta-emitter) or tubes for a gamma counter.
-
Gamma Counter or Scintillation Counter.
Protocol
1. Cell Culture and Membrane Preparation
-
Culture the SSTR2-expressing cells to confluency in appropriate culture flasks.
-
Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Store the membrane preparations at -80°C until use.
2. Competitive Binding Assay
-
Prepare serial dilutions of the unlabeled octreotide in assay buffer. The concentration range should typically span from 10-12 M to 10-6 M.
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer
-
A fixed concentration of the radiolabeled ligand (typically at a concentration close to its Kd).
-
Increasing concentrations of unlabeled octreotide (or the test compound).
-
The cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Include control wells for:
-
Total Binding: Contains radiolabeled ligand and membranes, but no unlabeled competitor.
-
Non-specific Binding (NSB): Contains radiolabeled ligand, membranes, and a high concentration of unlabeled octreotide (e.g., 1 µM) to saturate all specific binding sites.
-
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.
3. Separation and Detection
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound ligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in appropriate tubes for counting.
-
Measure the radioactivity on the filters using a gamma counter.
4. Data Analysis
-
Calculate the specific binding for each concentration of the competitor:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor. The resulting curve should be sigmoidal.
-
Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radiolabeled ligand used in the assay.
-
Kd is the dissociation constant of the radiolabeled ligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
Conclusion
This document provides a comprehensive framework for establishing a robust competitive binding assay for octreotide. By following these protocols and guidelines, researchers can accurately determine the binding affinities of octreotide and novel analogs to somatostatin receptors, which is essential for drug development and understanding their mechanism of action. Careful optimization of assay conditions, such as incubation time, temperature, and membrane concentration, is crucial for obtaining reliable and reproducible results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 4. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nicoyalife.com [nicoyalife.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. 111In-labelled octreotide binding by the somatostatin receptor subtype 2 in neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Octreotide Resistance in Cell Culture
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering octreotide resistance in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of octreotide resistance observed in cell culture?
A1: The most commonly reported mechanism of octreotide resistance is the downregulation or selective loss of its primary target, the somatostatin receptor subtype 2 (SSTR2).[1][2][3][4] Many neuroendocrine tumor (NET) cell lines exhibit significantly lower SSTR2 expression compared to human tumor tissues, which can be a cause of inherent resistance.[2][5] Other potential, though less frequently reported, mechanisms include defects in the downstream signaling pathways that mediate the anti-proliferative and pro-apoptotic effects of SSTR2 activation.[6]
Q2: Which cell lines are commonly used to study octreotide resistance?
A2: Several established neuroendocrine tumor cell lines are used, including BON-1, QGP-1, H727, LCC-18, and UMC-11.[3] However, it is crucial to note that many of these cell lines have been shown to have low endogenous SSTR2 expression, leading to intrinsic octreotide resistance.[2][3][5][7] Therefore, researchers often need to genetically engineer these cells to re-express SSTR2 to study acquired resistance mechanisms.[2] For pituitary tumor studies, rat pituitary adenoma cell lines like GH3 and GH4C1 are often utilized.[8]
Q3: What is the expected anti-proliferative effect of octreotide in sensitive cells?
A3: In SSTR2-expressing sensitive cells, octreotide is expected to inhibit proliferation and induce cell cycle arrest, primarily at the G0/G1 phase.[8][9] It can also induce apoptosis. These effects are mediated through the activation of phosphotyrosine phosphatases and the inhibition of the PI3K/Akt and MAPK signaling pathways.[6][9] However, studies have shown that even in sensitive cell lines, the anti-proliferative effects might be modest and observed at micromolar concentrations, which are several orders of magnitude higher than the binding affinity of octreotide for SSTR2.[2]
Q4: Can re-expressing SSTR2 in resistant cells restore sensitivity to octreotide?
A4: Not always. While low SSTR2 expression is a key factor in resistance, simply re-expressing the receptor may not be sufficient to restore sensitivity.[2][3] Studies with BON and QGP-1 cell lines showed that even after successful SSTR2 reintroduction and confirmation of functional receptors at the plasma membrane, the cells remained resistant to octreotide's anti-proliferative effects.[2] This suggests that defects in downstream signaling pathways may also play a critical role in resistance.
Q5: What are some strategies to overcome octreotide resistance in cell culture?
A5: Several strategies are being explored:
-
Combination Therapies: Combining octreotide with other agents has shown promise. Examples include mTOR inhibitors (like everolimus), Bcl-2 inhibitors (like AT-101), alpha-interferon, and chemotherapeutic agents (like paclitaxel).[6][10][11][12]
-
Second-Generation Somatostatin Analogs: Pasireotide, which has a broader binding profile including high affinity for SSTR5 in addition to SSTR2, has shown efficacy in some octreotide-resistant settings.[8][13][14]
-
Targeting Downstream Pathways: For cells with intact SSTR2 but dysfunctional downstream signaling, targeting key components of pathways like PI3K/Akt or MAPK could be a viable approach.[6]
Troubleshooting Guide
Issue: My cells are not responding to octreotide treatment, even at high concentrations.
-
Question 1: Have you confirmed SSTR2 expression in your cell line?
-
Answer: Lack of SSTR2 is the most common cause of octreotide resistance.[2][5] It is essential to quantify SSTR2 mRNA and protein levels in your cells. Compare these levels to positive control cells or published data for sensitive cell lines. If SSTR2 expression is low or absent, consider using a different cell line or a model with induced SSTR2 expression.
-
-
Question 2: Is the SSTR2 receptor localized correctly and functional?
-
Answer: Even if SSTR2 is expressed, it may not be correctly localized to the plasma membrane or may be functionally impaired. Immunofluorescence can confirm membrane localization. A radioligand binding assay can confirm that the receptor can bind to octreotide with the expected affinity.[2]
-
-
Question 3: Are your treatment conditions optimal?
-
Answer: Ensure that the octreotide concentrations and treatment duration are appropriate. Some studies have used concentrations up to 20 µM and incubation times of 96 hours or longer to observe effects.[2][3] Also, confirm the stability of octreotide in your culture medium over the treatment period.
-
-
Question 4: Could there be issues with downstream signaling?
-
Answer: If SSTR2 expression and function are confirmed, the resistance may lie in the downstream signaling pathways. Investigate the activation status of key proteins in the PI3K/Akt and MAPK pathways following octreotide treatment.
-
Issue: I am seeing high variability in my cell viability/proliferation assay results.
-
Question 1: Are your cell seeding densities consistent?
-
Answer: Inconsistent seeding density is a common source of variability. Ensure you have a homogenous single-cell suspension before plating and use a reliable method for cell counting.
-
-
Question 2: Is there an "edge effect" in your multi-well plates?
-
Answer: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth. To minimize this, fill the outer wells with sterile PBS or medium without cells and only use the inner wells for your experiment.
-
-
Question 3: Is your assay endpoint appropriate for your cell line's growth rate?
-
Answer: The timing of your assay is crucial. If cells become over-confluent before the end of the experiment, it can skew the results. Optimize the initial seeding density and assay duration for your specific cell line.
-
Quantitative Data Summary
Table 1: SSTR Expression in Neuroendocrine Tumor (NET) Cell Lines Compared to Human Tissues
| Gene | Relative mRNA Expression (Normalized) |
| NET Cell Lines | |
| SSTR1 | Low to moderate |
| SSTR2 | Very low (often 1-3 orders of magnitude lower than tumors) |
| SSTR3 | Variable |
| SSTR4 | Low |
| SSTR5 | Low to moderate |
| Human NET Tissues | |
| SSTR1 | Moderate |
| SSTR2 | High |
| SSTR3 | Moderate |
| SSTR4 | Low |
| SSTR5 | High |
| Data synthesized from a study that found SSTR2 mRNA levels were significantly lower in cell lines than in human tumors.[2] |
Table 2: Effect of Combination Therapies on Octreotide-Resistant Cells
| Cell Line | Combination Agent | Observed Effect | Reference |
| DU-145 (Prostate Cancer) | AT-101 (Bcl-2 inhibitor) | Synergistic inhibition of cell viability and induction of apoptosis; increased SSTR2 and SSTR5 expression. | [11] |
| A2780/Taxol (Ovarian Cancer) | Paclitaxel (conjugated to octreotide) | Reversed paclitaxel resistance, inhibited tumor growth, and reduced expression of MDR1, VEGF, and MMP-9. | [10] |
| Metastatic GEP-NETs (in patients) | Alpha-Interferon | Inhibition of tumor growth in 67% of patients unresponsive to octreotide alone. | [12] |
Signaling Pathways and Experimental Workflows
Caption: Octreotide signaling pathway and mechanisms of resistance.
Caption: Workflow for studying octreotide resistance in cell culture.
Experimental Protocols
Protocol 1: Development of an Octreotide-Resistant Cell Line
This protocol is a general guideline and should be optimized for your specific cell line.[15][16]
-
Determine Initial Inhibitory Concentration (IC10-IC20):
-
Seed parental cells in a 96-well plate.
-
Treat with a range of octreotide concentrations for 96 hours.
-
Perform a cell viability assay (e.g., AlamarBlue or MTT) to determine the concentration that inhibits growth by 10-20%. This will be your starting concentration.
-
-
Induction of Resistance:
-
Culture parental cells in their standard medium containing the starting IC10-IC20 concentration of octreotide.
-
When the cells reach 70-80% confluency, passage them and re-seed them in fresh medium with the same octreotide concentration.
-
Once the cells adapt and their growth rate recovers, gradually increase the octreotide concentration (e.g., by 1.5 to 2-fold increments).[15]
-
If significant cell death occurs, reduce the concentration increase.
-
Repeat this process for several months. It is advisable to cryopreserve cells at various stages.
-
-
Confirmation of Resistance:
-
Periodically, perform a full dose-response curve on the resistant cell population and compare the IC50 value to the parental cell line. A significant rightward shift in the curve indicates the development of resistance.
-
Protocol 2: Cell Viability Assay (AlamarBlue)
This assay measures the metabolic activity of cells.[2]
-
Cell Seeding:
-
Seed cells (e.g., 5,000 cells/well) in quadruplicates in a 96-well plate in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with the desired concentrations of octreotide or combination agents. Include a vehicle control.
-
Incubate for the desired period (e.g., 96 hours).
-
-
Assay:
-
Add 10 µL of AlamarBlue™ reagent to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).
-
-
Analysis:
-
Subtract the background fluorescence (from wells with medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 3: SSTR2 mRNA Expression Analysis (RT-qPCR)
This protocol quantifies the gene expression of SSTR2.[2]
-
RNA Isolation:
-
Harvest cells from a 6-well plate or T-25 flask.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
-
qPCR:
-
Perform quantitative real-time PCR using a qPCR instrument and a SYBR Green-based supermix.
-
Use validated primers for SSTR2 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
A typical reaction setup includes: 10 µL of 2x SYBR Green Supermix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
-
Analysis:
-
Calculate the relative expression of SSTR2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental control cells.
-
References
- 1. Selective loss of somatostatin receptor 2 in octreotide-resistant growth hormone-secreting adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of somatostatin receptor 2 (SSTR2) in pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic paclitaxel-octreotide conjugate reversing the resistance of A2780/Taxol to paclitaxel in xenografted tumor in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octreotide in combination with AT-101 induces cytotoxicity and apoptosis through up-regulation of somatostatin receptors 2 and 5 in DU-145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination therapy with octreotide and alpha-interferon: effect on tumor growth in metastatic endocrine gastroenteropancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Octreotide Dosage for Anti-Proliferative Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anti-proliferative effects of octreotide.
Frequently Asked Questions (FAQs)
1. What is the underlying mechanism of octreotide's anti-proliferative effects?
Octreotide, a synthetic analog of somatostatin, exerts its anti-proliferative effects through a combination of direct and indirect mechanisms.[1]
-
Direct Mechanisms: Octreotide binds to somatostatin receptors (SSTRs), primarily SSTR2, SSTR3, and SSTR5, which are often overexpressed on tumor cells.[1] This binding triggers several intracellular signaling cascades that inhibit cell growth.[1] Key pathways affected include the inhibition of the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[2][3] Activation of SSTRs can also lead to cell cycle arrest and apoptosis (programmed cell death).[1][4] For instance, in pituitary tumor cells, octreotide has been shown to induce the expression of the tumor suppressor gene Zac1, which is downstream of the PI3K/Akt pathway.[3][5]
-
Indirect Mechanisms: Octreotide can indirectly inhibit tumor growth by suppressing the secretion of various growth factors and hormones, such as insulin-like growth factor-1 (IGF-1) and growth hormone (GH).[6] It also has anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that supply tumors with nutrients.[1]
2. Which somatostatin receptor subtypes are most important for the anti-proliferative effects of octreotide?
Octreotide has a high binding affinity for SSTR2 and SSTR5, and a moderate affinity for SSTR3.[1][7] SSTR2 is often the most critical receptor for mediating the anti-proliferative effects of octreotide, including the induction of apoptosis.[4] Both SSTR2 and SSTR5 activation can lead to cytostatic effects, such as growth arrest.[4] Therefore, the expression levels of these receptors on your target cells are a key determinant of octreotide's efficacy.
3. What is a typical dose range for observing anti-proliferative effects in vitro?
The effective dose of octreotide in vitro can vary significantly depending on the cell line and the expression level of somatostatin receptors. While the EC50 values for SSTR binding are in the low nanomolar range (0.2–10 nM), many in vitro studies demonstrating anti-proliferative effects have used concentrations in the micromolar range (1–10 µM).[8] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell model.
Troubleshooting Guides
Q: I am not observing an anti-proliferative effect with octreotide in my cell line. What are the possible reasons?
A: Several factors could contribute to a lack of response to octreotide in an in vitro setting. Here are some common issues and troubleshooting steps:
-
Low or Absent SSTR Expression: The most common reason for resistance to octreotide's anti-proliferative effects is the low or absent expression of the target somatostatin receptors, particularly SSTR2, on the cell line being used.[8][9]
-
Troubleshooting Step: Verify SSTR2 and SSTR5 expression in your cell line at both the mRNA (e.g., via qRT-PCR) and protein (e.g., via Western blot, flow cytometry, or radioligand binding assays) levels.[8] If expression is low, consider using a different cell line known to express high levels of SSTRs or genetically engineering your current cell line to express the receptor.
-
-
Incorrect Dosage: The concentration of octreotide may be too low to elicit an anti-proliferative response.
-
Suboptimal Experimental Conditions: The duration of treatment or the cell seeding density might not be optimal for observing a growth inhibitory effect.
-
Troubleshooting Step: Extend the treatment duration (e.g., up to 96 hours or longer) and optimize the initial cell seeding density to ensure that untreated cells remain in the exponential growth phase throughout the experiment.
-
-
Cell Line Authenticity and Passage Number: Cell lines can lose their original characteristics, including receptor expression, over time with increasing passage numbers.
-
Troubleshooting Step: Ensure you are using a low-passage, authenticated cell line.
-
Summary of In Vitro Octreotide Concentrations and Effects
| Cell Line(s) | Octreotide Concentration Range | Observed Effect | Reference |
| CNDT2.5 (Neuroendocrine) | 1 µM | Reduced cell proliferation | [11] |
| BON, QGP-1, LCC-18, H727, UMC-11 (Neuroendocrine) | 0.001 nM - 20 µM | No significant effect on cell viability or proliferation | [8][10] |
| Caco-2, HT-29 (Colon Cancer) | 10⁻⁶ M (1 µM) | Time and dose-dependent inhibition of growth | [7][12] |
| AR42J (Pancreatic Cancer) | 0.01 µM - 1000 µM | Competitive binding, with concentrations ≥ 10 µM completely blocking SSTR sites | [13] |
Summary of Clinical Octreotide LAR Dosages for Anti-Proliferative Effect
| Indication | Initial/Standard Dose | Dose Escalation | Reference |
| Metastatic Midgut NETs | 30 mg every 4 weeks | - | [6] |
| Neuroendocrine Tumors (General) | 20-30 mg every 4 weeks | 40-90 mg every 4 weeks | [14][15] |
| Refractory Carcinoid Syndrome | 30 mg every 4 weeks | 40-60 mg every 4 weeks or 30 mg every 3 weeks | [16] |
| Elderly Patients with Distant-Stage NETs | 21-30 mg every 28 days | >30 mg every 28 days showed no significant additional survival benefit over medium dose | [17] |
Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay (MTT/WST-1)
This protocol outlines a standard method for assessing the effect of octreotide on the proliferation of adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Octreotide Treatment:
-
Prepare a stock solution of octreotide in a suitable solvent (e.g., sterile water or PBS).
-
On the day of treatment, prepare serial dilutions of octreotide in complete cell culture medium to achieve the final desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of octreotide or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL) or WST-1/AlamarBlue reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the octreotide concentration to generate a dose-response curve.
-
Visualizations
Caption: Experimental workflow for assessing octreotide's anti-proliferative effects in vitro.
Caption: Simplified signaling pathway of octreotide's anti-proliferative effects.
References
- 1. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 2. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-dose Octreotide Acetate for Management of Gastroenteropancreatic Neuroendocrine Tumors | Anticancer Research [ar.iiarjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Octreotide LAR Dosage and Survival Among Elderly Patients With Distant-Stage Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Octreotide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octreotide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for octreotide?
Q2: Which somatostatin receptor subtypes does octreotide bind to?
Octreotide exhibits differential binding affinity for the five SSTR subtypes. It has a high affinity for SSTR2 and SSTR5, a moderate affinity for SSTR3, and low to no affinity for SSTR1 and SSTR4.[8][9][10][11] This selectivity is a critical factor in both its therapeutic action and its potential for off-target effects.
Q3: What are the common off-target effects of octreotide observed in clinical and experimental settings?
The widespread expression of SSTRs throughout the body can lead to several off-target effects. The most commonly reported include:
-
Gastrointestinal issues: Abdominal pain, bloating, diarrhea, and nausea.[12]
-
Gallbladder complications: Formation of gallstones and cholecystitis due to inhibition of gallbladder motility.[3][13][14]
-
Metabolic alterations: Both hyperglycemia and hypoglycemia can occur due to the modulation of insulin and glucagon secretion.[5][12][14][15]
-
Thyroid dysfunction: Suppression of thyroid-stimulating hormone (TSH) can lead to hypothyroidism.[15][16]
-
Cardiovascular effects: Bradycardia (slow heart rate) and other conduction abnormalities have been observed.[5][13][14]
Troubleshooting Guides
In Vitro Experiments
Problem: I am observing unexpected effects in my control cell line that should not express the target SSTR.
-
Possible Cause 1: Low-level or uncharacterized SSTR expression. Your control cell line may have low, but functionally significant, levels of SSTR subtypes that octreotide can bind to, particularly SSTR3 or SSTR5.
-
Troubleshooting Steps:
-
Characterize SSTR expression: Perform RT-qPCR or immunohistochemistry to confirm the absence of all SSTR subtypes in your control cell line.[13]
-
Select a more appropriate cell line: If your control line expresses unintended SSTRs, consider switching to a cell line validated to be SSTR-negative or use a cell line stably transfected with only your target SSTR subtype.[10][17]
-
Use subtype-selective antagonists: To isolate the effect of a specific SSTR, consider co-treatment with selective antagonists for other SSTR subtypes. For example, to isolate SSTR2 effects, you could use antagonists for SSTR3 and SSTR5.
-
Problem: The anti-proliferative effect of octreotide in my cancer cell line is weak or absent.
-
Possible Cause 1: Low or absent expression of SSTR2 and SSTR5. The anti-proliferative effects of octreotide are primarily mediated through SSTR2 and SSTR5.[7]
-
Troubleshooting Steps:
-
Verify SSTR2 and SSTR5 expression: Use techniques like RT-qPCR, Western blot, or radioligand binding assays to confirm the presence of these receptors in your cell line.[4][18]
-
Choose a different cell line: Select a cell line known to have high endogenous expression of SSTR2 or SSTR5, such as some neuroendocrine tumor cell lines (e.g., BON-1).[17]
-
Generate a stable cell line: If your cell model is essential for other reasons, consider creating a stable cell line that overexpresses SSTR2.
-
-
Possible Cause 2: Suboptimal octreotide concentration or treatment duration.
-
Troubleshooting Steps:
-
Perform a dose-response study: Test a wide range of octreotide concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) to determine the optimal effective dose for your specific cell line and assay.[2][19]
-
Optimize treatment duration: Assess cell viability or proliferation at multiple time points (e.g., 24, 48, 72, and 96 hours) to identify the optimal treatment window.[4][8]
-
In Vivo Experiments
Problem: My experimental animals are experiencing significant hypoglycemia.
-
Possible Cause: Octreotide-induced inhibition of glucagon and insulin secretion. This can lead to fluctuations in blood glucose levels.[5]
-
Troubleshooting Steps:
-
Monitor blood glucose levels regularly: Implement a schedule for frequent blood glucose monitoring, especially during the initial phases of the experiment.
-
Provide glucose supplementation: If hypoglycemia is observed, administer dextrose or glucose solution as needed to maintain normal blood glucose levels.[9][20][21]
-
Adjust octreotide dosage: If hypoglycemia is persistent and severe, consider a dose reduction of octreotide.
-
Problem: How can I confirm that the observed in vivo effects are due to octreotide's action on the target tissue and not systemic off-target effects?
-
Troubleshooting Steps:
-
Use of selective antagonists: Co-administer selective antagonists for SSTR subtypes that are not the primary target of your investigation. This can help to isolate the effects mediated by the receptor of interest.
-
Tissue-specific knockout models: If available, utilize animal models with a tissue-specific knockout of the target SSTR to confirm that the observed effects are absent in these animals.
-
Biodistribution studies: Perform biodistribution studies using radiolabeled octreotide to confirm its accumulation in the target tissue.[11][15]
-
Ex vivo analysis: At the end of the in vivo experiment, harvest the target and non-target tissues and perform ex vivo analyses (e.g., receptor binding assays, downstream signaling pathway analysis) to correlate with the in vivo observations.
-
Data Presentation
Table 1: Binding Affinities (IC₅₀, nM) of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Reference(s) |
| SSTR1 | >1000 | [9][10] |
| SSTR2 | 0.6 - 1.5 | [10][11] |
| SSTR3 | 25 - 50 | [9][10] |
| SSTR4 | >1000 | [9][10] |
| SSTR5 | 5 - 15 | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Receptor Competition Binding Assay
Objective: To determine the binding affinity of octreotide for a specific somatostatin receptor subtype expressed in a cell line.
Materials:
-
Cells expressing the target SSTR subtype (e.g., CHO-K1 cells stably transfected with SSTR2)
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14)
-
Unlabeled octreotide
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Protease inhibitors
-
96-well microplates
-
Scintillation counter
Methodology:
-
Cell Preparation: Culture cells to confluency, harvest, and prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Competition: Add increasing concentrations of unlabeled octreotide to the wells.
-
Radioligand Addition: Add a constant, low concentration of the radiolabeled somatostatin analog to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Washing: Rapidly wash the wells with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the amount of bound radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled octreotide. Calculate the IC₅₀ value, which is the concentration of octreotide that inhibits 50% of the specific binding of the radioligand.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the effect of octreotide on cell viability.[3]
Objective: To determine the dose-dependent effect of octreotide on the viability of a cell line.
Materials:
-
Target cell line
-
Octreotide
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of octreotide (and a vehicle control).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ for cell viability.
Visualizations
Caption: Octreotide signaling through SSTR2.
References
- 1. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flowchart Creation [developer.mantidproject.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. melp.nl [melp.nl]
- 11. addgene.org [addgene.org]
- 12. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 13. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 16. researchgate.net [researchgate.net]
- 17. lornajane.net [lornajane.net]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 20. SSTR1- and SSTR3-selective somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
octreotide stability issues in experimental solutions
Welcome to the technical support center for octreotide stability in experimental solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues encountered during laboratory experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter with octreotide solutions, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected precipitation or cloudiness in the solution. | pH shift: The pH of the solution may have shifted to a range where octreotide is less soluble. The optimal pH for octreotide stability in aqueous solutions is around 4.0.[1][2] | Verify the pH of your buffer and adjust if necessary. Use a well-buffered system, such as an acetate buffer, which has been shown to provide good stability for octreotide.[1] |
| High concentration: The concentration of octreotide may be too high for the chosen solvent system. | Try diluting the solution. If a high concentration is necessary, consider using a different solvent or co-solvent system after consulting relevant literature for compatibility. | |
| Interaction with container: Octreotide may adsorb to the surface of certain plastics. | Use polypropylene or glass containers for storing octreotide solutions.[3] | |
| Loss of peptide concentration over time, confirmed by HPLC. | Chemical degradation: Octreotide can undergo hydrolysis, oxidation, or racemization depending on the solution's pH and temperature. Degradation is accelerated at alkaline pH.[2][4] | Prepare solutions fresh whenever possible. Store stock solutions at recommended temperatures (typically 2-8°C for short-term and frozen for long-term storage) and protect from light.[3] The most favorable stability in aqueous solutions is found at pH 4.[1][2] |
| Presence of destabilizing agents: Additives like sodium bisulfite, sometimes found in other drug formulations, can accelerate octreotide degradation in a concentration-dependent manner.[5] | Avoid mixing octreotide with solutions containing sodium bisulfite, especially at concentrations of 0.1 mg/mL or higher.[5] If co-formulation is necessary, ensure the final concentration of sodium bisulfite is below 0.1 mg/mL and use the mixture within 7 days.[5] | |
| Acylation with polymers: If using biodegradable polymers like PLGA for controlled release studies, octreotide can be acylated, leading to the formation of impurities.[2] | Be aware that the formation of acylated octreotides can reach up to 55% of the released peptide from PLGA films.[2] The interaction is pH-dependent and is significantly inhibited at pH 4.[2] | |
| Appearance of new peaks in HPLC chromatogram. | Degradation products: New peaks likely represent degradation products of octreotide. Common degradation pathways include l-proline⁵ racemization under acidic conditions and l-serine⁴ racemization under alkaline conditions.[4] | Characterize the new peaks using mass spectrometry to identify the degradation products. Adjust solution pH and storage conditions to minimize the formation of these specific impurities. |
| Contamination: The new peaks could be from external contamination. | Review your experimental procedure, ensure all glassware is clean, and use high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing octreotide solutions?
A1: The most favorable stability for octreotide in aqueous solutions is at a pH of approximately 4.0.[1][2] Acetate buffers are often recommended for maintaining this pH.[1]
Q2: How should I store my octreotide stock solutions?
A2: For short-term storage, refrigerate at 2-8°C and protect from light.[3] For longer-term storage, freezing is recommended.[3] Octreotide in polypropylene syringes has been shown to be stable for up to 29 days at 3°C when protected from light.[3]
Q3: Can I mix octreotide with other drugs for my experiment?
A3: Caution should be exercised when mixing octreotide with other drugs. Some formulations contain stabilizers like sodium bisulfite which can degrade octreotide.[5] It is crucial to check the excipients of any drug you intend to mix with octreotide. Compatibility studies have shown that octreotide stability decreases in a sodium bisulfite concentration-dependent manner.[5]
Q4: I am seeing a loss of octreotide in my PLGA microsphere formulation. What could be the cause?
A4: Octreotide can interact with PLGA polymers, leading to the formation of acylated peptide impurities.[2] This interaction involves an initial adsorption of the peptide to the polymer followed by the acylation reaction.[2] The extent of acylation is dependent on the environmental pH.[2]
Q5: What are the main degradation pathways for octreotide?
A5: The primary degradation pathways for octreotide are pH-dependent. Under acidic conditions, racemization of l-proline⁵ is predominant.[4] Under alkaline conditions, racemization of l-serine⁴ occurs exclusively.[4] C-terminal deamidation can occur under both acidic and alkaline conditions.[4] Hydrolysis is also a major degradation pathway.[4]
Experimental Protocols
Protocol 1: Preparation and Stability Testing of an Aqueous Octreotide Solution
This protocol outlines a general procedure for preparing an octreotide solution and assessing its stability using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Octreotide acetate powder
-
Acetic acid
-
Sodium acetate
-
Water for Injection (WFI) or HPLC-grade water
-
0.22 µm syringe filters
-
Polypropylene or glass vials
-
HPLC system with a C18 column
Procedure:
-
Buffer Preparation (0.1 M Acetate Buffer, pH 4.0):
-
Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate in WFI.
-
Mix the two solutions while monitoring the pH with a calibrated pH meter. Adjust the ratio until a pH of 4.0 is achieved.
-
Filter the buffer through a 0.22 µm filter.
-
-
Octreotide Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh the required amount of octreotide acetate powder.
-
Dissolve the powder in the 0.1 M acetate buffer (pH 4.0) to achieve the desired final concentration.
-
Gently vortex until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a sterile polypropylene or glass vial.
-
-
Stability Study:
-
Aseptically aliquot the octreotide solution into multiple vials.
-
Store the vials under different conditions (e.g., 2-8°C protected from light, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute octreotide and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm or 220 nm
-
Injection Volume: 20 µL
-
Data Analysis: Quantify the peak area of octreotide at each time point to determine the percentage of remaining octreotide. Monitor for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Octreotide's inhibitory signaling pathway via SSTR2.
References
- 1. Octreotide | C49H66N10O10S2 | CID 448601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: compatibility study with morphine and metoclopramide injections - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in octreotide bioassay results
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in octreotide bioassay results.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to octreotide in a functional assay. What is a common cause for this?
A1: A primary reason for the lack of response to octreotide is the low or absent expression of its target receptor, the somatostatin receptor subtype 2 (SSTR2), in the cell line being used.[1][2] Many commonly used neuroendocrine tumor (NET) cell lines, such as BON, QGP-1, LCC-18, H727, and UMC-11, have been shown to have scarce SSTR expression.[1][2] It is crucial to use a cell line with confirmed, stable expression of SSTR2.[3][4] Consider using a recombinant cell line, such as HEK293 or CHO cells stably transfected with human SSTR2, for a robust and reproducible assay window.[3][5]
Q2: What are the most common bioassays for determining octreotide potency and binding?
A2: The most common bioassays for octreotide include:
-
cAMP Inhibition Assay: This is a functional assay that measures the ability of octreotide to inhibit the production of cyclic AMP (cAMP), typically after stimulation with forskolin.[5][6][7] This assay reflects the Gαi-coupled signaling pathway of SSTR2.[6]
-
Competitive Radioligand Binding Assay: This assay measures the ability of unlabeled octreotide to compete with a radiolabeled ligand (e.g., [125I]-Tyr3-octreotide) for binding to the SSTR2 receptor.[8][9] This provides information on the binding affinity (IC50, Ki) of octreotide for its receptor.[10]
Q3: How can I reduce variability in my cell-based assays?
A3: Variability in cell-based assays can arise from multiple sources.[11][12] Key strategies to reduce it include:
-
Cell Culture Consistency: Use cells with a low passage number, maintain consistent culture conditions (media, serum, CO2, temperature), and avoid batch-to-batch variations in reagents.[11]
-
Standardized Cell Handling: Implement standardized protocols for cell thawing, seeding, and harvesting.[13][14] Ensure accurate cell counting and viability assessments before each experiment.
-
Assay Optimization: Optimize critical parameters such as cell density, incubation times, and reagent concentrations (e.g., forskolin in cAMP assays).[6][15]
-
Automation: Where possible, use automated liquid handlers to minimize pipetting errors and improve consistency between wells and plates.[12][16]
Q4: I am observing high non-specific binding in my radioligand binding assay. What can I do to troubleshoot this?
A4: High non-specific binding can obscure the specific binding signal. To address this:
-
Optimize Blocking Agents: Ensure you are using an appropriate blocking agent, such as bovine serum albumin (BSA), in your assay buffer.[9]
-
Check Radioligand Quality: The radioligand should be of high purity and specific activity. Degradation of the radioligand can lead to increased non-specific binding.[8]
-
Washing Steps: Ensure that washing steps are sufficient to remove unbound radioligand but are gentle enough not to cause dissociation of the specifically bound ligand.[10]
-
Define Non-Specific Binding Correctly: Use a high concentration (typically 100-fold greater than the Kd) of an unlabeled competitor to accurately define non-specific binding.[10]
Troubleshooting Guides
Guide 1: cAMP Inhibition Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of cAMP by octreotide | 1. Low or no SSTR2 expression in the cell line.[1][17] 2. Inactive octreotide. 3. Suboptimal forskolin concentration.[6] 4. Cell density is too high or too low.[15] | 1. Verify SSTR2 expression via flow cytometry or a binding assay. Use a validated SSTR2-expressing cell line (e.g., HEK293-hSSTR2).[3] 2. Use a fresh, validated stock of octreotide. 3. Perform a forskolin dose-response curve to determine the EC80 concentration for stimulation.[6] 4. Optimize cell seeding density to ensure the stimulated cAMP signal is within the linear range of the detection kit.[15] |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Pipetting errors during reagent addition. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consider using automated liquid handlers.[16] 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Assay window is too small | 1. Low adenylyl cyclase stimulation by forskolin. 2. High basal cAMP levels. 3. Phosphodiesterase (PDE) activity degrading cAMP.[18] | 1. Increase forskolin concentration (without causing cytotoxicity). 2. Reduce serum concentration or starvation time before the assay. 3. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer.[7][18] |
Guide 2: Radioligand Binding Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low total binding | 1. Low receptor density in the cell membrane preparation. 2. Degraded radioligand or receptor.[8] 3. Insufficient incubation time to reach equilibrium. | 1. Use a cell line with higher SSTR2 expression or increase the amount of membrane protein per well. 2. Use a fresh aliquot of radioligand. Add protease inhibitors to the lysis and assay buffers to protect the receptor.[8] 3. Perform a time-course experiment to determine the time required to reach binding equilibrium. |
| High non-specific binding (>30% of total binding) | 1. Radioligand binding to non-receptor components (e.g., plastic, filter). 2. Hydrophobic interactions of the radioligand. 3. Concentration of radioligand is too high. | 1. Pre-treat filters/plates with a blocking agent (e.g., polyethyleneimine). Increase the concentration of BSA in the assay buffer. 2. Add a low concentration of a non-ionic detergent to the wash buffer. 3. Use a radioligand concentration at or below its Kd value. |
| Inconsistent IC50 values | 1. Inaccurate pipetting of competitor dilutions. 2. Assay not performed at equilibrium. 3. Variability in membrane protein concentration between wells. | 1. Prepare a fresh serial dilution of the competitor for each experiment. 2. Ensure the incubation time is sufficient for both the radioligand and the competitor to reach equilibrium. 3. Perform a protein quantification assay (e.g., BCA) on the membrane preparation and ensure consistent addition to each well. |
Data Presentation
Table 1: Factors Influencing Octreotide Bioassay Variability
| Parameter | Source of Variability | Impact on Assay | Mitigation Strategy |
| Cell Line | SSTR2 expression level, genetic drift, passage number | Determines responsiveness and assay window.[1][17] | Use a validated, low-passage cell line with stable SSTR2 expression.[3] |
| Cell Density | Affects signal-to-noise ratio in functional assays.[6][15] | Can lead to signals outside the optimal detection range. | Optimize cell number per well for each assay and cell line. |
| Reagents | Lot-to-lot variability of serum, stability of octreotide and forskolin. | Can cause shifts in EC50/IC50 values. | Qualify new lots of critical reagents. Use fresh dilutions of compounds. |
| Incubation Time | Failure to reach equilibrium in binding assays; receptor desensitization in functional assays. | Affects accuracy of affinity and potency measurements. | Empirically determine optimal incubation time for each assay. |
| Assay Buffer | Presence/absence of protease inhibitors, PDE inhibitors.[8][18] | Can lead to ligand/receptor degradation or signal loss. | Supplement buffers with appropriate inhibitors based on the assay type. |
Table 2: Quantitative Parameters for Octreotide Bioassays
| Assay Type | Cell Line | Parameter | Typical Value | Reference |
| cAMP Inhibition | AtT20 | IC50 | ~470 pM | [19] |
| cAMP Inhibition | GH12C1-Sstr2A | EC50 | 0.6 nM | [20] |
| Competitive Binding | CHO-K1-SSTR2 | IC50 | 0.5 nM | [9] |
| Competitive Binding | BON-SSTR2 (transfected) | IC50 | 0.67 ± 0.32 nM | [8] |
| Competitive Binding | QGP-1-SSTR2 (transfected) | IC50 | 3.62 ± 0.23 nM | [8] |
Note: These values are illustrative and can vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Octreotide-Mediated cAMP Inhibition Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production by octreotide in a cell line stably expressing SSTR2.
-
Cell Preparation:
-
Culture SSTR2-expressing cells (e.g., HEK293-hSSTR2) in complete growth medium (e.g., DMEM + 10% FBS).
-
Harvest cells and determine cell concentration and viability.
-
Resuspend cells in stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX) to the optimized cell density.
-
-
Assay Procedure:
-
Prepare serial dilutions of octreotide in stimulation buffer.
-
In a 384-well white plate, add 5 µL of the octreotide dilutions or vehicle control.
-
Add 5 µL of the cell suspension to each well.
-
Prepare a forskolin solution in stimulation buffer at 2x the final EC80 concentration.
-
Add 10 µL of the forskolin solution to all wells except for the basal control wells (add 10 µL of stimulation buffer instead).
-
Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercial detection kit (e.g., HTRF, AlphaLISA, or ELISA) following the manufacturer's instructions.
-
Include a cAMP standard curve on the same plate to quantify the amount of cAMP produced.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentration using the standard curve.
-
Normalize the data with 0% inhibition corresponding to the forskolin-stimulated control and 100% inhibition to the basal control.
-
Plot the normalized response against the logarithm of the octreotide concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of octreotide for SSTR2 using a competitive binding assay with a radiolabeled somatostatin analog.
-
Membrane Preparation:
-
Culture SSTR2-expressing cells to high density.
-
Wash cells with ice-cold PBS and scrape into lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA) and resuspend in the same buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
Prepare serial dilutions of unlabeled octreotide in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of an unlabeled competitor (for non-specific binding), or 50 µL of the octreotide dilutions.
-
Add 25 µL of the radioligand (e.g., [125I]-Tyr3-octreotide) at a final concentration at or below its Kd.
-
Initiate the binding reaction by adding 25 µL of the membrane preparation (optimized amount, e.g., 5-10 µg protein).
-
Incubate the plate with gentle agitation for the required time to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Detection:
-
Rapidly harvest the contents of each well onto a filter mat using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then measure the radioactivity bound to each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (octreotide) concentration.
-
Fit the data to a one-site competition model to determine the IC50 of octreotide.
-
Visualizations
Caption: Octreotide signaling pathway via the SSTR2 receptor.
Caption: Workflow for an octreotide cAMP inhibition bioassay.
Caption: Logical workflow for troubleshooting octreotide bioassays.
References
- 1. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 2. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HEK293/Human SSTR2 Stable Cell Line | ACROBiosystems [acrobiosystems.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octreotide Conjugates for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 11. cellgs.com [cellgs.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Octreotide-Resistant Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are developing octreotide-resistant xenograft models of neuroendocrine tumors (NETs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of octreotide resistance in neuroendocrine tumors?
A1: Octreotide resistance in NETs is a multifaceted process. The most well-documented mechanism is the downregulation or loss of somatostatin receptor subtype 2 (SSTR2), which is the primary target of octreotide.[1][2] Other contributing factors include alterations in SSTR2 signaling pathways, the activation of alternative growth factor pathways such as the PI3K/Akt/mTOR pathway, and the inherent heterogeneity of the tumor.[3]
Q2: Why are many commercially available neuroendocrine tumor cell lines not suitable for developing octreotide-resistant models?
A2: Many commonly used NET cell lines exhibit low to non-existent expression of SSTR2.[1][2] This inherent lack of the drug's target makes them intrinsically resistant to octreotide's anti-proliferative effects, and therefore unsuitable for studying acquired resistance. It is crucial to use cell lines or patient-derived xenograft (PDX) models with confirmed SSTR2 expression to meaningfully investigate acquired octreotide resistance.
Q3: What are the advantages of using patient-derived xenograft (PDX) models for this research?
A3: PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[4] These models are advantageous because they tend to retain the histological and genetic characteristics of the original tumor, including its SSTR expression profile. This provides a more clinically relevant platform to study the development of octreotide resistance compared to established cell lines.[4]
Troubleshooting Guide
Problem 1: My xenograft tumors are not responding to octreotide treatment from the start of the experiment.
-
Possible Cause 1: Low or absent SSTR2 expression. The tumor model you are using may have insufficient SSTR2 expression for octreotide to exert its anti-proliferative effects.
-
Solution: Before initiating in vivo studies, characterize the SSTR2 expression of your tumor cells or PDX tissue using immunohistochemistry (IHC) or quantitative PCR (qPCR). Models with high SSTR2 expression are more likely to be initially sensitive to octreotide.
-
-
Possible Cause 2: Intrinsic resistance. The tumor model may have pre-existing mutations or activated signaling pathways that confer primary resistance to octreotide, even with adequate SSTR2 expression.
-
Solution: If SSTR2 expression is confirmed to be high, investigate the activation status of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway. High basal activity of this pathway can circumvent the inhibitory signals from SSTR2.
-
Problem 2: I am not observing the development of octreotide resistance in my long-term treatment study.
-
Possible Cause 1: Insufficient drug exposure. The dose or frequency of octreotide administration may not be adequate to exert enough selective pressure to drive the development of resistance.
-
Solution: While an optimal dose for inducing resistance has not been definitively established, clinical practice often involves dose escalation in patients with refractory symptoms.[5][6] Consider a dose-escalation strategy in your xenograft model, starting with a dose known to produce a partial response and increasing it as tumors begin to escape control.
-
-
Possible Cause 2: Insufficient duration of treatment. The development of acquired resistance is a gradual process.
-
Solution: Be prepared for long-term studies. The time to progression on octreotide in clinical settings can be many months, and this timeline may be recapitulated in xenograft models.[7] Continuous monitoring of tumor growth is essential to identify the emergence of resistance.
-
Problem 3: How can I confirm that my xenograft model has developed acquired octreotide resistance?
-
Possible Cause: It is essential to differentiate between acquired resistance and other factors that may influence tumor growth.
-
Solution: A combination of in vivo and ex vivo analyses is recommended:
-
In vivo confirmation: Demonstrate that tumors that initially responded to octreotide are now growing despite continued treatment. A crossover study design, where tumors from treated animals are re-implanted and challenged again with octreotide, can further validate resistance.
-
Ex vivo analysis: Harvest tumors from both sensitive (control) and resistant (octreotide-treated) groups and compare them. Key analyses include:
-
SSTR2 expression: Assess SSTR2 levels by IHC, Western blot, or qPCR to determine if downregulation has occurred.
-
Proliferation markers: Compare the expression of proliferation markers like Ki-67 between the two groups.
-
Signaling pathway activation: Analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) to look for evidence of pathway activation in the resistant tumors.
-
-
-
Quantitative Data Summary
The following tables provide a summary of expected quantitative differences between octreotide-sensitive and octreotide-resistant neuroendocrine tumor xenograft models.
Table 1: SSTR2 Expression in Neuroendocrine Tumors by Grade (as a proxy for Octreotide Sensitivity)
| Tumor Grade | SSTR2 Expression Level | Reference |
| G1 (Well-differentiated) | High (100% of cases) | [8] |
| G2 (Moderately-differentiated) | Moderate (61.1% of cases) | [8] |
| G3 (Poorly-differentiated) | Low (14.3% of cases) | [8] |
Table 2: Expected Outcomes in Octreotide-Sensitive vs. Resistant Xenograft Models
| Parameter | Octreotide-Sensitive Model | Octreotide-Resistant Model |
| Tumor Growth Inhibition with Octreotide | High (>50%) | Low (<20%) or Negative |
| SSTR2 mRNA Expression (relative to control) | High | Low or Absent |
| p-Akt/Total Akt Ratio | Low | High |
| Ki-67 Proliferation Index | Low | High |
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of Neuroendocrine Tumor
-
Patient Sample Acquisition: Obtain fresh, sterile tumor tissue from a consenting patient undergoing surgery for a neuroendocrine tumor. The collection must be approved by the appropriate Institutional Review Board (IRB).
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) containing antibiotics. Mince the tissue into small fragments (1-3 mm³).
-
Implantation:
-
Anesthetize an immunodeficient mouse (e.g., NOD-scid GAMMA (NSG)).
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring: Palpate the implantation site weekly to monitor for tumor growth. Once a tumor becomes palpable, measure its dimensions with calipers 2-3 times per week.
-
Passaging: When the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse and sterilely excise the tumor. The tumor can then be processed and implanted into a new cohort of mice for expansion. A portion of the tumor should be cryopreserved for future use and another portion fixed in formalin for histological and molecular characterization.[4]
Protocol 2: Induction of Acquired Octreotide Resistance in a NET Xenograft Model
-
Model Selection: Select a well-characterized, SSTR2-positive NET xenograft model (cell line-derived or PDX) that has demonstrated an initial anti-proliferative response to octreotide.
-
Study Design:
-
Implant the selected NET model into a cohort of immunodeficient mice.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into two groups: a control group receiving vehicle and a treatment group receiving octreotide.
-
-
Octreotide Administration:
-
Administer a long-acting formulation of octreotide (e.g., octreotide LAR) at a dose that is known to inhibit tumor growth but not cause complete regression (e.g., 20-30 mg/kg every 4 weeks, administered intramuscularly).[5][6] The optimal dose may need to be determined empirically for each model.
-
Alternatively, a short-acting formulation can be administered more frequently (e.g., 100-500 µg/kg subcutaneously, twice daily).[9]
-
-
Monitoring for Resistance:
-
Measure tumor volumes 2-3 times per week.
-
Initially, the octreotide-treated group should show slower tumor growth compared to the control group.
-
Acquired resistance is indicated when the tumors in the octreotide-treated group resume a growth rate similar to that of the control group.
-
-
Validation of Resistance:
-
Once resistance is observed, continue treatment for at least two more tumor passages to ensure the stability of the resistant phenotype.
-
At the end of the study, harvest tumors from both control and resistant groups for comparative analysis as described in the "Troubleshooting Guide".
-
Visualizations
Caption: SSTR2 signaling pathway in octreotide-sensitive cells.
Caption: Alternative signaling in octreotide-resistant cells.
Caption: Workflow for developing an octreotide-resistant xenograft model.
References
- 1. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Resistance in Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prescribing Characteristics of Octreotide Immediate-Release and Long-Acting Release in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Above-Label Doses of Octreotide-LAR in Patients With Metastatic Small Intestinal Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tmj.ro [tmj.ro]
- 9. drugs.com [drugs.com]
Technical Support Center: Optimizing Octreotide Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the delivery of octreotide in animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Causes | Solutions |
| Inconsistent or unexpected experimental results | - Animal-to-animal variability: Differences in metabolism, receptor expression, or underlying health status. - Incorrect dosage: Errors in calculation, preparation, or administration. - Drug instability: Degradation of octreotide due to improper storage or handling. - Inappropriate administration route: The chosen route may not be optimal for the desired pharmacokinetic profile. | - Standardize animal models: Use animals of the same age, sex, and strain. Acclimatize animals properly before the experiment. - Verify dosage calculations: Double-check all calculations, including any necessary dose conversions between species.[1][2] - Ensure proper storage: Store octreotide according to the manufacturer's instructions, typically refrigerated and protected from light.[3][4] - Review administration technique: Ensure proper injection technique for the chosen route (SC, IM, IV). For long-acting release (LAR) formulations, ensure complete and uniform suspension before injection.[5][6][7] |
| Difficulties with Long-Acting Release (LAR) formulation | - Incomplete reconstitution: The microspheres may not be fully suspended in the vehicle, leading to an incorrect dose. - Clogging of the needle: Improperly suspended microspheres can block the needle during injection. - Initial burst release: A common characteristic of microsphere formulations, leading to high initial drug levels followed by a trough. | - Follow reconstitution instructions carefully: Allow the kit to reach room temperature for at least 30 minutes before mixing. Shake the vial moderately for a minimum of 30 seconds to ensure a uniform milky suspension.[7] - Use the provided needle: The kit includes a needle of the appropriate gauge to prevent clogging. Inject immediately after reconstitution to prevent settling.[6] - Account for the burst effect in study design: When interpreting results, consider the typical pharmacokinetic profile of LAR formulations, which includes an initial peak.[8][9] |
| Observed side effects in animals | - Gastrointestinal issues: Diarrhea, abdominal pain, and nausea are common side effects.[10][11] - Injection site reactions: Pain, redness, or inflammation at the injection site can occur.[11] - Changes in blood glucose levels: Octreotide can cause both hypoglycemia and hyperglycemia.[10][12] | - Monitor animals closely: Observe animals for any signs of distress or adverse effects. - Rotate injection sites: For repeated subcutaneous injections, use different locations to minimize local irritation.[13] - Monitor blood glucose: In long-term studies, periodic monitoring of blood glucose levels may be necessary. |
| Low bioavailability with oral administration | - Poor absorption: Octreotide has very low oral bioavailability in its standard form (<0.5% in rats).[14][15] | - Consider alternative formulations: Investigational oral formulations with absorption enhancers may improve bioavailability.[16] - Utilize other administration routes: For systemic effects, subcutaneous, intramuscular, or intravenous routes are more reliable. |
Frequently Asked Questions (FAQs)
Formulation and Preparation
-
Q1: How should I store octreotide for my animal studies?
-
A1: Octreotide acetate in polypropylene syringes is stable for up to 29 days when stored at 3°C and protected from light. At 23°C, it is stable for up to 15 days when protected from light and up to 22 days when exposed to light.[3] For long-term storage, refrigeration is recommended.
-
-
Q2: What is the correct procedure for reconstituting Octreotide LAR?
-
A2: The injection kit must reach room temperature for at least 30 minutes before reconstitution, but should not exceed 24 hours at room temperature. After adding the diluent, let the vial stand for 2 to 5 minutes to ensure the powder is fully saturated. Then, shake the vial moderately for at least 30 seconds until a uniform milky suspension is formed.[7]
-
-
Q3: Can I use a different needle than the one provided with the Octreotide LAR kit?
-
A3: It is highly recommended to use the needle provided in the kit. The needle gauge is specifically chosen to allow for the proper administration of the microsphere suspension and to prevent clogging.[6]
-
Administration
-
Q4: What is the recommended site for subcutaneous (SC) injection in mice?
-
A4: The loose skin over the back, between the shoulders, is a common and appropriate site for subcutaneous injections in mice.
-
-
Q5: What is the maximum volume I can inject subcutaneously in a mouse?
-
A5: The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 100-200 µL.
-
-
Q6: How do I perform an intramuscular (IM) injection in a rat?
-
A6: Intramuscular injections in rats are often given into the quadriceps or gluteal muscles. It is crucial to use an appropriate needle size and to immobilize the leg to prevent injury.
-
Dosing and Pharmacokinetics
-
Q7: How do I convert a human dose of octreotide to an equivalent dose for my animal model?
-
A7: Dose conversion between species should be based on body surface area rather than body weight alone. A common method involves using the following formula: Animal dose (mg/kg) = Human dose (mg/kg) x (Human Km / Animal Km). The Km value is a conversion factor that relates body weight to body surface area for a given species.[1][2]
-
-
Q8: What is the typical pharmacokinetic profile of immediate-release octreotide after subcutaneous injection in rats?
-
A8: After subcutaneous injection in rats, octreotide is rapidly absorbed, reaching peak plasma concentrations quickly. The elimination half-life is relatively short.
-
-
Q9: What is the expected pharmacokinetic profile of Octreotide LAR in rabbits?
Data Presentation
Table 1: Pharmacokinetic Parameters of Octreotide in Rats (Intravenous Administration)
| Parameter | Value |
| Dose | 0.1 mg/kg |
| Half-life (t½β) | 0.34 ± 0.06 h |
| AUC₀-∞ | 130.0 ± 37.4 ng·h/mL |
Data from a study in rats.[14]
Table 2: Pharmacokinetic Parameters of Octreotide LAR Formulations in Rabbits (Intramuscular Administration)
| Parameter | Sandostatin® LAR | Formulation A | Formulation B | Formulation C |
| Number of rabbits | 7 | 4 | 3 | 3 |
| Actual dose (mg/kg, ± SD) | 3.34 ± 0.236 | 3.42 ± 0.410 | 3.00 ± 1.84 | 1.27 ± 0.426 |
| Cmax-burst (ng/mL, mean ± SD) | 3.49 ± 3.48 | 167 ± 61.2 | 22.8 ± 35.0 | 20.5 ± 12.3 |
| Tmax-burst (hours, median) | 2 | 1.0 | 0.5 | 0.02 |
| Cmax-erosion (ng/mL, mean ± SD) | 9.97 ± 4.21 | 3.89 ± 1.73 | 4.83 ± 3.91 | 13.3 ± 3.52 |
| Tmax-erosion (days, median) | 20 | 14 and 34 | 20.0 | 12 |
| AUC₀-t (d·ng/mL, ± SD) | 179 ± 62.0 | 163 ± 33.7 | 86.1 ± 73.2 | 247 ± 33.4 |
| AUC₀-₂d (d·ng/mL, ± SD) | 4.42 ± 5.70 | 65.3 ± 4.57 | 2.61 ± 0.680 | 2.39 ± 0.592 |
| Burst (%) | 2.19 ± 1.97 | 41.0 ± 6.32 | 22.2 ± 35.0 | 1.00 ± 0.24 |
Data from a comparative study in male New Zealand white rabbits.[18]
Experimental Protocols
Protocol 1: Subcutaneous (SC) Octreotide Injection in Mice
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Dilute the octreotide solution to the desired concentration with sterile saline or another appropriate vehicle.
-
Injection Procedure:
-
Restrain the mouse firmly but gently.
-
Lift the loose skin on the back, between the shoulder blades, to form a "tent."
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-injection Monitoring: Observe the mouse for any signs of distress, including changes in behavior or appearance.
Protocol 2: Intramuscular (IM) Octreotide LAR Injection in Rats
-
Animal Preparation: Anesthetize the rat according to an approved protocol.
-
Reconstitution of LAR Formulation:
-
Injection Procedure:
-
Position the anesthetized rat to expose the desired injection site (e.g., quadriceps or gluteal muscle).
-
Clean the injection site with an alcohol swab.
-
Insert the needle provided in the kit deep into the muscle mass.
-
Aspirate to check for blood. If blood is present, withdraw the needle and choose a new site.
-
Inject the suspension slowly and steadily.
-
Withdraw the needle and monitor the animal during recovery from anesthesia.
-
-
Post-injection Monitoring: Observe the rat for any signs of pain, inflammation, or impaired mobility at the injection site.
Visualizations
Caption: Octreotide signaling pathway via somatostatin receptors.
Caption: Workflow for troubleshooting inconsistent experimental results.
References
- 1. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion between animals and human [targetmol.com]
- 3. Stability of octreotide acetate in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 5. pharmac.govt.nz [pharmac.govt.nz]
- 6. tevaoctreotide.com [tevaoctreotide.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Modeling the kinetics of release of octreotide from long-acting formulations injected intramuscularly in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Octreotide (injection route, intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. cpeg-gcep.net [cpeg-gcep.net]
- 14. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Oral delivery of octreotide acetate in Intravail® improves uptake, half-life, and bioavailability over subcutaneous administration in male Swiss webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nonparametric analysis of the absorption profile of octreotide in rabbits from long-acting release formulation OncoLAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Octreotide-Induced SSTR Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with octreotide-induced desensitization of somatostatin receptors (SSTRs).
Frequently Asked Questions (FAQs)
Q1: What is octreotide-induced SSTR desensitization?
A1: Octreotide-induced SSTR desensitization, also known as tachyphylaxis, is a phenomenon where prolonged or repeated exposure of cells to octreotide leads to a diminished cellular response. This occurs due to molecular changes in the SSTRs, primarily SSTR2, which reduce their ability to signal effectively upon agonist binding. This can manifest as a decrease in the potency and/or efficacy of octreotide in inhibiting hormone secretion or cell proliferation.
Q2: What are the primary molecular mechanisms underlying SSTR desensitization?
A2: The primary mechanisms involve:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the SSTR.[1] This phosphorylation event is a critical first step in the desensitization process.
-
β-Arrestin Recruitment: Phosphorylated SSTRs recruit β-arrestin proteins.[1][2] β-arrestins sterically hinder the coupling of the receptor to its G protein, thereby uncoupling it from downstream signaling pathways.[3]
-
Receptor Internalization: The SSTR/β-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits.[4] This removes the receptors from the cell surface, making them unavailable for further stimulation by octreotide.
-
Receptor Downregulation: While some internalized receptors are recycled back to the cell surface (resensitization), chronic agonist exposure can lead to the trafficking of receptors to lysosomes for degradation, resulting in a net loss of cellular SSTRs (downregulation).
Q3: How quickly does SSTR desensitization occur?
A3: SSTR desensitization can be a rapid process. Receptor phosphorylation can occur within minutes of octreotide exposure.[5] Significant receptor internalization is also observed within a short timeframe, often within 30 to 60 minutes of continuous agonist stimulation.
Q4: Is SSTR desensitization reversible?
A4: Yes, to a certain extent. Once octreotide is removed, internalized SSTRs can be dephosphorylated and recycled back to the plasma membrane, leading to the restoration of cellular responsiveness. This process is known as resensitization. However, prolonged exposure to octreotide can lead to receptor downregulation, which is a longer-lasting form of desensitization.
Q5: Are all somatostatin analogs equally potent in inducing SSTR desensitization?
A5: No. Different somatostatin analogs can exhibit biased agonism, meaning they may preferentially activate certain downstream signaling pathways over others and can have different propensities for inducing receptor phosphorylation, β-arrestin recruitment, and internalization.[4] For example, some newer generation somatostatin analogs are being investigated for their potential to cause less desensitization compared to octreotide.[6][7]
Q6: Could the co-expression of other SSTR subtypes influence octreotide-induced desensitization of SSTR2?
A6: Yes, the co-expression of other SSTR subtypes, such as SSTR5, can modulate the trafficking and desensitization of SSTR2.[8] Heterodimerization between different SSTR subtypes can alter their signaling properties and internalization kinetics.
Troubleshooting Guides
Issue 1: Diminished in vitro efficacy of octreotide in cell-based assays (e.g., reduced inhibition of hormone secretion or cell proliferation).
| Potential Cause | Troubleshooting/Validation Step | Recommended Action/Strategy |
| SSTR Desensitization | Perform a time-course experiment to assess the onset of the diminished response. Measure SSTR2 internalization via immunofluorescence or cell surface ELISA after octreotide treatment. | Implement a "washout" period in your experimental design to allow for receptor resensitization. Consider using a pulsatile rather than continuous octreotide stimulation. |
| Low SSTR2 Expression | Quantify SSTR2 mRNA and protein levels in your cell line using qPCR and Western blot, respectively. Perform a radioligand binding assay to determine the number of surface receptors. | Use cell lines with confirmed high SSTR2 expression. Consider strategies to upregulate SSTR2 expression, such as treatment with HDAC inhibitors (e.g., valproic acid).[1][2][4][9][10] |
| Cell Line Integrity | Perform cell line authentication (e.g., STR profiling). | Ensure the use of a validated and contamination-free cell line. |
| Reagent Quality | Test a fresh batch of octreotide. Confirm the bioactivity of the current batch in a naïve (un-stimulated) cell population. | Always use high-quality, validated reagents. |
Issue 2: Inconsistent results in SSTR binding assays.
| Potential Cause | Troubleshooting/Validation Step | Recommended Action/Strategy |
| Radioligand Degradation | Assess the stability of your radioligand in the presence of your cell membrane preparation. | Use a more stable radioligand, such as [125I][Tyr3]-octreotide, especially for pancreatic cells that may have high protease activity.[11] Include a cocktail of protease inhibitors in your binding buffer.[11] |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and buffer composition. | Refer to established protocols for SSTR binding assays and systematically optimize each parameter for your specific cell system.[11] |
| Low Receptor Density | Confirm SSTR2 expression levels in your membrane preparations. | Use membrane preparations from cells known to have high SSTR2 expression or from tissues with high SSTR density. |
| Inadequate Separation of Bound and Free Ligand | Review your filtration or centrifugation steps to ensure efficient separation. | Ensure proper pre-soaking of filters and use a harvester for rapid filtration. Optimize centrifugation speed and duration for pelleting membranes. |
Quantitative Data Summary
Table 1: Comparative IC50 Values for Somatostatin Analogs in Different Cell Lines
| Analog | Cell Line | Assay | IC50 (nM) | Reference |
| Octreotide | H69 (Human Small Cell Lung Cancer) | Cell Viability | >300,000 | [12] |
| Pasireotide | H69 (Human Small Cell Lung Cancer) | Cell Viability | 35,400 | [12] |
| Octreotide | Neuroblastoma Cell Lines | Proliferation | Varies | [13] |
Table 2: SSTR2 Internalization Data
| Agonist | Cell Line | Time | % Internalization | Reference |
| Somatostatin-28 | U2OS-SSTR2 | 1.5 h | EC50 = 96.5 nM | [14][15] |
| [125I]-TOC | Breast Cancer Cells | 120 min | ~10% | [16] |
| TATE (agonist) | AR42J (in vivo) | 2.5 min | Rapid Internalization | [17] |
Experimental Protocols
SSTR2 Radioligand Binding Assay (Membrane Preparation)
Objective: To quantify the number and affinity of SSTR2 in a given cell or tissue sample.
Materials:
-
Cells or tissue expressing SSTR2
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail
-
Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Radioligand (e.g., [125I][Tyr3]-octreotide)
-
Unlabeled octreotide (for competition assay)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
FilterMate™ harvester
-
Scintillation counter and cocktail
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue in cold lysis buffer.
-
Centrifuge at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet membranes.
-
Wash the pellet with fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer containing 10% sucrose and store at -80°C.
-
Determine protein concentration using a BCA assay.[18]
-
-
Binding Assay:
-
Thaw membrane preparation and resuspend in binding buffer.
-
In a 96-well plate, add in order:
-
150 µL of membrane preparation (optimized protein amount)
-
50 µL of competing unlabeled octreotide (for competition assays) or buffer (for saturation assays)
-
50 µL of radioligand solution.
-
-
Incubate at 30°C for 60 minutes with gentle agitation.[18]
-
-
Filtration and Counting:
-
Stop the incubation by rapid vacuum filtration through pre-soaked glass fiber filters using a FilterMate™ harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail and count radioactivity using a scintillation counter.[18]
-
-
Data Analysis:
-
For competition assays, calculate Ki values from IC50 values. For saturation assays, determine Bmax (receptor density) and Kd (binding affinity) by non-linear regression analysis.
-
SSTR2 Internalization Assay (Immunofluorescence)
Objective: To visualize and quantify the agonist-induced internalization of SSTR2.
Materials:
-
Cells expressing SSTR2 (e.g., HEK293-SSTR2) grown on coverslips
-
Octreotide or other SSTR agonist
-
Primary antibody against SSTR2
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescence microscope
Methodology:
-
Cell Treatment:
-
Treat cells with octreotide at the desired concentration and for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary anti-SSTR2 antibody overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane.
-
cAMP Measurement Assay
Objective: To measure the inhibition of adenylyl cyclase activity (and thus cAMP production) following SSTR2 activation.
Materials:
-
Cells expressing SSTR2
-
Forskolin (to stimulate adenylyl cyclase)
-
Octreotide or other SSTR agonist
-
cAMP assay kit (e.g., cAMP-Glo™ Max Assay)
-
Luminometer
Methodology:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of octreotide for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the assay kit protocol.
-
Perform the cAMP detection reaction as per the manufacturer's instructions. This typically involves a competition-based assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody or a kinase activation assay.
-
-
Measurement and Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in your samples and determine the inhibitory effect of octreotide.
-
Investigational Strategy: Ketotifen as a Potential Modulator of SSTR Desensitization
Disclaimer: The use of ketotifen to mitigate octreotide-induced SSTR desensitization is currently an investigational and theoretical approach. There is no direct clinical or preclinical evidence to support this specific application. The following is based on a hypothetical mechanism of action.
Hypothesized Rationale:
Chronic inflammation is known to contribute to alterations in cellular signaling pathways, including those of G protein-coupled receptors. Mast cell degranulation releases a variety of inflammatory mediators, including histamine, which can modulate the cellular microenvironment. Ketotifen is a mast cell stabilizer and H1-histamine receptor antagonist. By reducing local inflammation and blocking histamine signaling, it is plausible that ketotifen could indirectly influence SSTR2 signaling and desensitization. For instance, some studies have shown crosstalk between histamine and somatostatin receptor systems in certain tissues.[2][11]
Proposed Experimental Approach to Test the Hypothesis:
-
Co-treatment in in vitro desensitization models:
-
Utilize a cell line expressing SSTR2.
-
Induce SSTR2 desensitization with continuous octreotide treatment.
-
In a parallel group, co-treat cells with octreotide and ketotifen.
-
Assess SSTR2 signaling (e.g., cAMP inhibition) and internalization in both groups to determine if ketotifen co-treatment mitigates the desensitizing effects of octreotide.
-
-
Evaluation of inflammatory markers:
-
Measure the release of inflammatory cytokines from your cell model in the presence and absence of octreotide and ketotifen to understand the inflammatory context.
-
-
Assessment of SSTR2 expression:
-
Investigate whether ketotifen treatment has any effect on the baseline expression levels of SSTR2.
-
It is crucial to interpret the results of such experiments with caution and to conduct further studies to validate any observed effects and elucidate the underlying mechanisms.
Signaling Pathways and Experimental Workflows
Caption: SSTR2 Desensitization and Internalization Pathway.
Caption: Experimental Workflow for Troubleshooting Desensitization.
References
- 1. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H1-receptors modulate somatostatin receptors coupled to the inhibition of adenylyl cyclase in the rat frontoparietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desensitization of acute inflammatory lesions to chemotaxins and endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells [frontiersin.org]
- 5. G Protein-coupled receptors and the modification of FcεRI-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Ketotifen Fumarate Inhibits Choroidal Mast Cell Degranulation and Loss of Retinal Pigment Epithelial Cells in Rat Model for Geographic Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Somatostatin inhibition of acid and histamine release by activation of somatostatin receptor subtype 2 receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases | PLOS One [journals.plos.org]
- 10. Regulation of C3a receptor signaling in human mast cells by G protein coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine, acting via H3 receptors, inhibits somatostatin and stimulates acid secretion in isolated mouse stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Ketotifen directly modifies the fibrotic response of human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histamine receptors and cancer pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Systemic inflammation in response to radiation drives the genesis of an immunosuppressed tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histamine receptor - Wikipedia [en.wikipedia.org]
- 18. Mast Cell Stabilizer (Ketotifen) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Octreotide and Pasireotide Binding to Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of two prominent somatostatin analogs, octreotide and pasireotide, to their target somatostatin receptors (SSTRs). The information presented herein, including quantitative binding data, detailed experimental methodologies, and signaling pathway visualizations, is intended to support research and drug development efforts in fields such as oncology, endocrinology, and neurosciences.
Introduction
Octreotide, a first-generation somatostatin analog, has long been a cornerstone in the management of neuroendocrine tumors and acromegaly, primarily through its high affinity for SSTR2. Pasireotide, a second-generation analog, was developed with a broader binding profile, exhibiting high affinity for multiple SSTR subtypes. Understanding the nuances of their receptor interactions is critical for optimizing therapeutic strategies and developing novel targeted therapies.
Comparative Binding Affinities
The binding affinities of octreotide and pasireotide for the five human somatostatin receptor subtypes (SSTR1-5) have been extensively characterized using in vitro radioligand binding assays. The data, presented as inhibitor constant (Ki) values, quantify the concentration of the drug required to inhibit 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Octreotide and Pasireotide for Human SSTR Subtypes
| Receptor Subtype | Octreotide (Ki, nM) | Pasireotide (Ki, nM) | References |
| SSTR1 | >1000 | 1.2 | [1] |
| SSTR2 | 0.6 - 2.5 | 1.0 - 5.6 | [1][2] |
| SSTR3 | 30 - 50 | 0.3 - 1.5 | [1] |
| SSTR4 | >1000 | >100 | [2] |
| SSTR5 | 6 - 15 | 0.1 - 0.2 | [1][2] |
Note: Ki values can vary between studies due to different experimental conditions.
As the data indicates, octreotide is highly selective for SSTR2, with significantly lower affinity for other subtypes. In contrast, pasireotide is a multi-receptor ligand with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, and notably demonstrates the highest affinity for SSTR5.[1][2]
Experimental Protocols
The determination of binding affinities for octreotide and pasireotide is predominantly achieved through competitive radioligand binding assays. The following is a generalized protocol representative of such experiments.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a non-radiolabeled ligand (octreotide or pasireotide) by measuring its ability to compete with a radiolabeled ligand for binding to a specific SSTR subtype.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).[3]
-
Radioligand: A high-affinity radiolabeled somatostatin analog, typically [125I-Tyr11]-SRIF-14 or [125I-LTT]-SST-28.[3]
-
Test Compounds: Octreotide and pasireotide of high purity.
-
Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the SSTR-expressing cells to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (octreotide or pasireotide).
-
To determine non-specific binding, add a high concentration of unlabeled somatostatin to a set of wells.
-
To determine total binding, add only the assay buffer to another set of wells.
-
-
Incubation:
-
Add a constant concentration of the radioligand to all wells. The concentration is typically chosen to be near its dissociation constant (Kd).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Downstream Signaling Pathways
Upon binding of an agonist like octreotide or pasireotide, somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, affects various downstream effectors, ultimately resulting in the inhibition of hormone secretion and cell proliferation. Other signaling pathways, such as the modulation of ion channels and the activation of phosphotyrosine phosphatases, are also implicated.
The differential binding profiles of octreotide and pasireotide have significant functional consequences. Octreotide's potent SSTR2 agonism is highly effective in tumors with high SSTR2 expression. Pasireotide's broader profile, particularly its high affinity for SSTR5, may offer advantages in tumors with a mixed SSTR expression pattern or those with high SSTR5 expression.[1]
Conclusion
Octreotide and pasireotide exhibit distinct somatostatin receptor binding profiles. Octreotide is a selective SSTR2 agonist, while pasireotide is a multi-receptor ligand with particularly high affinity for SSTR5. These differences in receptor interaction underlie their unique pharmacological properties and clinical applications. The experimental data and methodologies presented in this guide provide a foundation for further research into the therapeutic potential of these and other somatostatin analogs.
References
- 1. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding to somatostatin receptors induces receptor-specific oligomer formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
A Comparative Guide to the Anti-Angiogenic Effects of Octreotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of octreotide, a synthetic analog of the natural hormone somatostatin. We will delve into its mechanism of action, present supporting in vitro and in vivo experimental data, and compare its performance with alternative somatostatin analogs. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Mechanism of Anti-Angiogenesis
Octreotide exerts its anti-angiogenic effects through a multi-faceted mechanism, primarily mediated by its interaction with somatostatin receptors (SSTRs) expressed on endothelial and tumor cells. The key pathways involved include:
-
Direct Endothelial Cell Inhibition: Octreotide directly inhibits the proliferation, migration, and differentiation of endothelial cells, which are crucial steps in the formation of new blood vessels.[1] This effect is primarily mediated through SSTR2 and SSTR3.[1]
-
Inhibition of Pro-Angiogenic Factors: Octreotide can suppress the production and secretion of key angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), from tumor cells.[2][3] This reduction in angiogenic stimuli in the tumor microenvironment leads to decreased neovascularization.
-
Induction of Apoptosis: In some tumor models, octreotide has been shown to induce apoptosis (programmed cell death) in both tumor cells and endothelial cells, contributing to tumor necrosis and reduced vessel density.[2][3]
The binding of octreotide to its receptors, particularly SSTR2, triggers downstream signaling cascades that ultimately lead to the inhibition of angiogenesis.[4][5]
Caption: Octreotide's anti-angiogenic signaling pathway.
In Vitro Experimental Data
Several in vitro assays have been employed to validate the anti-angiogenic effects of octreotide on endothelial cells. The following table summarizes key findings from these studies.
| Model System | Octreotide Concentration | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10⁻⁹ mol/L | 37% reduction in ³H-thymidine uptake. | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10⁻⁸ mol/L | 32.6% inhibition of cell proliferation. | [6] |
| Rat Aortic Rings in Fibrin Gel | 10⁻⁸ mol/L | 33.2% reduction in sprouting of adventitial cells. | [6] |
| Human Placental Vein Angiogenesis Model | 10 µg/mL | 61% inhibition of microvessel outgrowth. | [7] |
| Human Placental Vein Angiogenesis Model | 100 µg/mL | Almost complete inhibition of capillary tube formation. | [7] |
| HUVECs stimulated with VEGF | Not specified | Dose-dependent inhibition of proliferation, invasion, and differentiation. | [1][8] |
In Vivo Experimental Data
In vivo studies in various animal models have further substantiated the anti-angiogenic and anti-tumor effects of octreotide.
| Animal Model | Octreotide Dosage & Administration | Key Findings | Reference |
| Partial Portal Vein-Ligated (PPVL) Rats | Not specified, for 4 days | Decreased splanchnic neovascularization; 63% reduction in VEGF expression. | [4] |
| Nude Mice with Human Rectal Neuroendocrine Carcinoma Xenografts | Administered for 6 weeks | Significant decrease in microvessel density (264.0 ± 48.2/mm² vs. 341.4 ± 56.6/mm² in controls); Reduced plasma levels of VEGF and bFGF. | [2][3] |
| Nude Mice with Human Hepatocellular Carcinoma (LCI-D20) Xenografts | 50 µg/kg, twice daily | Suppression of corneal neovascularization induced by tumor tissues; Significant suppression of tumor growth. | [1] |
Comparison with Alternative Somatostatin Analogs
Octreotide is one of several somatostatin analogs used in clinical practice. Lanreotide and pasireotide are notable alternatives with differing receptor binding affinities, which may influence their anti-angiogenic potency.
| Drug | Key Receptor Binding Affinity | Anti-Angiogenic Evidence | Reference |
| Octreotide | High affinity for SSTR2, moderate for SSTR5. | Well-documented in vitro and in vivo.[1][2][3][6][7][9] | [1][2][3][6][7][9] |
| Lanreotide | High affinity for SSTR2 and SSTR5. Marketed as Somatuline Depot. | Also demonstrates anti-angiogenic properties, often considered an alternative to octreotide.[10] | [10][11] |
| Pasireotide | Broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. | Higher binding affinity for SSTR1, S3, and S5 compared to octreotide, suggesting potentially broader or different anti-angiogenic effects. | [12] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines for common in vitro and in vivo angiogenesis assays.
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the later stages of angiogenesis.
Caption: Workflow for an in vitro tube formation assay.
Protocol:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL into each well of a pre-chilled 96-well plate.
-
Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the gel to solidify.
-
Cell Preparation: Culture endothelial cells to 70-90% confluency. Harvest the cells using a non-enzymatic dissociation solution.
-
Treatment: Resuspend the cells in basal medium containing the desired concentrations of octreotide or control vehicle.
-
Seeding: Add the cell suspension to the Matrigel-coated wells (typically 1-2 x 10⁴ cells per well).
-
Incubation: Incubate at 37°C in a humidified incubator with 5% CO₂ for 6-20 hours.
-
Analysis: Examine the formation of capillary-like structures using an inverted microscope. Capture images and quantify the results by measuring parameters such as total tube length, number of junctions, and total tube area using imaging software.[13]
This assay provides a quantitative and reliable method to study angiogenesis in a living organism by implanting a pro-angiogenic substance into the normally avascular cornea.[14]
Caption: Workflow for an in vivo corneal angiogenesis assay.
Protocol:
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Micropocket Creation: Using a surgical microscope, create a small incision and a stromal pocket in the central cornea.
-
Implantation: Prepare a slow-release pellet containing a known angiogenic stimulator (e.g., VEGF, bFGF, or a small tumor fragment). Insert the pellet into the corneal pocket.
-
Treatment: Administer octreotide or a control vehicle systemically (e.g., via subcutaneous injection) or topically as eye drops.[1]
-
Observation: Daily, observe the eye under a slit-lamp biomicroscope to monitor the growth of new blood vessels from the limbal plexus towards the implant.
-
Quantification: At the end of the experiment (typically 5-7 days), measure the length of the new vessels and the circumferential area of neovascularization. This can be done from calibrated digital images.[14]
Conclusion
The experimental data strongly supports the anti-angiogenic effects of octreotide. Its ability to directly inhibit endothelial cell function and indirectly reduce the secretion of pro-angiogenic factors from tumors provides a solid rationale for its use in anti-cancer therapies, particularly for neuroendocrine tumors. While octreotide is a potent inhibitor of angiogenesis, its efficacy can be dependent on the expression of SSTR2 on target cells.[4][5] Newer somatostatin analogs, such as pasireotide with its broader receptor profile, may offer advantages in certain clinical contexts. Future research should continue to explore the comparative efficacy of these analogs and their potential in combination therapies with other anti-angiogenic agents or conventional chemotherapy.
References
- 1. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The somatostatin analogue octreotide inhibits angiogenesis in the earliest, but not in advanced, stages of portal hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The somatostatin analogue octreotide inhibits angiogenesis in the earliest, but not in advanced, stages of portal hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of the somatostatin analog octreotide on angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antiangiogenic effect of sandostatin (octreotide) on the proliferation of the placental vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Octreotide and Lanreotide — The Healing NET Foundation [thehealingnet.org]
- 11. What are the alternative treatments for carcinoid crisis if the efficacy of octreotide is questionable? | ClinicalKeyAI [elsevier.com]
- 12. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Octreotide and Other Somatostatin Analogs for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy, binding affinities, and underlying mechanisms of prominent somatostatin analogs (SSAs), this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of octreotide and its alternatives. Synthesizing key experimental data, this document aims to facilitate informed decisions in preclinical and clinical research.
This guide presents a detailed comparison of octreotide with other commercially available somatostatin analogs (SSAs), primarily lanreotide and pasireotide. The information is curated to provide objective performance metrics supported by experimental data, with a focus on receptor binding affinity, inhibition of hormone secretion, and antiproliferative effects on tumor growth.
Comparative Efficacy and Performance
The selection of an appropriate SSA in a research or clinical setting is often guided by its specific binding profile to the five somatostatin receptor subtypes (SSTR1-5) and its resulting biological activity. Octreotide and lanreotide, first-generation SSAs, exhibit a high affinity for SSTR2 and a moderate affinity for SSTR5.[1][2] In contrast, the second-generation SSA, pasireotide, demonstrates a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1] This differential receptor affinity underpins the varying efficacy of these compounds in different therapeutic contexts.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of octreotide, lanreotide, and pasireotide.
Table 1: Comparative Binding Affinities (IC50, nM) of Somatostatin Analogs to Human Somatostatin Receptor Subtypes.
| Somatostatin Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.1-1.0 | >100 | >1000 | 6.3-25 |
| Lanreotide | >1000 | 0.9-2.5 | >100 | >1000 | 9.1-35 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.[1][2]
Table 2: Comparative Clinical Efficacy in Acromegaly.
| Feature | Octreotide LAR | Lanreotide Autogel | Pasireotide LAR |
| Biochemical Control (GH & IGF-1 normalization) | ~19-20% | Similar to Octreotide LAR | ~31-36% |
| Tumor Volume Reduction (≥20%) | ~77% | Similar to Octreotide LAR | ~81% |
Data from head-to-head clinical trials in treatment-naïve acromegaly patients.[3][4][5]
Table 3: Comparative Clinical Efficacy in Neuroendocrine Tumors (NETs).
| Feature | Octreotide LAR | Lanreotide Autogel | Pasireotide LAR |
| Progression-Free Survival (PFS) in GEP-NETs (Median) | ~14.3 - 36.0 months | ~29.8 months - Not Reached | ~11.8 months (in patients with refractory symptoms) |
| Symptom Control (Carcinoid Syndrome) | Effective | Effective | Effective in patients refractory to first-generation SSAs |
PFS data varies significantly based on the specific NET type and study population.[6][7][8][9][10]
Key Experimental Methodologies
To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key experiments are provided below.
Receptor Binding Assay
Objective: To determine the binding affinity of somatostatin analogs to different somatostatin receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are cultured in appropriate media (e.g., Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.[11][12]
-
Cells are harvested, and cell membranes are prepared by homogenization in a cold buffer followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in a binding buffer.[13]
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-Somatostatin-14 or 125I-[Tyr3]-octreotide) is incubated with the cell membrane preparation.[14][15]
-
Increasing concentrations of the unlabeled competitor SSA (octreotide, lanreotide, or pasireotide) are added to the incubation mixture.
-
The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.[13]
-
-
Separation and Detection:
-
The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of the unlabeled SSA that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Cell Proliferation Assay
Objective: To assess the antiproliferative effects of somatostatin analogs on neuroendocrine tumor cells.
Methodology:
-
Cell Culture:
-
Cell Seeding and Treatment:
-
Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the SSAs (octreotide, lanreotide, or pasireotide) or a vehicle control.
-
-
MTT Assay:
-
After a defined incubation period (e.g., 72-96 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[18][19]
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. The concentration of the SSA that inhibits cell proliferation by 50% (IC50) can be determined.
-
In Vivo Tumor Growth Study (Xenograft Model)
Objective: To evaluate the in vivo antitumor efficacy of somatostatin analogs.
Methodology:
-
Animal Model:
-
Treatment:
-
Once the tumors reach a palpable size, the mice are randomized into treatment groups.
-
The different SSAs (octreotide, lanreotide, or pasireotide) or a vehicle control are administered to the respective groups, typically via subcutaneous or intramuscular injection at specified doses and schedules.
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width2) / 2.
-
The body weight of the mice is also monitored as an indicator of general health and treatment toxicity.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified treatment duration.
-
At the end of the study, the tumors are excised and weighed.
-
The antitumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
-
Visualizing Mechanisms and Workflows
To further elucidate the biological context and experimental processes, the following diagrams are provided.
Caption: Somatostatin Analog Signaling Pathway.
Caption: Preclinical Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Pasireotide versus continued treatment with octreotide or lanreotide in patients with inadequately controlled acromegaly (PAOLA): a randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A multicenter, randomized, blinded, phase III study of pasireotide LAR versus octreotide LAR in patients with metastatic neuroendocrine tumors (NET) with disease-related symptoms inadequately controlled by somatostatin analogs. - ASCO [asco.org]
- 8. Lanreotide vs octreotide LAR for patients with advanced gastroenteropancreatic neuroendocrine tumors: An observational time and motion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting neuroendocrine tumors with octreotide and lanreotide: Key points for clinical practice from NET specialists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fenicsbio.com [fenicsbio.com]
- 12. Ligand binding to somatostatin receptors induces receptor-specific oligomer formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Cell Counting & Health Analysis [sigmaaldrich.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical evaluation of a high-affinity 18F-trifluoroborate octreotate derivative for somatostatin receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Octreotide's Efficacy Across Diverse Tumor Models: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive comparison of the anti-tumor effects of octreotide, a synthetic somatostatin analog, across various cancer models. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data to facilitate informed decisions in oncological research. The data presented herein is compiled from a range of preclinical studies, highlighting the differential efficacy and mechanisms of action of octreotide in gastric, pancreatic, neuroendocrine, and hepatocellular carcinoma models.
Quantitative Comparison of Octreotide's Anti-Tumor Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of octreotide on different tumor models.
Table 1: In Vitro Efficacy of Octreotide in Various Cancer Cell Lines
| Cancer Type | Cell Line | Concentration | Effect | Quantitative Measurement |
| Gastric Cancer | SGC-7901 | 1 µg/mL - 25 µg/mL | Inhibition of cell growth | Up to 34.66% inhibition at 25 µg/mL[1][2] |
| SGC-7901 | 1x10⁻⁹ M - 1x10⁻⁵ M | Decreased DNA synthesis | Dose-dependent decrease in ³H-thymidine incorporation[3] | |
| Pancreatic Cancer | AR42J | Not Specified | Decreased cell proliferation | 53% decrease in S-phase cells[4] |
| PC-3 (SSTR2-transfected) | 0.80 µg/mL | Increased apoptosis | 14.18% apoptosis rate[5] | |
| PC-3 (non-transfected) | 0.80 µg/mL | Minimal effect on apoptosis | 7.26% apoptosis rate[5] | |
| Pituitary Tumor | GH3 | Not Specified | Antiproliferative action | Mediated by Zac1 expression[6] |
| Somatotroph Tumor | Primary human cells | Not Specified | Induction of apoptosis | Mediated by SST2 activation[7] |
Table 2: In Vivo Efficacy of Octreotide in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Octreotide Dosage | Treatment Duration | Effect | Quantitative Measurement |
| Gastric Cancer | Nude mice | SGC-7901 | Not Specified | 8 weeks | Tumor growth inhibition | 62.3% reduction in tumor weight[3] |
| Nude mice | SGC-7901 | 100 µg/kg/day | 8 weeks | Inhibition of metastasis | Metastasis in 1/6 treated mice vs. 4/6 controls[8] | |
| Pancreatic Cancer | Nude mice | PXZ-40/6 | 2x100 µg/kg/day | 4 days | Induction of apoptosis | Doubled percentage of nuclei in sub-G1 phase[9] |
| Neuroblastoma | Nude rats | SH-SY5Y | 10 µg s.c. every 12h | 10-12 days | Tumor growth inhibition | Reduced tumor volume and weight (median 2.90g vs. 7.54g in controls)[10] |
| Hepatocellular Carcinoma | Nude mice | LCI-D20 | 50 µl/kg i.p. twice daily | 21 days | Suppression of tumor growth | Significant suppression of tumor growth[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Cell Proliferation and Apoptosis Assays
-
Cell Lines and Culture: Human gastric cancer (SGC-7901), pancreatic cancer (AR42J, PC-3), and neuroblastoma (SH-SY5Y) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Octreotide Treatment: Cells were treated with varying concentrations of octreotide for specified durations (e.g., 24, 48 hours).
-
Proliferation Assays: Cell proliferation was assessed using methods such as ³H-thymidine incorporation assays, which measure DNA synthesis, or by analyzing the cell cycle distribution using flow cytometry to determine the percentage of cells in the S-phase[3][4].
-
Apoptosis Assays: Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium iodide, or by analyzing the sub-G1 cell population, which represents apoptotic cells with fragmented DNA[5][9].
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised nude mice or rats were used to establish tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5x10⁶ cells) were injected subcutaneously or orthotopically into the animals[12].
-
Octreotide Administration: Once tumors reached a palpable size, animals were treated with octreotide via subcutaneous or intraperitoneal injections at specified doses and schedules[9][10][11].
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed[10].
-
Metastasis and Angiogenesis Analysis: Metastasis was evaluated by examining distant organs for tumor cell infiltration. Angiogenesis was assessed by measuring microvessel density in tumor tissues[8].
Visualizing Octreotide's Mechanism of Action
The following diagrams illustrate the experimental workflow for evaluating octreotide's efficacy and the key signaling pathways modulated by the drug.
Caption: Experimental workflow for cross-validating octreotide's effect in vitro and in vivo.
Caption: Key signaling pathways modulated by octreotide in cancer cells.
Conclusion
The presented data demonstrates that octreotide exhibits significant anti-tumor activity across a range of cancer models, albeit with varying degrees of efficacy. Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to decreased cell proliferation and increased apoptosis. The expression of somatostatin receptors, particularly SSTR2, appears to be a critical determinant of tumor response to octreotide. This comparative guide serves as a valuable resource for the scientific community, providing a foundation for future research into the therapeutic potential of octreotide and the development of more targeted cancer therapies.
References
- 1. Antiproliferative effect of octreotide on gastric cancer cells mediated by inhibition of Akt/PKB and telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of octreotide on gastric cancer cells mediated by inhibition of Akt/PKB and telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. [Inhibition of human gastric cancer metastasis by ocreotide in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-term octreotide treatment induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The somatostatin analogue octreotide inhibits neuroblastoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Octreotide's Impact on Somatostatin Receptor Internalization: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between somatostatin analogs and their receptors is paramount for therapeutic innovation. This guide provides a comparative study of octreotide's effect on Somatostatin Receptor (SSTR) internalization, contrasting its performance with other key analogs and providing the experimental context for the presented data.
Octreotide, a long-acting synthetic analog of somatostatin, primarily exerts its therapeutic effects through binding to somatostatin receptors, particularly the SSTR2 subtype.[1] A critical aspect of its mechanism of action and potential for tachyphylaxis involves the internalization of these receptors following agonist binding. This process of endocytosis modulates the density of receptors on the cell surface, thereby influencing cellular responsiveness to the ligand.
Comparative Analysis of SSTR Internalization: Octreotide vs. Other Analogs
The internalization capacity of somatostatin analogs is not uniform across the different SSTR subtypes. Octreotide is a potent inducer of SSTR2 internalization.[2] In contrast, the multireceptor ligand pasireotide (SOM230), which binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5, exhibits a different internalization profile.[2][3] While pasireotide is less potent than octreotide in inducing internalization of SSTR2, it is more effective at promoting the internalization of SSTR3 and SSTR5.[2][3]
This differential effect is linked to the stability of the receptor-ligand-β-arrestin complex. Octreotide-mediated SSTR2 activation leads to the formation of stable complexes with β-arrestin-2, facilitating their co-internalization into endocytic vesicles.[2][3] Conversely, pasireotide induces the formation of unstable complexes that tend to dissociate at or near the plasma membrane, resulting in a more rapid recycling of SSTR2 receptors back to the cell surface.[2][3]
The following table summarizes the comparative binding affinities and internalization potencies of octreotide and pasireotide for various SSTR subtypes.
| Somatostatin Analog | SSTR Subtype | Binding Affinity (IC50, nM) | Internalization Potency | Key Observations |
| Octreotide | SSTR2 | High | Potent inducer of internalization | Forms stable complexes with β-arrestin-2, leading to robust internalization.[2][3] |
| SSTR3 | Low | Weak inducer of internalization | - | |
| SSTR5 | Moderate | Weak inducer of internalization | - | |
| Pasireotide | SSTR1 | High | - | Binds with high affinity. |
| SSTR2 | High | Less potent than octreotide | Forms unstable complexes, leading to rapid receptor recycling.[2][3] | |
| SSTR3 | High | More potent than octreotide | Efficiently induces internalization.[2][3] | |
| SSTR5 | High | More potent than octreotide | Efficiently induces internalization.[2][3] |
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies designed to measure receptor internalization. Below are detailed protocols for key experiments.
Radioligand Binding Assay for SSTR Affinity
This assay determines the binding affinity of a compound to a specific receptor subtype.
-
Cell Culture: HEK293 cells stably expressing a single human SSTR subtype are cultured to confluence.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated with a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and increasing concentrations of the unlabeled competitor (e.g., octreotide or pasireotide).
-
Separation: Bound and free radioligands are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
ELISA-Based Internalization Assay
This method quantifies the number of receptors remaining on the cell surface after agonist exposure.
-
Cell Culture: Cells expressing N-terminally FLAG-tagged SSTRs are seeded in 96-well plates.
-
Agonist Treatment: Cells are treated with the somatostatin analog (e.g., octreotide) at various concentrations and for different time points at 37°C to induce internalization.
-
Fixation: Cells are fixed with paraformaldehyde to preserve the cell surface receptors.
-
Immunolabeling: The remaining cell surface receptors are labeled with a primary anti-FLAG antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A colorimetric HRP substrate is added, and the absorbance is measured using a plate reader.
-
Data Analysis: The decrease in absorbance corresponds to the extent of receptor internalization.
Fluorescence Microscopy for Visualization of Internalization
This technique allows for the direct visualization of receptor trafficking.
-
Cell Culture: Cells expressing fluorescently tagged SSTRs (e.g., SSTR2-GFP) are grown on glass coverslips.
-
Agonist Treatment: Cells are incubated with the somatostatin analog at 37°C.
-
Imaging: Live-cell or fixed-cell imaging is performed using a confocal microscope to observe the redistribution of the fluorescently tagged receptors from the plasma membrane to intracellular compartments.
-
Image Analysis: Quantification of receptor internalization can be performed by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm.
Signaling Pathways and Experimental Workflows
The binding of octreotide to SSTR2 initiates a cascade of intracellular signaling events, which are intrinsically linked to the process of receptor internalization.
Caption: Octreotide-induced SSTR2 signaling and internalization pathway.
The experimental workflow for a comparative study of SSTR internalization typically involves a series of steps from cell line selection to data analysis.
Caption: Workflow for a comparative SSTR internalization study.
The logical relationship between ligand binding, β-arrestin recruitment, and the ultimate fate of the receptor is a key determinant of the pharmacological profile of a somatostatin analog.
Caption: Ligand-dependent SSTR fate determination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Octreotide and Pasireotide on Somatostatin Receptor Internalization and Trafficking in Vitro [ouci.dntb.gov.ua]
A Preclinical Head-to-Head: Lanreotide vs. Octreotide in Cancer Models
This guide provides an objective comparison of the preclinical performance of lanreotide and octreotide, focusing on their receptor binding, effects on cell proliferation and signaling, and the methodologies employed in these investigations.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, providing a direct comparison of lanreotide and octreotide.
Table 1: Somatostatin Receptor Binding Affinity (IC50, nM)
| Somatostatin Receptor Subtype | Lanreotide | Octreotide | Reference |
| SSTR2 | High affinity | High affinity | [1] |
| SSTR5 | Moderate affinity | Moderate affinity | [1] |
| SSTR1, SSTR3, SSTR4 | Very low or absent binding | Very low or absent binding | [1] |
Note: Specific IC50 values can vary between studies and experimental conditions. Both drugs demonstrate a strong preference for SSTR2.
Table 2: In Vitro Effects on Neuroendocrine Tumor Cell Lines
| Cell Line | Drug | Effect on Proliferation | Experimental Details | Reference |
| BON (pancreatic NET) | Lanreotide | Increased cell number to 126.9% of control | 72h treatment | [2] |
| BON (pancreatic NET) | Octreotide | No significant effect | 72h treatment | [2] |
| QGP-1 (pancreatic NET) | Lanreotide | Reduced cell number to 89.05% of control | 72h treatment | [2] |
| QGP-1 (pancreatic NET) | Octreotide | No significant effect | 72h treatment | [2] |
| H720, H727 (bronchopulmonary NET) | Lanreotide | Modest inhibition of proliferation at high concentrations (1,000-10,000 nM) | 120h treatment, WST-1 assay | [3] |
Note: The contradictory effects of lanreotide on proliferation in different cell lines highlight the complexity of its action and the need for further investigation into the specific molecular contexts of different tumor types.
Experimental Protocols: A Look Under the Hood
Understanding the methodologies behind the data is crucial for its interpretation. The following outlines the general experimental protocols used in the cited preclinical studies.
Receptor Binding Affinity Assays
The binding affinities of lanreotide and octreotide to different somatostatin receptor subtypes are typically determined using competitive binding assays.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells are genetically engineered to express a specific human somatostatin receptor subtype (e.g., SSTR2, SSTR5).
-
Radioligand Binding: A radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) is incubated with membranes prepared from these cells.
-
Competition: Increasing concentrations of unlabeled lanreotide or octreotide are added to compete with the radioligand for binding to the receptors.
-
Measurement: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific radioligand binding (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
In Vitro Cell Proliferation Assays
The antiproliferative effects of lanreotide and octreotide are assessed using various cancer cell lines, primarily from neuroendocrine tumors.
General Protocol (using WST-1 assay):
-
Cell Seeding: NET cell lines (e.g., BON, QGP-1, H720, H727) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of lanreotide or octreotide for a defined period (e.g., 72 or 120 hours). Control cells are treated with a vehicle solution.
-
WST-1 Reagent Addition: The WST-1 reagent, a tetrazolium salt, is added to each well.
-
Incubation: The plates are incubated for a few hours. During this time, metabolically active cells cleave the WST-1 to formazan, a colored product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to the control cells.
Mandatory Visualizations: Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Typical experimental workflow for in vitro comparison.
Caption: Simplified somatostatin receptor signaling pathway.
Concluding Remarks
The available preclinical data suggests that both lanreotide and octreotide exert their effects primarily through high-affinity binding to the SSTR2 receptor.[1] Their downstream signaling pathways converge on the inhibition of hormone secretion and cell proliferation. However, in vitro studies on cell proliferation have yielded some conflicting results, with lanreotide demonstrating both stimulatory and inhibitory effects depending on the cell line, while octreotide showed no significant impact in the same studies.[2] This underscores the importance of considering the specific tumor microenvironment and genetic context when evaluating the potential efficacy of these agents.
This guide provides a snapshot of the current preclinical understanding of lanreotide and octreotide. Further head-to-head in vivo studies in relevant animal models of neuroendocrine tumors are warranted to provide a more definitive preclinical comparison and to better inform clinical trial design and therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of Radiolabeled Octreotide Binding
For researchers, scientists, and drug development professionals, ensuring the specific binding of radiolabeled octreotide analogs to their target somatostatin receptors (SSTRs) is paramount for the development of effective diagnostic and therapeutic agents. This guide provides a comprehensive comparison of key experimental methods used to validate this specificity, supported by experimental data and detailed protocols.
The therapeutic and diagnostic efficacy of radiolabeled octreotide analogs hinges on their high affinity and specificity for somatostatin receptors, which are overexpressed in many neuroendocrine tumors.[1][2] Validating this specific binding is a critical step in the preclinical and clinical development of these radiopharmaceuticals. This guide outlines the primary in vitro and in vivo methods for this validation, offering a comparative analysis of their outcomes and methodologies.
In Vitro Validation: Competitive Binding Assays
Competitive binding assays are a cornerstone of in vitro validation, providing quantitative data on the binding affinity of a ligand to its receptor.[3] These assays measure the ability of a non-radiolabeled test compound (the "competitor") to displace a radiolabeled ligand from the receptor. The half-maximal inhibitory concentration (IC50), the concentration of the competitor that displaces 50% of the radiolabeled ligand, is a key parameter derived from these experiments and is indicative of the competitor's binding affinity.
Comparative Binding Affinity of Radiolabeled Octreotide Analogs
The choice of radionuclide and chelator can significantly influence the binding affinity of octreotide analogs to somatostatin receptors, particularly the SSTR2 subtype, which is the primary target for many clinically used analogs. The following table summarizes the IC50 values for several commonly used radiolabeled octreotide analogs, demonstrating their high affinity for SSTR2.
| Radiolabeled Analog | Receptor Subtype | Reported IC50 (nM) | Reference |
| 111In-DTPA-Octreotide | SSTR2 | 1.3 - 2.5 | [4] |
| 68Ga-DOTA-TATE | SSTR2 | 0.2 | [4] |
| 177Lu-DOTA-TATE | SSTR2 | 1.6 | [4] |
| 68Ga-DOTA-TOC | SSTR2 | 2.5 | [4] |
| 90Y-DOTA-TOC | SSTR2 | ~2.5 | [4] |
Key Observations:
-
68Ga-DOTA-TATE exhibits a particularly high affinity for SSTR2, with a sub-nanomolar IC50 value.[4]
-
Analogs labeled with different radionuclides (e.g., 111In, 177Lu, 90Y) while using similar chelators (DOTA) show comparable high affinities, suggesting the core peptide structure and the chelator are primary determinants of binding.
Experimental Protocol: In Vitro Competitive Binding Assay
This protocol outlines the steps for performing a competitive binding assay to determine the IC50 of an unlabeled octreotide analog against a radiolabeled octreotide tracer for SSTR2.
Materials:
-
Cell line expressing the human somatostatin receptor subtype 2 (e.g., AR42J or CHO-K1 cells transfected with SSTR2).
-
Radiolabeled octreotide analog (e.g., [125I-Tyr11]-Somatostatin-14 or a commercially available radiolabeled octreotide analog).
-
Unlabeled octreotide analog (test compound).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter or a gamma counter.
-
96-well filter plates.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture SSTR2-expressing cells to a sufficient density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled octreotide analog to the wells.
-
For determining non-specific binding, add a high concentration of unlabeled octreotide (e.g., 1 µM) to a set of wells.
-
For determining total binding, add only the binding buffer.
-
-
Incubation:
-
Add a fixed, low concentration of the radiolabeled octreotide analog to all wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Punch out the filters from the plate and place them in scintillation vials.
-
Add scintillation fluid and measure the radioactivity in a scintillation counter or a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the unlabeled competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Validation: Biodistribution Studies
Biodistribution studies in animal models are essential for evaluating the in vivo specificity of radiolabeled octreotide analogs. These studies provide quantitative data on the uptake and retention of the radiopharmaceutical in various organs and tissues, including the tumor.[5] Specific binding to SSTR-expressing tissues is demonstrated by high uptake in these tissues, which can be blocked by the co-administration of an excess of unlabeled octreotide.
Comparative Biodistribution of Radiolabeled Octreotide Analogs
The biodistribution profile of a radiolabeled octreotide analog is influenced by factors such as the radionuclide, the chelator, and the overall physicochemical properties of the molecule. The following table presents a summary of biodistribution data for three commonly used radiolabeled octreotide analogs in rodents at 4 hours post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 111In-DOTATATE (%ID/g) | 68Ga-DOTATATE (%ID/g) | 177Lu-DOTATATE (%ID/g) | Reference |
| Blood | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | [6] |
| Tumor | 15.1 ± 3.2 | 12.8 ± 2.5 | 17.8 ± 2.1 | [6][7] |
| Pancreas | 2.1 ± 0.4 | 5.3 ± 1.1 | 1.5 ± 0.3 | [6][7] |
| Kidneys | 12.3 ± 2.1 | 11.9 ± 1.8 | 10.5 ± 1.5 | [6][7] |
| Liver | 0.8 ± 0.2 | 0.9 ± 0.2 | 0.7 ± 0.1 | [6] |
| Spleen | 0.5 ± 0.1 | 1.2 ± 0.3 | 0.4 ± 0.1 | [6] |
Key Observations:
-
All three analogs show high tumor uptake, indicating specific targeting of SSTR-expressing tissues.[6][7]
-
Uptake is also observed in other SSTR-rich organs like the pancreas and adrenal glands.[7]
-
The primary route of excretion for these hydrophilic molecules is renal, leading to significant kidney uptake.[6]
-
Blood clearance is generally rapid for all three analogs.[6]
Experimental Protocol: In Vivo Biodistribution Study
This protocol describes a typical biodistribution study in tumor-bearing mice to assess the in vivo specificity of a radiolabeled octreotide analog.
Materials:
-
Tumor-bearing mice (e.g., nude mice xenografted with a human neuroendocrine tumor cell line like AR42J or NCI-H69).
-
Radiolabeled octreotide analog.
-
Unlabeled octreotide (for blocking studies).
-
Anesthetic agent.
-
Gamma counter.
-
Precision balance.
Procedure:
-
Animal Model:
-
Implant SSTR-positive tumor cells subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Injection of Radiotracer:
-
Administer a known amount of the radiolabeled octreotide analog intravenously (e.g., via the tail vein) to a group of tumor-bearing mice.
-
For the blocking group, co-inject a separate group of mice with the radiolabeled analog and an excess of unlabeled octreotide (e.g., 100 µg).
-
-
Tissue Harvesting:
-
At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize the mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone).
-
-
Measurement of Radioactivity:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the radioactivity of a standard of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g values between the non-blocked and blocked groups to demonstrate receptor-specific uptake. A significant reduction in uptake in the tumor and other SSTR-positive organs in the blocked group confirms specificity.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast.
-
Non-Radioactive Alternatives for Validating Binding Specificity
While radiolabeled assays are the gold standard, non-radioactive methods offer advantages in terms of safety, cost, and throughput. Two prominent techniques are Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).
-
Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to its receptor.[7][8] The binding of the small fluorescent ligand to the much larger receptor slows its rotation, leading to an increase in the polarization of the emitted light. A competitive FP assay can be established where an unlabeled test compound competes with the fluorescent ligand for receptor binding, causing a decrease in fluorescence polarization. This method is homogeneous (no separation of bound and free ligand is required) and well-suited for high-throughput screening.[6]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon molecular binding.[9][10] In a typical setup, the receptor is immobilized on the sensor chip, and the ligand is flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index, which is detected in real-time. SPR can provide detailed kinetic information about the binding interaction, including the association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (KD).[10]
Comparison of Methods:
| Feature | Radiolabeled Binding Assay | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) |
| Labeling | Radioactive isotope | Fluorescent dye | Label-free (one binding partner is immobilized) |
| Sensitivity | Very high | High | High |
| Throughput | Low to medium | High | Medium |
| Information | IC50/Ki | IC50/Ki | KD, kon, koff |
| Safety | Radiation safety precautions required | Generally safe | Generally safe |
| Cost | High (radioisotopes, waste disposal) | Moderate | High (instrumentation) |
Visualizing the Molecular and Experimental Landscape
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Caption: Logic of Biodistribution Study.
Conclusion
Validating the binding specificity of radiolabeled octreotide analogs is a multi-faceted process that combines in vitro and in vivo methodologies. Competitive binding assays provide essential quantitative data on receptor affinity, while biodistribution studies in relevant animal models confirm in vivo targeting and specificity. The choice of radionuclide and chelator can modulate the binding characteristics of the octreotide analog, highlighting the importance of thorough validation for each new compound. Furthermore, the emergence of non-radioactive techniques like Fluorescence Polarization and Surface Plasmon Resonance offers valuable complementary approaches for screening and detailed kinetic analysis. By employing these robust validation strategies, researchers can confidently advance the development of novel and effective radiolabeled octreotide analogs for the diagnosis and treatment of neuroendocrine tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Specific targeting of somatostatin receptor subtype-2 for fluorescence-guided surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution of 111In- and 90Y-labeled DOTA and maleimidocysteineamido-DOTA conjugated to chimeric anticarcinoembryonic antigen antibody in xenograft-bearing nude mice: comparison of stable and chemically labile linker systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative biodistribution and radiation dosimetry of 68Ga-DOTATOC and 68Ga-DOTATATE in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution, Pharmacokinetics, and Dosimetry of 177Lu-, 90Y-, and 111In-Labeled Somatostatin Receptor Antagonist OPS201 in Comparison to the Agonist 177Lu-DOTATATE: The Mass Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Study of 68Ga-DOTATOC: Biodistribution Assessment in Syrian Rats and Evaluation of Absorbed Dose in Human Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
A Comparative Analysis of the Intracellular Signaling Pathways of Octreotide and Pasireotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the intracellular signaling pathways activated by two prominent somatostatin analogs: octreotide and pasireotide. By examining their differential receptor affinities and downstream effects, supported by experimental data, this document aims to be a valuable resource for researchers in endocrinology, oncology, and drug development.
Introduction
Octreotide, a first-generation somatostatin analog, has long been a cornerstone in the management of neuroendocrine tumors and acromegaly. Its therapeutic effects are primarily mediated through its high affinity for the somatostatin receptor subtype 2 (SSTR2). Pasireotide, a second-generation analog, exhibits a broader binding profile, with high affinity for multiple SSTR subtypes, notably SSTR5. This distinction in receptor interaction leads to significant differences in their intracellular signaling cascades and, consequently, their clinical efficacy and side-effect profiles.
Somatostatin Receptor Binding Affinity
The initial and most critical divergence between octreotide and pasireotide lies in their binding affinities to the five somatostatin receptor subtypes (SSTR1-SSTR5). Octreotide demonstrates high affinity for SSTR2 and moderate affinity for SSTR5.[1][2] In contrast, pasireotide is a multi-receptor-targeted ligand with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, exhibiting a particularly high affinity for SSTR5.[3][4][5]
Table 1: Comparison of Receptor Binding Affinities (IC50, nM)
| Receptor Subtype | Octreotide | Pasireotide |
| SSTR1 | >1000 | 1.5 |
| SSTR2 | 0.9 | 1.0 |
| SSTR3 | 23 | 5.4 |
| SSTR4 | >1000 | >100 |
| SSTR5 | 6.2 | 0.4 |
Note: Data compiled from various in vitro studies. Actual values may vary depending on the experimental conditions.
Intracellular Signaling Pathways
Upon binding to their respective SSTRs, both octreotide and pasireotide trigger a cascade of intracellular events. The primary signaling pathway for SSTRs is the inhibition of adenylyl cyclase via the activation of inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][6] This reduction in cAMP has widespread effects, including the inhibition of hormone secretion and modulation of cell proliferation.[6]
Beyond the canonical cAMP pathway, SSTR activation can also influence other signaling networks, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are crucial regulators of cell growth, differentiation, and survival.[6] Additionally, SSTRs can modulate ion channel activity, particularly potassium and calcium channels, further influencing cellular processes.[7]
Octreotide Signaling Pathway
Octreotide's signaling is predominantly mediated through SSTR2. Activation of SSTR2 leads to potent inhibition of adenylyl cyclase and a subsequent decrease in cAMP. This is the principal mechanism behind its efficacy in reducing hormone hypersecretion from neuroendocrine tumors.
Pasireotide Signaling Pathway
Pasireotide's broader receptor profile results in a more complex signaling network. While it also inhibits adenylyl cyclase through SSTR2, its potent activation of SSTR1, SSTR3, and particularly SSTR5, contributes to its distinct therapeutic and side-effect profile. SSTR5 activation is a key differentiator, playing a significant role in the regulation of insulin and glucagon secretion, which explains the higher incidence of hyperglycemia observed with pasireotide treatment.[3]
Differential Effects on Downstream Signaling and Cellular Processes
The variations in receptor affinity and subsequent signaling translate into tangible differences in cellular responses.
Table 2: Comparison of Downstream Signaling Effects
| Parameter | Octreotide | Pasireotide | Reference |
| cAMP Inhibition (via SSTR2) | More potent | Less potent | [8] |
| cAMP Inhibition (via SSTR3 & SSTR5) | Less potent | More potent | [8] |
| ERK Activation (via SSTR2) | More potent | Less potent | [8] |
| ERK Activation (via SSTR3 & SSTR5) | Less potent | More potent | [8] |
| SSTR2 Internalization | High | Low | [8][9] |
| SSTR3 & SSTR5 Internalization | Low | High | [8] |
| β-arrestin Recruitment to SSTR2 | Stable complex formation | Unstable complex formation | [8] |
These data highlight that while both drugs inhibit cAMP and activate ERK, their potency varies depending on the specific receptor subtype involved. Notably, octreotide is a more potent inducer of SSTR2-mediated signaling and internalization.[8] Conversely, pasireotide is more effective at activating SSTR3 and SSTR5 pathways.[8] The differential recruitment of β-arrestin suggests distinct mechanisms of receptor desensitization and trafficking, which may have long-term implications for treatment response.[8][10]
Experimental Protocols
The following are summaries of common experimental methodologies used to elucidate the signaling pathways of octreotide and pasireotide.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity.
-
Cell Culture: Cells stably expressing a specific SSTR subtype (e.g., HEK293 cells) are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, they are treated with varying concentrations of octreotide or pasireotide, followed by stimulation with forskolin to activate adenylyl cyclase.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is plotted, and IC50 values are calculated.[8]
ERK Activation Assay (Western Blot)
This method assesses the phosphorylation of ERK1/2, a key component of the MAPK pathway.
-
Cell Culture and Serum Starvation: SSTR-expressing cells are cultured and then serum-starved to reduce basal ERK activity.
-
Agonist Treatment: Cells are treated with octreotide or pasireotide for various time points.
-
Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Membranes are incubated with secondary antibodies and visualized. The ratio of p-ERK to total ERK is quantified to determine the extent of ERK activation.[8]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated SSTR.
-
Cell Transfection: Cells (e.g., HEK293) are co-transfected with plasmids encoding for an SSTR and a fluorescently tagged β-arrestin (e.g., β-arrestin-GFP).
-
Live-Cell Imaging: Transfected cells are imaged using confocal microscopy.
-
Agonist Stimulation: Octreotide or pasireotide is added to the cells, and the redistribution of β-arrestin-GFP from the cytoplasm to the plasma membrane and into endocytic vesicles is monitored over time.
-
Quantification: The degree of β-arrestin translocation is quantified by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm.[8]
Conclusion
Octreotide and pasireotide, while both somatostatin analogs, exhibit distinct intracellular signaling profiles driven by their differential affinities for SSTR subtypes. Octreotide's potent and selective activation of SSTR2 makes it a highly effective agent for conditions characterized by SSTR2 overexpression. Pasireotide's multi-receptor targeting, particularly its high affinity for SSTR5, provides a broader spectrum of activity, which can be advantageous in tumors with heterogeneous SSTR expression or in conditions where SSTR5 plays a dominant role. However, this broader activity also contributes to a different side-effect profile, most notably hyperglycemia. A thorough understanding of these divergent signaling pathways is paramount for the rational design of novel therapeutics and for personalizing treatment strategies to maximize efficacy and minimize adverse events.
References
- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyclic SSTR Agonist Octreotide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of cyclic SSTR agonist octreotide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposal is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive overview of the necessary procedures for the safe management of octreotide waste in a research environment.
Essential Safety and Handling Information
When handling octreotide, particularly during disposal procedures, it is imperative to follow the safety guidelines outlined in the product's Safety Data Sheet (SDS). Personal protective equipment (PPE) is the first line of defense in preventing exposure.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1] | Protects against splashes or aerosols of octreotide solutions or dust particles. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1][2] | Prevents skin contact with the compound. Contaminated clothing should be removed immediately and washed before reuse.[1][3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Protects against inhalation of dust or aerosols, especially in poorly ventilated areas. |
| Hand Protection | Protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] | Ensures appropriate chemical resistance of the glove material. |
In the event of a spill, the area should be ventilated, and the spilled material should be mechanically taken up and placed in appropriate containers for disposal.[4] It is crucial to prevent the substance from entering drains or water courses.[4]
Disposal Procedures for Octreotide Waste
The primary and universally recommended method for the disposal of octreotide, as with most pharmaceutical waste from a laboratory setting, is through a licensed hazardous material disposal company.[2] This ensures that the waste is managed in accordance with all applicable federal, state, and local regulations.[3][5][6]
General Disposal Steps:
-
Segregation: At the point of generation, separate octreotide waste from other waste streams. This includes unused or expired octreotide, contaminated lab consumables (e.g., vials, syringes, pipettes), and grossly contaminated PPE.[7][8]
-
Containerization: Place the segregated octreotide waste into a clearly labeled, sealed, and appropriate waste container.[1][9] The container should be compatible with the chemical nature of the waste.[10]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" or as required by your institution's Environmental Health and Safety (EHS) department. The label should identify the contents, including the name "Octreotide."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[9] Storage areas should be well-ventilated.[7]
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a contracted licensed waste disposal service.[11]
Disposal of octreotide down the drain is not recommended.[4] While some safety data sheets indicate that it is not classified as hazardous to the aquatic environment, it is best practice to avoid the release of any pharmaceutical compounds into the environment.[4]
Logical Workflow for Octreotide Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of octreotide waste in a laboratory setting.
Caption: Workflow for the proper disposal of octreotide in a laboratory setting.
Regulatory Compliance
In the United States, the management of hazardous pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][7] Research laboratories are required to comply with these regulations, which include proper identification, segregation, storage, and disposal of hazardous waste.[6][7] It is the responsibility of the waste generator (the laboratory) to ensure that all procedures are compliant with federal, state, and local regulations.[13]
By adhering to these guidelines, researchers and scientists can ensure the safe handling and disposal of octreotide, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance.
References
- 1. echemi.com [echemi.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. chemos.de [chemos.de]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. ehs.mit.edu [ehs.mit.edu]
- 13. medprodisposal.com [medprodisposal.com]
Personal protective equipment for handling Cyclic SSTR agonist octreotide
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling the cyclic somatostatin analog, octreotide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
Octreotide acetate is a potent, biologically active octapeptide. While occupational exposure has not been fully investigated, the primary hazards identified are skin and eye irritation.[1] It may also cause an allergic skin reaction or allergy and asthma-like symptoms if inhaled.[2] A thorough risk assessment should be conducted before beginning any work.
Engineering Controls
To minimize inhalation exposure, appropriate engineering controls are necessary.
-
Ventilation: Handle octreotide in a well-ventilated area.[2][3] For operations that may generate dust or aerosols, such as weighing or reconstituting the powdered form, use process enclosures, local exhaust ventilation, or a chemical fume hood.[2][4]
-
Safety Stations: Facilities must be equipped with an eyewash station and a safety shower.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is required to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves such as nitrile, neoprene, or PVC.[2][4][5] | To prevent skin contact and irritation.[1][5] |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[2][4] A face shield should be worn if there is a splash hazard.[2] | To prevent serious eye irritation.[1][5] |
| Skin and Body Protection | A protective laboratory coat, apron, or disposable garment is recommended.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols are generated or ventilation is inadequate, an air-purifying respirator with HEPA (P100) cartridges should be used.[2][3] | To prevent inhalation, which may cause allergic or asthma-like symptoms.[2] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure.
Preparation:
-
Ensure the injection kit, if applicable, has reached room temperature for a minimum of 30 minutes before reconstitution.[6]
-
Don all required PPE as specified in the table above.
-
Prepare the designated handling area (e.g., fume hood) by cleaning the work surface.
Handling:
-
Avoid all contact with the skin and eyes and prevent the inhalation of dust, mists, or vapors.[1][2]
-
When handling the powdered form, take precautionary measures against static discharge.
-
If reconstituting, follow the specific instructions provided with the product, which may involve gentle shaking or swirling to form a uniform suspension.[6]
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling, even after removing gloves.[2][5]
-
Clean and decontaminate all work surfaces and equipment after use.[5]
-
Remove and properly dispose of contaminated PPE. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][7]
Storage and Stability
Proper storage is critical to maintain the integrity of octreotide.
| Parameter | Value | Notes |
| Storage Temperature | 2°C to 8°C (36°F to 46°F)[2][3][4] | Refrigerated storage is required. |
| Light Protection | Protect from light.[2][4] | Store in the original container or a light-blocking container. |
| Room Temperature Stability | Stable for 14 days at 20°C to 30°C (70°F to 86°F) if protected from light.[3] | This applies to the injection solution. |
| Container | Store in a tightly closed container.[5] | Prevents contamination and degradation. |
Occupational Exposure Limits: No official occupational exposure limits have been established for octreotide acetate.[8] Therefore, exposure should be minimized to the lowest possible level.
Spill Management and Disposal Plan
In the event of an accidental release, follow these procedures promptly.
Spill Cleanup:
-
Evacuate and keep unnecessary personnel from the spill area.[2]
-
Wear full PPE, including respiratory protection if aerosols or dust are present.[3][7]
-
For liquid spills: Contain the spill with an inert absorbent material such as sand, earth, or diatomite.[2][7]
-
For solid spills: Carefully pick up the material mechanically, avoiding dust generation.[1][9]
-
Place the absorbed or collected material into a designated, labeled chemical waste container.[2][7]
-
Clean the spill area thoroughly with soap and water or a suitable detergent to remove any trace residue.[2][5]
Waste Disposal:
-
All waste materials, including unused product, contaminated absorbents, and disposable PPE, must be disposed of in accordance with local, state, and federal regulations.[2][3]
-
Drain disposal is not recommended.[3]
Caption: Workflow for Safe Handling and Disposal of Octreotide.
First Aid Measures
In case of exposure, take the following immediate actions.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15-20 minutes.[2] If skin irritation or a rash occurs, seek medical attention.[2] |
| Eye Contact | Immediately flush the eyes with large volumes of water for at least 15-20 minutes, holding the eyelids apart to ensure adequate rinsing.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen by trained personnel.[2] Seek immediate medical attention.[2] |
| Ingestion | If the person is conscious, flush their mouth with water.[2] Do not induce vomiting. Call a physician or poison control center immediately.[2] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. viatris.com [viatris.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tevaoctreotide.com [tevaoctreotide.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
